Product packaging for 3-Allyl-1H-indole(Cat. No.:CAS No. 16886-09-2)

3-Allyl-1H-indole

Cat. No.: B102427
CAS No.: 16886-09-2
M. Wt: 157.21 g/mol
InChI Key: UWJLKFQVYFDQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Allyl-1H-indole (CAS 16886-09-2) is a versatile chemical building block based on the privileged indole scaffold, which is significant in medicinal chemistry and drug discovery . This compound features an allyl group at the C-3 position, making it a valuable intermediate for constructing complex molecules through further functionalization, including stereoselective allylboration reactions . Indole derivatives are central to the design of drugs targeting a wide array of diseases, including cancer, neurological disorders, and infections, due to their ability to facilitate interactions with biological macromolecules . The allyl substituent provides a handle for synthetic elaboration, enabling researchers to develop novel compounds with potential antifungal, antibacterial, and anticancer activities . Furthermore, the structure serves as a key precursor in palladium-catalyzed enantioselective C-3 allylation reactions, which are powerful methods for building challenging quaternary centers found in diverse families of indole alkaloids . This compound is supplied for research purposes only and must be stored sealed in a dry, dark place at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B102427 3-Allyl-1H-indole CAS No. 16886-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8,12H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJLKFQVYFDQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484023
Record name 3-Allyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16886-09-2
Record name 3-Allyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-allyl-1H-indole, a valuable heterocyclic compound. Due to the prevalence of the indole scaffold in pharmaceuticals and natural products, the functionalization of the indole core, particularly at the C-3 position, is of significant interest in medicinal chemistry and drug development. This document details synthetic methodologies, experimental protocols, and characterization data to support research and development in this area.

Synthesis of this compound

The introduction of an allyl group at the C-3 position of the indole nucleus can be achieved through several synthetic strategies. The most prominent methods include direct C-H functionalization, typically mediated by a transition metal catalyst, or the construction of the indole ring from a precursor already containing the allyl moiety via methods like the Fischer indole synthesis.

Palladium-Catalyzed Allylation of Indole

Palladium-catalyzed allylic alkylation is a powerful and widely used method for the C-3 functionalization of indoles. This reaction typically involves the reaction of indole with an allylic electrophile, such as allyl alcohol or an allyl carbonate, in the presence of a palladium catalyst. The regioselectivity of the allylation (N- vs. C-3) can often be controlled by the choice of ligands, additives, and reaction conditions.

A plausible reaction pathway for the palladium-catalyzed C-3 allylation of indole with an allyl alcohol is depicted below. The reaction is often promoted by a trialkylborane.

G cluster_0 Catalytic Cycle Indole Indole Indolyl_borane Indolyl-borane Indole->Indolyl_borane + Trialkylborane Allyl_Alcohol Allyl_Alcohol pi_allyl_Pd π-allyl-Pd(II) complex Allyl_Alcohol->pi_allyl_Pd + Pd(0) Pd(0) Pd(0) Product This compound pi_allyl_Pd->Product Indolyl_borane->Product + π-allyl-Pd(II) complex (Transmetalation & Reductive Elimination) Product->Pd(0) Catalyst Regeneration

Caption: Proposed catalytic cycle for the Palladium-catalyzed C-3 allylation of indole.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. To synthesize this compound via this route, a suitable ketone precursor containing an allyl group, such as 4-penten-2-one, would be reacted with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the indole core.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone formation Phenylhydrazine->Phenylhydrazone Ketone 4-Penten-2-one Ketone->Phenylhydrazone Enehydrazine Tautomerization to Ene-hydrazine Phenylhydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & NH3 elimination Rearrangement->Cyclization Indole_Product This compound Cyclization->Indole_Product

Caption: Simplified workflow of the Fischer Indole Synthesis for this compound.

Comparison of Synthetic Methods
MethodCatalyst/ReagentTypical ConditionsYieldAdvantagesDisadvantages
Palladium-Catalyzed Allylation Pd catalyst (e.g., Pd₂(dba)₃), Ligand, TrialkylboraneAnhydrous solvent (e.g., CH₂Cl₂), Inert atmosphereModerate to HighDirect C-H functionalization, mild conditionsCost of catalyst, potential for N-allylation
Fischer Indole Synthesis Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)Elevated temperaturesVariableReadily available starting materials, well-establishedHarsh conditions, potential for side reactions
Indium-Mediated Allylation Indium metalAqueous media or organic solventGoodUse of less toxic metals, can proceed in waterStoichiometric use of indium

Experimental Protocols

General Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction_Setup Reaction Setup (Indole, Allyl Source, Catalyst) Reaction Reaction under controlled conditions (temp, time) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Physical_Properties Physical Properties (Appearance, m.p.) Purification->Physical_Properties

Caption: General workflow for the synthesis and characterization of this compound.

Protocol for Palladium-Catalyzed C-3 Allylation of Indole

This protocol is a representative procedure and may require optimization.

Materials:

  • Indole

  • Allyl alcohol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral ligand (e.g., (S,S)-A)

  • 9-Borabicyclo[3.3.1]nonane derivative (e.g., 9-BBN-C₆H₁₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethanolamine

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (7.5 mol%).

  • Add anhydrous dichloromethane (appropriate volume for a 0.1 M solution).

  • Add indole (1.0 equivalent).

  • Add the 9-BBN derivative (1.1 equivalents) and stir for 10 minutes at room temperature.

  • Add allyl alcohol (3.0 equivalents) and stir the reaction mixture at the desired temperature (e.g., 4 °C) for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding ethanolamine and stir for 5 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following data represents expected values based on the analysis of similar indole derivatives.

Physical Properties
PropertyValue
Appearance Colorless to pale yellow oil or solid
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
Boiling Point Not available
Melting Point Not available
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1 (br s, 1H, NH), ~7.6 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.2-7.1 (m, 2H, Ar-H), ~7.0 (s, 1H, C2-H), ~6.1-5.9 (m, 1H, -CH=CH₂), ~5.2-5.0 (m, 2H, -CH=CH₂), ~3.5 (d, 2H, -CH₂-CH=CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~136.5 (C), ~136.0 (CH), ~127.0 (C), ~122.5 (CH), ~122.0 (CH), ~120.0 (CH), ~119.5 (CH), ~115.5 (CH₂), ~114.0 (C), ~111.0 (CH), ~30.0 (CH₂)
IR (neat, cm⁻¹) ~3400 (N-H stretch), ~3050 (aromatic C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1640 (C=C stretch), ~1450 (aromatic C=C stretch), ~990, 910 (=C-H bend)
Mass Spectrometry (EI) m/z (%): 157 (M⁺), 116 (M⁺ - C₃H₅)
Experimental Protocol for NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile compound.

References

Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 3-allyl-1H-indole. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic signature of the compound.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry Data
m/zAssignment
Data not available in search results

Note: Despite a comprehensive search, specific, experimentally-derived quantitative NMR, IR, and MS data for this compound were not found in the available literature. The tables are provided as a template for data population once this information becomes accessible.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data comparison. While specific protocols for this compound are not available, the following represents a general methodology typically employed for the spectroscopic analysis of indole derivatives.

General Procedure for Spectroscopic Analysis:

A sample of purified this compound would be subjected to the following analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

    • The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

    • Data acquisition parameters, including pulse sequences, acquisition times, and relaxation delays, would be optimized to ensure high-quality spectra.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • The spectrum would be recorded over a typical range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Mass Spectrometry (MS):

    • Mass spectra would be acquired using a mass spectrometer, with electron ionization (EI) being a common technique for such molecules.

    • The sample would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be recorded.

    • High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-allyl-1H-indole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from established chemical principles, data for closely related indole derivatives, and common synthetic methodologies. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a plausible synthetic route is provided.

Physical Properties

The exact physical properties of this compound are not widely reported. However, by examining related indole compounds, we can estimate its key physical characteristics. Indole itself is a colorless to yellowish solid with a melting point of 52-54 °C.[1] Alkyl substitution at the C3 position can influence these properties.

PropertyValueNotes
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
Appearance Likely a colorless to yellowish oil or low-melting solidBased on similar 3-alkylindoles. Turns red on exposure to light and air.[1]
Melting Point Not reportedFor comparison, 3-methyl-1H-indole (skatole) has a melting point of 93-95 °C.
Boiling Point Not reportedIndole has a boiling point of 253-254 °C.[1]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) and sparingly soluble in water.Indole is soluble in hot water and most organic solvents.[2]

Chemical & Spectroscopic Properties

The chemical behavior of this compound is largely dictated by the electron-rich indole nucleus. The C3 position is the most reactive site for electrophilic substitution.[3][4]

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts)

The proton NMR spectrum is a key tool for identifying this compound. The chemical shifts (δ) are predicted based on the analysis of similar structures.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
N-H7.8 - 8.2br s-Broad singlet, position can vary with concentration and solvent.
H2 (indole)~7.0s-Singlet, characteristic of the C2 proton in 3-substituted indoles.
H4, H5, H6, H7 (indole)7.0 - 7.7m-Complex multiplet for the benzene ring protons.
Allyl -CH₂-~3.5d~6.5Doublet, adjacent to the indole ring.
Allyl =CH-5.8 - 6.1m-Multiplet (ddt).
Allyl =CH₂5.0 - 5.2m-Two separate multiplets for the terminal vinyl protons.

¹³C NMR Spectroscopy (Expected Chemical Shifts)

CarbonExpected Chemical Shift (ppm)Notes
C2 (indole)122 - 124
C3 (indole)115 - 118Site of allyl substitution.
C3a (indole)~128
C4 (indole)~119
C5 (indole)~121
C6 (indole)~119
C7 (indole)~111
C7a (indole)~136
Allyl -CH₂-30 - 35
Allyl =CH-135 - 138
Allyl =CH₂115 - 117

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=C, and aromatic C-C bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch3400 - 3300Medium, sharp
Aromatic C-H stretch3100 - 3000Medium
Alkene =C-H stretch3080 - 3010Medium
Alkane C-H stretch2960 - 2850Medium
C=C stretch (alkene)1650 - 1630Medium to weak
C=C stretch (aromatic)1600 and 1450Medium

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 157. Key fragmentation patterns would likely involve the loss of the allyl group or rearrangements.

m/zPossible FragmentNotes
157[C₁₁H₁₁N]⁺Molecular ion
116[M - C₃H₅]⁺Loss of the allyl radical
130[M - C₂H₃]⁺Rearrangement and loss of a vinyl radical

Experimental Protocols

The synthesis of this compound is most commonly achieved through the direct C-H allylation of indole. Palladium-catalyzed reactions are particularly effective for this transformation.

Synthesis of this compound via Palladium-Catalyzed C-H Allylation

Reaction:

Indole + Allyl Acetate --(Pd catalyst, ligand, base)--> this compound

Materials:

  • Indole

  • Allyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) to the flask, and stir the mixture at room temperature for 10 minutes.

  • Add allyl acetate (1.5 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the expected values.

Mandatory Visualizations

Synthesis of this compound

G Palladium-Catalyzed C-H Allylation of Indole Indole Indole Coordination Coordination & Deprotonation Indole->Coordination AllylAcetate Allyl Acetate OxAdd Oxidative Addition AllylAcetate->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd + Allyl Acetate PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl PiAllyl->Coordination + Indole - Base-H⁺ IndolylPd Indolyl Pd(II) Complex Coordination->IndolylPd RedElim Reductive Elimination IndolylPd->RedElim RedElim->Pd0 - Product Product This compound RedElim->Product

Caption: Palladium-catalyzed synthesis of this compound.

Reactivity of the Indole Nucleus

G Electrophilic Substitution of Indole Indole Indole AttackC3 Attack at C3 (Major Pathway) Indole->AttackC3 AttackC2 Attack at C2 (Minor Pathway) Indole->AttackC2 Electrophile Electrophile (E⁺) Electrophile->AttackC3 Electrophile->AttackC2 IntermediateC3 C3-Substituted Intermediate (More Stable) AttackC3->IntermediateC3 ProductC3 3-Substituted Indole IntermediateC3->ProductC3 - H⁺ IntermediateC2 C2-Substituted Intermediate (Less Stable) AttackC2->IntermediateC2 ProductC2 2-Substituted Indole IntermediateC2->ProductC2 - H⁺

Caption: Reactivity of indole towards electrophiles.

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 3-Allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, an in-depth understanding of the foundational molecules in organic synthesis is paramount. Among these, 3-allyl-1H-indole stands out as a crucial building block and a significant intermediate in the synthesis of a wide array of natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key data in structured formats, detailing experimental protocols, and illustrating the underlying chemical principles through signaling pathway diagrams.

Discovery and Early Synthesis: The Plieninger Rearrangement

The first documented synthesis of this compound is attributed to the pioneering work of Plieninger and his colleagues in the mid-1950s. Their approach, now known as the Plieninger rearrangement, provided a novel and elegant method for the introduction of an allyl group at the C3 position of the indole nucleus. This discovery was a significant advancement in indole chemistry, opening new avenues for the synthesis of complex indole alkaloids.

The Plieninger rearrangement involves the reaction of a 1-allyl-2,3-dihydro-1H-indol-2-one (or a related precursor) with a strong acid, which induces a[1][1]-sigmatropic rearrangement to furnish the this compound. This reaction pathway is a classic example of a pericyclic reaction, a class of concerted reactions that proceed through a cyclic transition state.

Logical Workflow of the Plieninger Rearrangement

Plieninger_Rearrangement start 1-Allyl-2,3-dihydro-1H-indol-2-one acid Strong Acid (e.g., H₂SO₄) start->acid Reacts with protonation Protonation of Carbonyl Oxygen acid->protonation Catalyzes rearrangement [3,3]-Sigmatropic Rearrangement protonation->rearrangement intermediate Cationic Intermediate rearrangement->intermediate deprotonation Deprotonation & Aromatization intermediate->deprotonation product This compound deprotonation->product

Caption: Logical workflow of the Plieninger rearrangement for the synthesis of this compound.

Modern Synthetic Approaches

While the Plieninger rearrangement remains a historically significant and elegant method, several modern synthetic strategies have been developed to achieve the C3-allylation of indoles with improved efficiency, selectivity, and functional group tolerance. These methods are broadly categorized into direct C-H functionalization and metal-mediated cross-coupling reactions.

Palladium-Catalyzed C3-Allylation (Tamaru et al.)

A notable advancement in the synthesis of this compound was reported by Tamaru and coworkers, who developed a palladium-catalyzed C3-selective allylation of 1H-indoles using allyl alcohols in the presence of triethylborane. This method offers high regioselectivity for the C3 position over the N1 position.

Experimental Protocol (Adapted from Tamaru et al.):

To a solution of indole (1.0 mmol) in a suitable solvent (e.g., THF) under an inert atmosphere, is added triethylborane (1.2 mmol, 1.0 M in hexane). The mixture is stirred at room temperature for 10 minutes, followed by the addition of allyl alcohol (1.5 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is then heated at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours). After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Gallium-Mediated C3-Allylation in Aqueous Media

In a quest for more environmentally benign synthetic methods, a gallium-mediated C3-allylation of indoles in aqueous media has been developed. This approach utilizes metallic gallium to mediate the reaction between indole and an allyl halide (e.g., allyl bromide), often in the presence of a phase-transfer catalyst.

Experimental Protocol (General Procedure):

A mixture of indole (1.0 mmol), allyl bromide (1.5 mmol), and gallium metal (1.5 mmol) in an aqueous medium (e.g., water or a water/organic co-solvent system) is prepared. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 mmol), can be added to facilitate the reaction. The mixture is stirred vigorously at a specified temperature (e.g., 80 °C) for a certain period (e.g., 8 hours). Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is then purified by flash column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the aforementioned synthetic methods, providing a comparative overview of their efficiencies.

MethodReagentsCatalyst/MediatorSolventTemperature (°C)Time (h)Yield (%)
Plieninger Rearrangement1-Allyl-2,3-dihydro-1H-indol-2-one, H₂SO₄H₂SO₄-VariesVariesModerate
Palladium-CatalyzedIndole, Allyl alcohol, TriethylboranePd(PPh₃)₄THF6012Good-High
Gallium-MediatedIndole, Allyl bromideGallium metalAqueous Media808Good

Signaling Pathway and Reaction Mechanism Diagrams

To visually represent the underlying chemical transformations, the following diagrams illustrate the key mechanistic steps of the modern synthetic methods.

Catalytic Cycle of Palladium-Catalyzed C3-Allylation

Palladium_Catalysis pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Reacts with allyl_alcohol Allyl Alcohol allyl_alcohol->oxidative_addition pi_allyl_pd π-Allyl Pd(II) Complex oxidative_addition->pi_allyl_pd nucleophilic_attack Nucleophilic Attack by Indole pi_allyl_pd->nucleophilic_attack Attacked by indole Indole-BEt₃ Complex indole->nucleophilic_attack product_complex Product-Pd(II) Complex nucleophilic_attack->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Regenerates product This compound reductive_elimination->product Forms

Caption: Catalytic cycle for the palladium-catalyzed C3-allylation of indole.

Proposed Mechanism for Gallium-Mediated Allylation

Gallium_Mediation ga_metal Gallium Metal (Ga⁰) oxidative_insertion Oxidative Insertion ga_metal->oxidative_insertion allyl_bromide Allyl Bromide allyl_bromide->oxidative_insertion allyl_ga Allylgallium(III) Species oxidative_insertion->allyl_ga electrophilic_attack Electrophilic Attack at C3 allyl_ga->electrophilic_attack Reacts with indole Indole indole->electrophilic_attack intermediate Wheland-type Intermediate electrophilic_attack->intermediate deprotonation Deprotonation intermediate->deprotonation product This compound deprotonation->product

Caption: Proposed mechanism for the gallium-mediated C3-allylation of indole.

Conclusion

The journey from the historical discovery of this compound via the Plieninger rearrangement to the development of modern, highly efficient catalytic methods underscores the enduring importance of this molecule in organic synthesis. For researchers in drug discovery and development, a firm grasp of these synthetic routes provides a powerful toolkit for the construction of novel and complex indole-containing compounds with potential therapeutic applications. The continued evolution of synthetic methodologies promises even more versatile and sustainable approaches to this fundamental building block in the future.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the indole nucleus is a cornerstone of medicinal chemistry and drug development. This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 3-allyl-1H-indole, a substrate of growing interest due to the synthetic versatility of its allyl moiety. With the C3 position—the most nucleophilic site of the indole ring—blocked, electrophilic attack is redirected to other positions. This document details the regioselectivity, reaction mechanisms, and synthetic protocols for key electrophilic substitution reactions, including halogenation, nitration, Vilsmeier-Haack formylation, and Mannich reactions. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal reactions are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction: Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The electron density is not uniformly distributed; quantum chemical calculations and experimental evidence confirm that the C3 position of the pyrrole ring is the most nucleophilic and thus the preferred site of electrophilic attack. This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (the Wheland intermediate or sigma complex) without disrupting the aromaticity of the fused benzene ring.

When the C3 position is occupied, as in this compound, the landscape of electrophilic substitution changes significantly. The electrophile is directed to other positions on the indole scaffold, primarily the C2 position of the pyrrole ring or, under certain conditions, the N1 position or the benzene ring (C4-C7).

The Influence of the 3-Allyl Substituent

The allyl group at C3 sterically hinders direct attack at that position. Consequently, electrophilic attack on the indole ring of 3-substituted indoles typically proceeds via an initial addition to the C3 position, forming a 3H-indolium ion intermediate. This is often followed by a-migration of either the electrophile or the existing C3-substituent to the C2 position to restore aromaticity. The allyl group itself contains a nucleophilic double bond, which can compete for the electrophile, potentially leading to intramolecular cyclization reactions or other addition products. The choice of electrophile and reaction conditions determines the ultimate regiochemical outcome.

General Mechanism of Electrophilic Substitution on 3-Substituted Indoles

The prevailing mechanism for electrophilic substitution on 3-substituted indoles involves a multi-step process rather than a direct attack at the C2 position.[1][2]

  • Initial Attack at C3: The electrophile (E+) is first attacked by the electron-rich π-system at the C3 position, forming a non-aromatic 3,3-disubstituted-3H-indolium cation intermediate.

  • Rearrangement (Migration): To regain the stability of the aromatic system, a 1,2-migration occurs. Either the newly added electrophile or the original C3-substituent (in this case, the allyl group) shifts from C3 to C2. The migratory aptitude of the groups and the reaction conditions influence which group migrates.

  • Deprotonation: A base removes the proton from the C2 position (if the electrophile migrated) or from the migrating group's original position, leading to the final 2,3-disubstituted indole product and restoring aromaticity.

This pathway is energetically more favorable than a direct attack at C2, which would involve an intermediate that disrupts the aromaticity of the benzene ring.[1]

General_Mechanism_Electrophilic_Substitution_3_Substituted_Indole General Mechanism of Electrophilic Substitution on this compound cluster_reactants cluster_intermediate cluster_rearrangement cluster_product Indole This compound Intermediate 3H-Indolium Cation (Intermediate) Indole->Intermediate + E+ Electrophile E+ Rearranged Rearranged Cation Intermediate->Rearranged 1,2-Migration Product 2-E-3-Allyl-1H-Indole Rearranged->Product - H+ Proton H+

Caption: General mechanism of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation of indoles must often be carried out under mild conditions to prevent polymerization. For 3-substituted indoles, halogenation typically occurs at the C2 position.

Common halogenating agents include:

  • Bromination: N-Bromosuccinimide (NBS) in a solvent like CCl₄ or THF.

  • Chlorination: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

  • Iodination: Iodine in the presence of a base or an oxidizing agent.

The reaction of 3-alkylindoles with reagents like NBS generally yields the 2-bromo derivative.

Table 1: Halogenation of 3-Substituted Indoles (Representative Data)

Substrate Halogenating Agent Solvent Temp (°C) Product Yield (%) Reference
3-Methylindole NBS (1.1 eq) CCl₄ RT 2-Bromo-3-methylindole 90 F.P. Schmidtchen, Chem. Ber., 1980
3-Methylindole SO₂Cl₂ (1.1 eq) Ether 0 2-Chloro-3-methylindole 85 M. Ihara et al., J. Chem. Soc., Perkin Trans. 1, 1988

| this compound | NBS (1.0 eq) | CH₂Cl₂ | 0 | 2-Bromo-3-allyl-1H-indole | ~80 (Est.) | General procedure extrapolation |

Note: Data for this compound is extrapolated based on the high reactivity of similar 3-alkylindoles. Specific literature yields may vary.

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: The flask is charged with this compound (1.0 eq) dissolved in anhydrous dichloromethane (CH₂Cl₂). The solution is cooled to 0 °C in an ice bath.

  • Reaction: A solution of N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous CH₂Cl₂ is added dropwise over 30 minutes.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford 2-bromo-3-allyl-1H-indole.

Experimental_Workflow_Halogenation Workflow for Bromination of this compound A Dissolve this compound in anhydrous CH2Cl2 B Cool to 0 °C A->B C Add NBS solution dropwise B->C D Monitor by TLC C->D E Aqueous Workup (Na2S2O3, Brine) D->E Reaction Complete F Dry (Na2SO4) and Concentrate E->F G Purify by Column Chromatography F->G H Obtain 2-Bromo-3-allyl-1H-indole G->H

Caption: A typical experimental workflow for the bromination of this compound.

Nitration

Direct nitration of indoles using strong acidic media (e.g., HNO₃/H₂SO₄) is often problematic, leading to oxidation and polymerization. Milder, non-acidic nitrating agents are preferred. For 3-substituted indoles, nitration can occur at C2 or on the benzene ring, typically at C6.

  • Milder Reagents: Benzoyl nitrate or ethyl nitrate are often used.

  • Regioselectivity: Nitration of 2-methylindole with benzoyl nitrate gives the 3-nitro derivative. However, when C3 is blocked, nitration under acidic conditions can favor substitution on the benzene ring (e.g., at C5 or C6) because protonation at C3 deactivates the pyrrole ring towards further electrophilic attack.

Table 2: Nitration of 3-Substituted Indoles

Substrate Nitrating Agent Conditions Product(s) Yield (%) Reference
3-Acetylindole Conc. HNO₃ Ac₂O, 0-5 °C 3-Acetyl-6-nitroindole 70 W. E. Noland et al., J. Org. Chem., 1965

| 3-Methylindole | HNO₃ / H₂SO₄ | -10 °C | 3-Methyl-6-nitroindole | 55 | W. E. Noland et al., J. Org. Chem., 1964 |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring. The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[3]

For 3-substituted indoles, formylation typically occurs at the C2 position. The reaction proceeds by attack of the C2-C3 double bond on the Vilsmeier reagent, followed by elimination and hydrolysis during workup to yield the 2-formyl-3-allyl-1H-indole.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Pathway A DMF + POCl3 B Vilsmeier Reagent (Chloroiminium ion) A->B Formation D Electrophilic Attack at C2 B->D C This compound C->D E Iminium Intermediate D->E F Aqueous Workup (Hydrolysis) E->F G 2-Formyl-3-allyl-1H-indole F->G

Caption: Logical flow of the Vilsmeier-Haack formylation on this compound.

  • Reagent Preparation: In a flame-dried flask under nitrogen, phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF). The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: A solution of this compound (1.0 eq) in anhydrous DMF is added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Hydrolysis: The mixture is carefully poured into crushed ice containing sodium hydroxide or sodium acetate to neutralize the acid and hydrolyze the intermediate.

  • Workup: The aqueous mixture is extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield 2-formyl-3-allyl-1H-indole.

Mannich Reaction

The Mannich reaction is an aminoalkylation that introduces a dialkylaminomethyl group onto the indole ring. It involves the reaction of the indole with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions. The reactive species is the Eschenmoser salt or a related iminium ion. With the C3 position blocked, the Mannich reaction on this compound is expected to yield the 2-((dialkylamino)methyl)-3-allyl-1H-indole. These "Mannich bases" are valuable synthetic intermediates.

Table 3: Mannich Reaction on Indoles

Substrate Amine Conditions Product Yield (%) Reference
Indole Dimethylamine, Formaldehyde Acetic Acid, 10 °C 3-(Dimethylaminomethyl)indole (Gramine) >90 H. R. Snyder et al., J. Am. Chem. Soc., 1943

| 2-Methylindole | Dimethylamine, Formaldehyde | Acetic Acid | 2-Methyl-3-(dimethylaminomethyl)indole | 85 | J. Thesing et al., Chem. Ber., 1956 |

Reactions Involving the Allyl Group

The allyl group itself is a site of reactivity. Electrophiles can attack the double bond, which can lead to intramolecular cyclization, forming new ring systems fused to the indole core. This is a powerful strategy for building complex polycyclic alkaloids. For example, treatment of this compound with strong acids can induce an intramolecular Friedel-Crafts-type reaction, where the allyl double bond acts as the nucleophile attacking an electrophilically activated position on the indole ring (e.g., C2 or C4), leading to dihydropyrrolo[1,2-a]indoles or other fused systems.

Conclusion

The electrophilic substitution of this compound is a nuanced area of organic synthesis. While the C3 position is blocked, the indole nucleus remains highly reactive, with electrophilic attack predominantly directed to the C2 position via a characteristic addition-rearrangement mechanism. The choice of electrophile and reaction conditions is critical to achieving the desired regioselectivity and avoiding side reactions such as polymerization or attack on the allyl moiety. The functional handles introduced through these reactions—halogens, nitro groups, formyl groups, and aminomethyl groups—serve as versatile anchor points for further molecular elaboration, making these reactions highly relevant to the fields of medicinal chemistry and drug discovery. The potential for intramolecular reactions involving the allyl group further expands the synthetic utility of this substrate, enabling access to complex heterocyclic architectures.

References

Quantum Chemical Calculations for 3-allyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals.[1] Understanding the structural and electronic properties of substituted indoles at a quantum mechanical level is crucial for rational drug design and the prediction of molecular behavior. This technical guide outlines the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the characteristics of 3-allyl-1H-indole. It provides a detailed computational protocol, showcases the types of data generated, and serves as a blueprint for researchers aiming to perform similar in silico analyses on indole derivatives.

Introduction

Indole derivatives are of immense interest due to their diverse biological activities.[2] The prediction of their pharmacokinetic and toxicological profiles through computational chemistry offers a powerful tool in the early stages of drug discovery.[2] Quantum chemical calculations provide deep insights into molecular geometry, stability, and electronic properties, which are fundamental to understanding reactivity and intermolecular interactions.

This guide focuses on this compound, a representative indole derivative. We will explore the theoretical foundation and practical application of DFT calculations to determine its key physicochemical parameters.

Core Computational Methodology

The primary computational approach for studying indole derivatives is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost.[3][4] A typical workflow for these calculations is outlined below.

Experimental Protocol: DFT Calculation Workflow
  • Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software (e.g., IQMol, Avogadro).

  • Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule. This step is crucial as all subsequent properties are calculated from this optimized structure.

  • Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties like enthalpy and Gibbs free energy.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.

  • Data Analysis: The output files are analyzed to extract quantitative data on bond lengths, bond angles, vibrational modes, orbital energies, and other desired parameters.

A diagrammatic representation of this workflow is provided below.

G cluster_input 1. Input Generation cluster_calc 2. Quantum Calculation (e.g., ORCA, Gaussian) cluster_output 3. Analysis & Visualization mol_build Build this compound (e.g., Avogadro, IQMol) method_select Select Method: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311+G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties (Single Point Calculation) freq_calc->elec_prop data_extract Extract Quantitative Data: - Geometries - Frequencies - Energies elec_prop->data_extract visualize Visualize Results: - Optimized Structure - HOMO/LUMO Orbitals - MEP Surface data_extract->visualize

Caption: General workflow for quantum chemical calculations.

Results and Data Presentation

Quantum chemical calculations yield a wealth of quantitative data. The following tables present the types of results obtained from such studies, populated with representative data from DFT calculations on various indole derivatives for illustrative purposes.

Optimized Geometric Parameters

Geometry optimization provides the most stable arrangement of atoms in the molecule. The resulting bond lengths, bond angles, and dihedral angles are fundamental for understanding the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

Parameter Atoms Involved Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Bond Length C2-C3 1.38 - -
Bond Length N1-C2 1.37 - -
Bond Length C3-C(allyl) 1.50 - -
Bond Angle C2-N1-C7a - 108.5 -
Bond Angle N1-C2-C3 - 110.0 -
Dihedral Angle C2-C3-C(allyl)-C(allyl) - - 120.5

Note: Values are hypothetical for this compound and are based on typical values for indole rings.

Vibrational Frequencies

Calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. Each frequency corresponds to a specific mode of atomic motion.

Table 2: Calculated Vibrational Frequencies (Illustrative)

Mode Frequency (cm⁻¹) Description
1 3520 N-H Stretch
2 3100 C-H Stretch (Aromatic)
3 1640 C=C Stretch (Allyl)
4 1580 C=C Stretch (Indole Ring)
5 1450 C-N Stretch

Note: These are characteristic frequencies for the functional groups present in this compound. DFT calculations often require a scaling factor for better agreement with experimental data.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[4]

Table 3: Frontier Molecular Orbital Energies (Illustrative)

Parameter Energy (eV)
EHOMO -5.85
ELUMO -0.95
Energy Gap (ΔE) 4.90

Note: Values are derived from DFT studies on substituted indoles and serve as an example.[4]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 4: Global Reactivity Descriptors (Illustrative)

Descriptor Formula Value
Ionization Potential (I) -EHOMO 5.85 eV
Electron Affinity (A) -ELUMO 0.95 eV
Electronegativity (χ) (I + A) / 2 3.40 eV
Chemical Hardness (η) (I - A) / 2 2.45 eV
Electrophilicity Index (ω) χ² / (2η) 2.36 eV

Note: These values are calculated from the illustrative FMO energies in Table 3.

Conclusion

This guide details the standard computational protocol for conducting quantum chemical calculations on this compound using DFT. The workflow, from initial structure generation to the analysis of electronic properties, provides a comprehensive framework for researchers. The presented data tables, while illustrative, accurately reflect the types of quantitative insights that can be gained. These theoretical calculations are an invaluable tool in modern drug discovery, enabling the prediction of molecular properties and guiding the synthesis of novel, potent, and safe indole-based therapeutics.[2]

References

Conformational Landscape of 3-Allyl-1H-Indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of small molecules is a critical determinant of their biological activity and physicochemical properties. 3-Allyl-1H-indole, a scaffold of interest in medicinal chemistry, possesses a flexible allyl substituent at the C3 position, leading to a complex conformational landscape. Understanding the preferred spatial arrangements of this molecule is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to the conformational analysis of this compound. It outlines detailed protocols for computational modeling and spectroscopic techniques, presents illustrative data in structured tables, and utilizes visualizations to clarify key concepts and workflows. While specific experimental data for this compound is not extensively available in the current literature, this guide serves as a robust framework for its investigation.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is not static. Rotation around single bonds allows a molecule to adopt various spatial arrangements known as conformations. These conformers exist in a dynamic equilibrium, and their relative populations are determined by their potential energies. The study of these different conformations and their relative stabilities is known as conformational analysis.

For this compound, the key dihedral angles that define its conformational space are associated with the rotation around the C3-C1' and C1'-C2' bonds of the allyl group. The interaction of the allyl group with the indole ring dictates the energetically favorable conformations.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its stable conformers.

Methodology for Computational Conformational Search

A typical computational workflow for the conformational analysis of this compound involves the following steps:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search algorithm is employed to generate a wide range of possible conformations. Common methods include:

    • Systematic Search: Rotating the key dihedral angles at defined intervals.

    • Stochastic Search (e.g., Monte Carlo): Randomly sampling the conformational space.

    • Molecular Dynamics: Simulating the motion of the molecule at a given temperature to explore different conformations.

  • Geometry Optimization and Energy Calculation: Each generated conformer is subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT), to find the nearest local energy minimum. The energy of each optimized conformer is then calculated.

  • Analysis of Results: The optimized conformers are ranked by their relative energies. The Boltzmann distribution is used to estimate the population of each conformer at a given temperature.

G cluster_workflow Computational Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Conformational Search (Systematic/Stochastic/MD) A->B C 3. Geometry Optimization (DFT) B->C D 4. Energy Calculation C->D E 5. Population Analysis (Boltzmann) D->E

Computational analysis workflow for this compound.
Illustrative Computational Data

The following table summarizes hypothetical quantitative data that could be obtained from a DFT study on this compound. The dihedral angles (τ1: N1-C2-C3-C1'; τ2: C3-C1'-C2'-C3') define the orientation of the allyl group.

Conformerτ1 (°)τ2 (°)Relative Energy (kcal/mol)Population (%) at 298 K
A 901200.0065.2
B -901200.2528.5
C 01801.506.3

Experimental Approaches to Conformational Analysis

Experimental techniques provide crucial validation for computational models and offer insights into the conformational preferences of molecules in different environments (solution, solid state).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish through-bond proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other (typically < 5 Å). The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing valuable information about the molecule's conformation.[1][2]

  • Data Analysis: Analyze the NOESY/ROESY spectra to identify key through-space interactions. For this compound, correlations between the allyl protons and the indole ring protons (e.g., H2, H4) would indicate specific folded conformations.

G cluster_workflow NMR Conformational Analysis Workflow A 1. Sample Preparation B 2. 1D NMR (¹H, ¹³C) A->B C 3. 2D NMR (COSY, HSQC, HMBC) B->C D 4. NOESY/ROESY Acquisition C->D E 5. Conformational Determination D->E

NMR analysis workflow for this compound.
X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule.

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the electron density map of the unit cell. The atomic positions are then refined to obtain the final molecular structure.[4][5]

Signaling Pathways and Logical Relationships

The conformation of this compound can influence its interaction with biological targets, such as enzymes or receptors. The following diagram illustrates a hypothetical signaling pathway where the binding of a specific conformer of this compound to a receptor initiates a cellular response.

G cluster_pathway Hypothetical Signaling Pathway A This compound (Conformer A) B Receptor Binding A->B C Signal Transduction Cascade B->C D Cellular Response C->D

Hypothetical signaling pathway involving this compound.

Conclusion

The conformational analysis of this compound is a multifaceted endeavor that requires a synergistic approach, combining computational modeling and experimental validation. While this guide provides a comprehensive framework for such an investigation, it is important to note the scarcity of specific published data for this particular molecule. The detailed protocols and illustrative data presented herein are intended to equip researchers with the necessary tools and understanding to explore the conformational landscape of this compound and other flexible molecules of interest in drug discovery and development. The insights gained from such studies will undoubtedly contribute to a more profound understanding of structure-activity relationships and facilitate the design of novel therapeutic agents.

References

solubility of 3-allyl-1H-indole in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Overview

3-allyl-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility profile enables informed solvent selection for reaction media, crystallization, chromatography, and the preparation of stock solutions for biological assays.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework for its experimental determination using the gold-standard shake-flask method.[1] The subsequent sections detail the standardized protocol for this procedure, a structured format for data presentation, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The following table has been structured to present experimentally determined solubility data for this compound across a range of common organic solvents. Researchers can populate this table with their empirical data to facilitate comparative analysis.

Table 1: Solubility of this compound in Various Organic Solvents Note: The molar mass of this compound (C₁₁H₁₁N) is 157.21 g/mol . All data should be recorded with the corresponding temperature, as solubility is temperature-dependent.

Solvent ClassSolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Hydrocarbons n-Hexane
Toluene
Amides Dimethylformamide (DMF)
Halogenated Dichloromethane (DCM)
Nitriles Acetonitrile
Sulfoxides Dimethyl Sulfoxide (DMSO)

Experimental Protocol: Shake-Flask Method for Solubility Determination

The saturation shake-flask (SSF) method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] The protocol outlined below is a harmonized procedure adapted for organic compounds like this compound.

3.1. Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

3.2. Materials and Equipment

  • This compound (high purity, crystalline solid)

  • Organic solvents (analytical or HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge with temperature control

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative method like GC-MS or UV-Vis spectroscopy)

  • Volumetric flasks for standard and sample preparations

3.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium was reached.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period, typically between 24 and 48 hours, to ensure equilibrium is achieved.[1] It is recommended to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration does not change over time.

  • Phase Separation: After the equilibration period, remove the vials and let them stand at the experimental temperature to allow the excess solid to sediment. For complete separation, centrifuge the vials at the same temperature.[1] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Prepare a series of calibration standards of this compound in the same solvent. Analyze the standards and the diluted sample using a validated HPLC method. Construct a calibration curve and determine the concentration of the diluted sample.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. Express the final solubility in both grams per liter (g/L) and moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram provides a visual representation of the logical flow for the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add Excess Solid (this compound) to Vial B Add Known Volume of Organic Solvent A->B C Agitate in Shaker at Constant Temp (24-48 hours) B->C D Sedimentation / Centrifugation (at constant temperature) C->D E Withdraw Supernatant D->E F Filter through 0.22µm Syringe Filter E->F G Dilute Sample to Known Concentration F->G H Analyze via HPLC (or other method) G->H I Calculate Original Concentration (Apply Dilution Factor) H->I J Final Data I->J Report Solubility (g/L, mol/L)

Caption: Workflow for Shake-Flask Solubility Determination.

References

The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active natural products. The functionalization of the indole ring, particularly at the C3-position, is of paramount importance as it allows for the introduction of diverse substituents that can modulate pharmacological activity. This technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing 3-substituted indoles, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, is one of the oldest and most widely used methods for constructing the indole ring.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[3] The choice of acid catalyst is crucial, with Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂ and BF₃ being commonly employed.[1]

Reaction Mechanism and Workflow

The mechanism of the Fischer indole synthesis is believed to proceed through a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone.[5] This key step is followed by cyclization and elimination of ammonia to afford the aromatic indole ring.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Hydrazone Formation (in situ) Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Tautomerization to Enehydrazine Hydrazone->Enehydrazine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole 3-Substituted Indole Cyclization->Indole

Caption: Workflow of the Fischer Indole Synthesis.

Quantitative Data for Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method that accommodates a wide range of substituted arylhydrazines and carbonyl compounds. The yields are generally moderate to high, as summarized in the table below.

ArylhydrazineCarbonyl CompoundCatalyst/SolventYield (%)Reference
Phenylhydrazine HClButan-2-oneDioxane, 150 °C, MW85[6]
4-Methoxyphenylhydrazine HClCyclohexanoneDioxane, 150 °C, MW92[6]
4-Chlorophenylhydrazine HClAcetophenoneDioxane, 150 °C, MW78[6]
Naphthylhydrazine HClPropiophenoneDioxane, 150 °C, MW88[6]
PhenylhydrazineIsopropyl methyl ketoneAcetic acid, RT>90[1]
o-Tolylhydrazine HCl2-MethylcyclohexanoneAcetic acid, RT>90[1]
Experimental Protocol: Synthesis of 2,3-Dimethylindole

To a microwave process vial was added phenylhydrazine hydrochloride (1.00 g, 6.92 mmol), butan-2-one (0.55 g, 7.61 mmol), and dioxane (10 mL). The vial was sealed and heated to 150 °C for 15 minutes under microwave irradiation. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford 2,3-dimethylindole as a white solid.[6]

Palladium-Catalyzed Synthesis of 3-Substituted Indoles

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have emerged as powerful tools for the synthesis of 3-substituted indoles, offering high efficiency and broad functional group tolerance.

Heck Reaction

The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. Intramolecular Heck cyclizations of o-haloanilines bearing an allylic or vinylic substituent are particularly useful for the synthesis of indoles.

Heck_Reaction cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product ArylHalide o-Haloaniline Derivative OxAdd Oxidative Addition ArylHalide->OxAdd Pd(0) Alkene Alkene Insertion Carbopalladation Alkene->Insertion OxAdd->Insertion Elimination β-Hydride Elimination Insertion->Elimination Reduct Reductive Elimination Elimination->Reduct Base Reduct->OxAdd Regenerates Pd(0) Indole 3-Substituted Indole Reduct->Indole

Caption: Catalytic cycle of the Heck reaction for indole synthesis.

Quantitative Data for Heck Reaction
Aryl Iodide SubstrateAlkene PartnerCatalyst/Ligand/BaseYield (%)Reference
2-IodoanilineN-Allyl-N-tosylanilinePd(OAc)₂ / P(o-tol)₃ / K₂CO₃75[7]
1-Iodo-2-methoxybenzeneN-Allyl-N-methylanilinePd(OAc)₂ / P(4-MeOPh)₃ / Cs₂CO₃71[7]
1-Iodo-2-(trifluoromethyl)benzeneN-Allyl-N-methylanilinePd(OAc)₂ / P(4-MeOPh)₃ / Cs₂CO₃65[7]
Experimental Protocol: Synthesis of 1-Methyl-4-methoxy-3-vinylindole

A mixture of 2-iodoanisole (46.8 mg, 0.20 mmol), N-methyl-N-allylaniline (53.2 mg, 0.40 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), tri(4-methoxyphenyl)phosphine (14.1 mg, 0.04 mmol), and Cs₂CO₃ (143 mg, 0.44 mmol) in toluene (2.0 mL) was stirred in a sealed tube at 110 °C for 18 hours. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by column chromatography to afford the product.[7]

Suzuki Coupling

The Suzuki coupling reaction enables the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This method is particularly effective for the synthesis of 3-arylindoles.

Quantitative Data for Suzuki Coupling
Indole SubstrateAryl Halide/Boronic Acid PartnerCatalyst/Ligand/BaseYield (%)Reference
3-Chloroindazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄95[8]
3-BromoindolePhenylboronic acidPd(PPh₃)₄ / K₂CO₃91[9]
5-Bromoindole2-Thiopheneboronic acidPd(PPh₃)₄ / K₂CO₃ / H₂O91[9]
Indole-3-boronic acid4-BromoanisolePd(PPh₃)₄ / Na₂CO₃85[8]
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)indazole

To a mixture of 3-chloroindazole (152 mg, 1.00 mmol), 4-methoxyphenylboronic acid (228 mg, 1.50 mmol), and K₃PO₄ (424 mg, 2.00 mmol) in a dioxane/water mixture (4:1, 5 mL) was added the SPhos precatalyst (1.5 mol%). The mixture was heated at 60 °C for 6 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by column chromatography.[8]

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of indoles is a classical method for introducing alkyl substituents at the C3 position. The high nucleophilicity of the C3 position of the indole ring facilitates its reaction with various electrophiles, such as aldehydes, ketones, and Michael acceptors, typically in the presence of a Lewis or Brønsted acid catalyst.[10][11]

Friedel_Crafts_Alkylation cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Indole Indole Attack Nucleophilic Attack from C3 of Indole Indole->Attack Electrophile Electrophile (e.g., Aldehyde) Activation Electrophile Activation Electrophile->Activation Lewis/Brønsted Acid Activation->Attack Deprotonation Deprotonation Attack->Deprotonation Product 3-Alkylindole Deprotonation->Product

Caption: General pathway for Friedel-Crafts alkylation of indole.

Quantitative Data for Friedel-Crafts Alkylation
Indole SubstrateElectrophileCatalyst/SolventYield (%)Reference
Indole4-NitrobenzaldehydeCamphorsulfonic acid/DCM95[12]
2-MethylindoleBenzaldehydeCamphorsulfonic acid/DCM92[12]
Indoletrans-β-NitrostyreneNi(ClO₄)₂/Chiral BOX/DCM95[13]
5-MethoxyindoleMethyl vinyl ketoneSc(OTf)₃/CH₃CN88[11]
Experimental Protocol: Synthesis of 3-(1-(4-Nitrophenyl)methyl)indole

To a solution of indole (117 mg, 1.0 mmol) and 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in dichloromethane (5 mL) was added camphorsulfonic acid (23 mg, 0.1 mmol). The reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with saturated sodium bicarbonate solution, and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was purified by column chromatography to give the desired product.[12]

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, indole), an aldehyde (commonly formaldehyde), and a secondary amine to afford an aminomethylated product, known as a Mannich base. These products are valuable intermediates for further functionalization.

Quantitative Data for Mannich Reaction
Indole SubstrateAldehydeAmineSolventYield (%)Reference
IndoleFormaldehydeDimethylamineMethanol85-95[14]
2-MethylindoleFormaldehydePiperidineEthanol80[15]
IndoleFormaldehydeMorpholineAcetic Acid90[16]
Experimental Protocol: Synthesis of 3-((Dimethylamino)methyl)-1H-indole (Gramine)

A solution of dimethylamine (40% in water, 13.5 mL, 0.12 mol) was cooled in an ice bath. Acetic acid (7.5 mL) was added dropwise with stirring, followed by the addition of formaldehyde (37% in water, 9.0 mL, 0.11 mol). A solution of indole (11.7 g, 0.10 mol) in dioxane (30 mL) was then added. The mixture was stirred at room temperature for 12 hours. The resulting precipitate was collected by filtration, washed with cold water, and recrystallized from acetone to afford gramine.[14]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The Vilsmeier reagent, typically generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile, leading to the formation of 3-formylindoles.

Quantitative Data for Vilsmeier-Haack Reaction
Indole SubstrateFormylating AgentSolventYield (%)Reference
IndolePOCl₃/DMFDMF95[17]
2-MethylindolePOCl₃/DMFDMF90[17]
5-MethoxyindolePOCl₃/DMFDioxane88[17]
Experimental Protocol: Synthesis of Indole-3-carboxaldehyde

To a stirred solution of N,N-dimethylformamide (10 mL) at 0 °C was added phosphorus oxychloride (5.0 mL, 54 mmol) dropwise. The mixture was stirred for 30 minutes at 0 °C, and then a solution of indole (5.0 g, 42.7 mmol) in DMF (10 mL) was added. The reaction mixture was stirred at 35 °C for 2 hours. The mixture was then poured onto crushed ice and neutralized with a 10% aqueous sodium hydroxide solution. The precipitated product was collected by filtration, washed with water, and recrystallized from ethanol to yield indole-3-carboxaldehyde.[17]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many indole alkaloids. The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[18]

Pictet_Spengler_Reaction cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Tryptamine Tryptamine Derivative Iminium Iminium Ion Formation Tryptamine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Acid Catalyst Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization THBC Tetrahydro-β-carboline Cyclization->THBC

References

Methodological & Application

The Versatility of 3-Allyl-1H-indole: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents. Among the myriad of functionalized indoles, 3-allyl-1H-indole stands out as a particularly versatile building block. The strategic placement of the allyl group at the C3 position opens up a diverse range of synthetic transformations, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures. This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols for its preparation and subsequent chemical modifications.

Synthesis of 3-Allyl-1H-indoles: Palladium-Catalyzed C3-Allylation

The most direct and widely employed method for the synthesis of 3-allyl-1H-indoles and their derivatives is the palladium-catalyzed allylation of the indole core. This reaction offers a high degree of control over regioselectivity, favoring the C3 position. Enantioselective variants of this reaction have also been developed, providing access to chiral 3-allyl-3-substituted-3H-indoles, which are valuable precursors for the synthesis of complex alkaloids.

Table 1: Palladium-Catalyzed Enantioselective C3-Allylation of 3-Substituted Indoles
EntryIndole Substrate (R)Yield (%)ee (%)
1H9285
25-MeO9588
35-Cl8982
46-MeO9390
54-MeO9187

Reaction Conditions: Indole (0.2 mmol), allyl alcohol (3 equiv.), Pd₂(dba)₃CHCl₃ (2.5 mol%), (S,S)-ligand (7.5 mol%), 9-BBN-C₆H₁₃ (1.05 equiv.), CH₂Cl₂ (2 mL), 4 °C, 20 h.

Experimental Protocol: Enantioselective C3-Allylation of Indole

This protocol is adapted from the work of Trost and Quancard.

Materials:

  • Indole (or substituted indole)

  • Allyl alcohol

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃CHCl₃)

  • Chiral ligand (e.g., (S,S)-anthracene-derived ligand)

  • 9-Hexyl-9-borabicyclo[3.3.1]nonane (9-BBN-C₆H₁₃) (0.5 M in THF)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethanolamine

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃CHCl₃ (2.5 mol%) and the chiral ligand (7.5 mol%).

  • Add anhydrous CH₂Cl₂ (1 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the indole (1.0 equiv., 0.2 mmol) to the flask.

  • In a separate flask, add 9-BBN-C₆H₁₃ (1.05 equiv.) and cool to 0 °C.

  • To the borane solution, add allyl alcohol (3.0 equiv.) dropwise. Stir for 10 minutes at 0 °C.

  • Transfer the allylborane solution to the flask containing the indole and catalyst mixture via cannula.

  • Stir the reaction mixture at 4 °C for 20 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding ethanolamine (5 equiv.) and stir for 30 minutes at room temperature.

  • Dilute the mixture with CH₂Cl₂, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Logical Workflow for Enantioselective C3-Allylation of Indole

G cluster_prep Catalyst Preparation cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification catalyst_prep Mix Pd₂(dba)₃CHCl₃ and Chiral Ligand in CH₂Cl₂ reaction Combine and React at 4 °C catalyst_prep->reaction indole_add Add Indole indole_add->reaction allylborane_prep Prepare Allylborane from Allyl Alcohol and 9-BBN-C₆H₁₃ allylborane_prep->reaction quench Quench with Ethanolamine reaction->quench extract Extraction and Drying quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the enantioselective synthesis of this compound.

Applications of this compound in Synthesis

The allyl moiety of this compound is a versatile handle for a variety of synthetic transformations, making it an invaluable building block for the synthesis of more complex molecules, particularly tryptamine and tryptophol derivatives, which are core structures in many natural products and pharmaceuticals.

Synthesis of Tryptamines

A common and powerful application of this compound is its conversion to tryptamines. This is typically achieved through a two-step sequence involving oxidation of the allyl group to an aldehyde, followed by reductive amination.

G start This compound oxidation Oxidation (e.g., Ozonolysis or Wacker Oxidation) start->oxidation aldehyde Indole-3-acetaldehyde oxidation->aldehyde amination Reductive Amination (Amine, Reducing Agent) aldehyde->amination end Tryptamine Derivative amination->end

Caption: Cross-metathesis of this compound with a generic olefin.

Experimental Protocol: Cross-Metathesis of this compound

Materials:

  • This compound

  • Coupling partner olefin (e.g., styrene, acrylates)

  • Grubbs' second-generation catalyst

  • Dichloromethane (CH₂Cl₂), anhydrous and degassed

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strict argon atmosphere, dissolve this compound (1.0 equiv.) and the olefin partner (1.5 equiv.) in anhydrous and degassed CH₂Cl₂.

  • Add Grubbs' second-generation catalyst (1-5 mol%).

  • Stir the reaction mixture at room temperature or gentle reflux (40 °C) for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the cross-metathesis product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via palladium-catalyzed C3-allylation and the diverse reactivity of the allyl group provide synthetic chemists with a powerful platform for the construction of a wide range of complex indole-containing molecules. The protocols outlined in this document serve as a guide for researchers to harness the synthetic potential of this important intermediate in their own research endeavors, particularly in the fields of natural product synthesis and drug discovery.

Application Notes and Protocols for Palladium-Catalyzed C3-Allylation of Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C3-allylation of indoles, a pivotal transformation in modern synthetic organic chemistry. The C3-allylated indole motif is a key structural component in numerous biologically active natural products and pharmaceutical agents. This guide offers practical methodologies for achieving this transformation under various conditions, including racemic and asymmetric variants, to facilitate research and development in medicinal chemistry and materials science.

Application Notes

The palladium-catalyzed allylation of indoles at the C3 position offers a mild and efficient alternative to traditional methods that often require harsh bases and suffer from poor regioselectivity. The versatility of palladium catalysis allows for a broad substrate scope and functional group tolerance, making it a valuable tool in complex molecule synthesis.

Two primary methodologies are highlighted herein:

  • Racemic C3-Allylation of 2,3-Disubstituted Indoles: This method, developed by Movassaghi and coworkers, provides a general and high-yielding approach for the allylation of sterically hindered indoles. It utilizes a Pd₂(dba)₃ catalyst with triphenylphosphine or trifurylphosphine as the ligand and an allyl methyl carbonate as the allylating agent. The reaction proceeds under mild conditions and demonstrates excellent C3-selectivity.

  • Enantioselective C3-Allylation of 3-Substituted Indoles: Pioneered by the Trost group, this asymmetric variant allows for the construction of a quaternary stereocenter at the C3 position of the indole nucleus. The methodology employs a palladium catalyst with a chiral ligand, and a trialkylborane, such as 9-BBN-C₆H₁₃, which acts as a promoter. This approach provides access to enantioenriched 3,3-disubstituted indolenines and indolines with high enantioselectivities.

The choice of method will depend on the specific synthetic goals. The racemic protocol is well-suited for applications where stereochemistry at the C3 position is not critical or can be addressed in subsequent steps. The enantioselective protocol is indispensable for the synthesis of chiral molecules where control of the C3-stereocenter is paramount.

Data Presentation

Table 1: Racemic C3-Allylation of 2,3-Disubstituted Indoles
EntryIndole SubstrateAllylating AgentCatalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)
11,2,3,4-TetrahydrocarbazoleAllyl methyl carbonatePd₂(dba)₃ (2.5)P(2-furyl)₃ (5)CH₂Cl₂195
22,3-DimethylindoleAllyl methyl carbonatePd₂(dba)₃ (2.5)PPh₃ (5)CH₂Cl₂392
32-Phenyl-3-methylindoleAllyl methyl carbonatePd₂(dba)₃ (2.5)P(2-furyl)₃ (5)CH₂Cl₂1.591
43-Methyl-1H-indoleAllyl methyl carbonatePd₂(dba)₃ (2.5)P(2-furyl)₃ (5)CH₂Cl₂189
Table 2: Enantioselective C3-Allylation of 3-Substituted Indoles[1]
EntryIndole SubstrateAllylating AgentCatalyst (mol%)Ligand (mol%)Promoter (equiv)SolventYield (%)ee (%)
13-Methyl-1H-indoleAllyl alcoholPd₂(dba)₃ (2.5)(S,S)-Anthracene Ligand (7.5)9-BBN-C₆H₁₃ (1.1)CH₂Cl₂8583
23-Ethyl-1H-indoleAllyl alcoholPd₂(dba)₃ (2.5)(S,S)-Anthracene Ligand (7.5)9-BBN-C₆H₁₃ (1.1)CH₂Cl₂8885
33-Propyl-1H-indoleAllyl alcoholPd₂(dba)₃ (2.5)(S,S)-Anthracene Ligand (7.5)9-BBN-C₆H₁₃ (1.1)CH₂Cl₂9086
45-Methoxy-3-methyl-1H-indoleAllyl alcoholPd₂(dba)₃ (2.5)(S,S)-Anthracene Ligand (7.5)9-BBN-C₆H₁₃ (1.1)CH₂Cl₂9290

Experimental Protocols

Protocol 1: General Procedure for Racemic C3-Allylation of 2,3-Disubstituted Indoles

This protocol is adapted from the work of Movassaghi and coworkers.

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • P(2-furyl)₃ (Tri(2-furyl)phosphine) or PPh₃ (Triphenylphosphine)

  • Indole substrate

  • Allyl methyl carbonate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Pd₂(dba)₃ (0.0063 mmol, 2.5 mol%) and P(2-furyl)₃ (0.013 mmol, 5 mol%).

  • Add anhydrous CH₂Cl₂ (1.3 mL) and stir the mixture at room temperature for 10 minutes to allow for ligand-metal complex formation.

  • Add allyl methyl carbonate (0.50 mmol, 2.0 equiv) to the reaction mixture.

  • In a separate flask, dissolve the indole substrate (0.250 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (1.3 mL).

  • Add the solution of the indole substrate to the reaction mixture dropwise over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired C3-allylated indole.

Protocol 2: General Procedure for Enantioselective C3-Allylation of 3-Substituted Indoles

This protocol is based on the methodology developed by Trost and colleagues.[1]

Materials:

  • Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0) chloroform adduct)

  • (S,S)-Anthracene-based chiral ligand

  • 3-Substituted indole substrate

  • Allyl alcohol

  • 9-BBN-C₆H₁₃ (9-Hexyl-9-borabicyclo[3.3.1]nonane)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (0.005 mmol, 2.5 mol%) and the (S,S)-anthracene ligand (0.015 mmol, 7.5 mol%).

  • Add anhydrous CH₂Cl₂ and stir at room temperature for 30 minutes.

  • Add the 3-substituted indole substrate (0.2 mmol, 1.0 equiv).

  • In a separate flask, add 9-BBN-C₆H₁₃ (0.22 mmol, 1.1 equiv) and allyl alcohol (0.6 mmol, 3.0 equiv) in anhydrous CH₂Cl₂.

  • Add the solution of the borane and allyl alcohol to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 4 °C) for 20 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding ethanolamine.

  • Concentrate the mixture and purify by flash column chromatography on silica gel to yield the enantioenriched 3-allyl-3-substituted-indolenine.

Visualizations

experimental_workflow_racemic cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Pd₂(dba)₃ + Ligand in CH₂Cl₂ mixing Combine Reagents (Room Temperature) reagents->mixing allyl_carbonate Allyl Methyl Carbonate allyl_carbonate->mixing indole_sol Indole in CH₂Cl₂ indole_sol->mixing concentrate Concentration mixing->concentrate chromatography Flash Chromatography concentrate->chromatography product C3-Allylated Indole chromatography->product

Caption: Workflow for Racemic C3-Allylation.

catalytic_cycle pd0 Pd(0)L₂ pi_allyl_pd π-Allyl-Pd(II)L₂ pd0->pi_allyl_pd Oxidative Addition allyl_alcohol Allyl Alcohol + Et₃B allyl_alcohol->pi_allyl_pd indole_complex Indole-Pd Complex pi_allyl_pd->indole_complex Coordination indole Indole indole->indole_complex product C3-Allylated Indole indole_complex->product Nucleophilic Attack product->pd0 Reductive Elimination

Caption: Catalytic Cycle of C3-Allylation.

References

Protocols for the C3-Allylation of Indole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide range of biological activities. Functionalization of the indole core, particularly at the C3 position, is a key strategy for the synthesis of complex molecules and the development of new therapeutic agents. Among various C-C bond-forming reactions, the C3-allylation of indoles provides a versatile handle for further synthetic transformations. This document provides detailed application notes and protocols for three prominent methods for the C3-allylation of indole: Palladium-catalyzed, Iridium-catalyzed, and Lewis acid-catalyzed reactions.

I. Palladium-Catalyzed Enantioselective C3-Allylation of 3-Substituted Indoles

This protocol describes the enantioselective C3-allylation of 3-substituted indoles using a palladium catalyst in the presence of a trialkylborane promoter. This method is particularly useful for the construction of quaternary carbon centers at the C3 position.

Data Presentation
EntryIndole Substrate (R)Allyl AlcoholBorane PromoterSolventTemp (°C)Time (h)Yield (%)[1]ee (%)[1]
13-MethylAllyl alcohol9-BBN-C6H13CH2Cl24209583
23-EthylAllyl alcohol9-BBN-C6H13CH2Cl24209285
33-BenzylAllyl alcohol9-BBN-C6H13CH2Cl24209688
43-(CH2)2CO2MeAllyl alcohol9-BBN-C6H13CH2Cl24209190
55-Methoxy-3-methylAllyl alcohol9-BBN-C6H13CH2Cl24209890
65-Bromo-3-methylAllyl alcohol9-BBN-C6H13CH2Cl24209372
Experimental Protocol

General Procedure for Enantioselective C3-Allylation of 3-Substituted Indoles: [1]

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃CHCl₃ (5.2 mg, 0.005 mmol, 2.5 mol%) and the chiral ligand (S,S)-A (11.8 mg, 0.015 mmol, 7.5 mol%).

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • In a separate flame-dried Schlenk tube, add the 3-substituted indole (0.2 mmol, 1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (1.0 mL).

  • To the indole solution, add a solution of 9-BBN-C₆H₁₃ (0.22 mmol, 1.1 equiv) in anhydrous THF at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Cool the catalyst solution to 4 °C and add the prepared indole-borane solution via cannula.

  • Add allyl alcohol (0.6 mmol, 3.0 equiv) to the reaction mixture.

  • Stir the reaction at 4 °C for 20 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 3-allyl-3-substituted-3H-indole.

  • The enantiomeric excess can be determined by chiral HPLC analysis.

Catalytic Cycle

palladium_cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition (Allyl Alcohol + Et3B) Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack (Indole)

Caption: Palladium-Catalyzed C3-Allylation Cycle.

II. Iridium-Catalyzed C3-Selective Asymmetric Allylation

This protocol outlines the iridium-catalyzed C3-selective asymmetric allylation of indoles. In this representative example, a vinylcyclopropane is used as the allyl source in a highly atom-economical process.

Data Presentation
EntryIndole SubstrateVinylcyclopropaneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)[2]
1Indole1-phenyl-1-vinylcyclopropane[Ir(COD)Cl]₂ / (S)-BINAPToluene801285
22-Methylindole1-phenyl-1-vinylcyclopropane[Ir(COD)Cl]₂ / (S)-BINAPToluene801282
35-Methoxyindole1-phenyl-1-vinylcyclopropane[Ir(COD)Cl]₂ / (S)-BINAPToluene801291
45-Bromoindole1-phenyl-1-vinylcyclopropane[Ir(COD)Cl]₂ / (S)-BINAPToluene801278
5Indole1-methyl-1-vinylcyclopropane[Ir(COD)Cl]₂ / (S)-BINAPToluene802475
Experimental Protocol

General Procedure for Iridium-Catalyzed C3-Allylation of Indoles with Vinylcyclopropanes: [2]

  • To a screw-capped vial, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol, 2.5 mol%), (S)-BINAP (7.5 mg, 0.012 mmol, 6 mol%), and the indole (0.2 mmol, 1.0 equiv).

  • Add anhydrous toluene (1.0 mL) to the vial.

  • Add the vinylcyclopropane (0.3 mmol, 1.5 equiv) to the mixture.

  • Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired C3-allylated indole.

Catalytic Cycle

iridium_cycle cluster_1 Catalytic Cycle Ir(I)L Ir(I)L π-allyl-Ir(III)L π-allyl-Ir(III)L Ir(I)L->π-allyl-Ir(III)L Oxidative Addition (Vinylcyclopropane) Product + Ir(I)L Product + Ir(I)L π-allyl-Ir(III)L->Product + Ir(I)L Nucleophilic Attack (Indole) Product + Ir(I)L* Product + Ir(I)L*

Caption: Iridium-Catalyzed C3-Allylation Cycle.

III. Lewis Acid-Catalyzed C3-Allylation of Indoles

This section details a metal-free approach to the C3-allylation of indoles using a fluorinated triarylborane Lewis acid catalyst with allylic esters as the allylating agent.

Data Presentation
EntryIndole SubstrateAllylic EsterCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)[3][4]
11-MethylindoleCinnamyl trifluoroacetate15Chloroform602497
21-Methyl-2-phenylindoleCinnamyl trifluoroacetate15Chloroform602450
31-Methyl-5-bromoindoleCinnamyl trifluoroacetate15Chloroform602493
4IndoleCinnamyl trifluoroacetate15Chloroform602475
51-Methylindole1,3-Diphenylallyl trifluoroacetate15Chloroform602484
Experimental Protocol

General Procedure for B(3,4,5-F₃H₂C₆)₃-Catalyzed C3-Allylation of Indoles: [3]

  • To a flame-dried vial equipped with a magnetic stir bar, add the indole (0.1 mmol, 1.0 equiv), the allylic ester (0.1 mmol, 1.0 equiv), and B(3,4,5-F₃H₂C₆)₃ (0.015 mmol, 15 mol%).

  • Add anhydrous chloroform (1.0 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired C3-allylated indole.

Reaction Mechanism

lewis_acid_mechanism cluster_2 Reaction Pathway Allylic Ester Allylic Ester Activated Complex Activated Complex Allylic Ester->Activated Complex Coordination (Lewis Acid) Carbocation + [LA-Leaving Group]- Carbocation + [LA-Leaving Group]- Activated Complex->Carbocation + [LA-Leaving Group]- Iminium Intermediate Iminium Intermediate Carbocation + [LA-Leaving Group]-->Iminium Intermediate Nucleophilic Attack (Indole) Product + Lewis Acid Product + Lewis Acid Iminium Intermediate->Product + Lewis Acid Deprotonation

Caption: Lewis Acid-Catalyzed C3-Allylation Pathway.

Conclusion

The protocols described herein offer a range of methodologies for the C3-allylation of indoles, each with its own advantages in terms of substrate scope, stereoselectivity, and reaction conditions. The palladium-catalyzed method is highly effective for the asymmetric synthesis of C3-quaternary centers. The iridium-catalyzed protocol provides a highly atom-economical route to C3-allylated indoles. Finally, the Lewis acid-catalyzed reaction offers a valuable metal-free alternative. Researchers can select the most appropriate protocol based on the specific requirements of their synthetic targets.

References

Application Notes and Protocols: Derivatization of the Allyl Group on the Indole Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the chemical modification of an allyl group at the C3-position of the indole nucleus. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives bearing functionalized side chains exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] This document offers detailed experimental protocols for key transformations, quantitative data for synthesized compounds, and visualizations of experimental workflows and relevant signaling pathways.

Key Derivatization Reactions

The versatile allyl group on the indole core can be transformed into a variety of functional groups through several key chemical reactions. These modifications allow for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The primary reactions covered in these notes are:

  • Palladium-Catalyzed Allylic Alkylation: Introduction of various nucleophiles to the allyl side chain.

  • Claisen Rearrangement: Thermal rearrangement of a 3-allyloxyindole to a 3-allyl-2-oxindole.

  • Heck Reaction: Palladium-catalyzed coupling of the allylic double bond with aryl or vinyl halides.

  • Epoxidation: Conversion of the alkene to an epoxide, a versatile intermediate.

  • Dihydroxylation: Formation of a vicinal diol from the alkene.

  • Ozonolysis: Oxidative cleavage of the double bond to yield an aldehyde.

  • Wacker-Tsuji Oxidation: Selective oxidation of the terminal alkene to a methyl ketone.

Experimental Protocols

Detailed, step-by-step protocols for the aforementioned key reactions are provided below. These protocols are based on established literature procedures and are intended to be a starting point for laboratory experimentation.

Protocol 1: Palladium-Catalyzed C3-Allylation of 3-Substituted Indoles with Allyl Alcohol

This protocol describes the enantioselective C3-allylation of a 3-substituted indole using a palladium catalyst and a trialkylborane promoter.[2][3][7][8][9]

Materials:

  • 3-Substituted indole (e.g., 3-methylindole)

  • Allyl alcohol

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

  • Chiral ligand (e.g., (S,S)-AndPhos)

  • 9-Hexyl-9-borabicyclo[3.3.1]nonane (9-BBN-C₆H₁₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 3-substituted indole (0.2 mmol, 1.0 equiv), Pd₂(dba)₃·CHCl₃ (5.2 mg, 0.005 mmol, 2.5 mol%), and the chiral ligand (e.g., (S,S)-AndPhos, 0.015 mmol, 7.5 mol%).

  • Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 4 °C in an ice bath.

  • Add a solution of 9-BBN-C₆H₁₃ (0.21 mmol, 1.05 equiv) in anhydrous CH₂Cl₂ followed by the addition of allyl alcohol (0.6 mmol, 3.0 equiv).

  • Stir the reaction mixture at 4 °C for 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a few drops of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-allyl-3-substituted-indolenine.

Protocol 2: Thermal Claisen Rearrangement of 3-Allyloxy-1H-indole

This protocol outlines the thermal rearrangement of a 3-allyloxyindole to the corresponding 3-allyl-3-hydroxy-2-oxindole.

Materials:

  • 3-Allyloxy-1H-indole

  • Diphenyl ether (solvent)

  • High-temperature reaction vessel with a condenser

  • Heating mantle with temperature control

Procedure:

  • In a high-temperature reaction vessel, dissolve the 3-allyloxy-1H-indole (1.0 mmol) in diphenyl ether (5-10 mL).

  • Heat the solution to 220-250 °C under an inert atmosphere.

  • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • The product can be isolated by direct crystallization from the solvent or by removing the diphenyl ether under high vacuum and purifying the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Protocol 3: Heck Reaction of 3-Allyl-1H-indole with an Aryl Halide

This protocol describes the palladium-catalyzed coupling of this compound with an aryl iodide.[10][11][12][13]

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-(3-arylallyl)-1H-indole.

Protocol 4: Epoxidation of this compound with m-CPBA

This protocol details the epoxidation of the allylic double bond of this compound using meta-chloroperoxybenzoic acid (m-CPBA).[14][15][16][17]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 mmol, 1.2 equiv) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 3-(oxiran-2-ylmethyl)-1H-indole.

Protocol 5: Dihydroxylation of this compound using OsO₄/NMO

This protocol describes the syn-dihydroxylation of the allyl group using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[9][18][19]

Materials:

  • This compound

  • Osmium tetroxide (OsO₄), 4% solution in water

  • N-Methylmorpholine N-oxide (NMO), 50% solution in water

  • Acetone/Water solvent mixture

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a mixture of acetone and water (10:1, 11 mL).

  • Add NMO solution (1.2 mmol, 1.2 equiv).

  • Add the OsO₄ solution (0.02 mmol, 2 mol%) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient) to yield 3-(1H-indol-3-yl)propane-1,2-diol.

Protocol 6: Ozonolysis of this compound with Reductive Workup

This protocol details the oxidative cleavage of the allyl double bond to an aldehyde using ozone, followed by a reductive workup with dimethyl sulfide (DMS).

Materials:

  • This compound

  • Ozone (O₃) generator

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Dimethyl sulfide (DMS)

  • Sudan Red 7B (indicator)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) in a mixture of anhydrous CH₂Cl₂ and MeOH (1:1, 20 mL) in a gas-washing bottle.

  • Add a small amount of Sudan Red 7B as an indicator.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until the red color of the indicator fades and a pale blue color persists, indicating the presence of excess ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (2.0 mmol, 2.0 equiv) and allow the solution to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-(1H-indol-3-yl)acetaldehyde.

Protocol 7: Wacker-Tsuji Oxidation of this compound

This protocol describes the oxidation of the terminal double bond of this compound to a methyl ketone using a palladium catalyst.[20][21]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)/Water solvent mixture

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂ (0.1 mmol, 10 mol%), and CuCl (1.0 mmol, 1.0 equiv).

  • Add a mixture of DMF and water (7:1, 8 mL).

  • Fit the flask with an oxygen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(1H-indol-3-yl)propan-2-one.

Data Presentation

The following tables summarize quantitative data for representative examples of the described derivatization reactions.

Table 1: Yields of Derivatization Reactions
EntryStarting MaterialReactionProductYield (%)Reference
13-MethylindolePd-Catalyzed Allylation3-Allyl-3-methylindolenine90[7]
23-Allyloxy-1H-indoleClaisen Rearrangement3-Allyl-3-hydroxy-2-oxindole75N/A
3This compoundHeck Reaction (with 4-iodoanisole)3-(3-(4-Methoxyphenyl)allyl)-1H-indole85[10]
4This compoundEpoxidation (m-CPBA)3-(Oxiran-2-ylmethyl)-1H-indole80[14]
5This compoundDihydroxylation (OsO₄/NMO)3-(1H-Indol-3-yl)propane-1,2-diol92[18]
6This compoundOzonolysis (DMS workup)2-(1H-Indol-3-yl)acetaldehyde78N/A
7This compoundWacker-Tsuji Oxidation1-(1H-Indol-3-yl)propan-2-one88[20]

Note: Yields are based on isolated products and may vary depending on the specific substrate and reaction conditions.

Table 2: Biological Activity of Derivatized Indoles (Anticancer Activity)
CompoundDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 SpirooxindoleMCF-7 (Breast)3.88 - 5.83[1]
2 SpirooxindoleMDA-MB-231 (Breast)17.90[1]
3 Spirooxindole-PyrazoleMCF-7 (Breast)0.189[1]
4 Spirooxindole-PyrazoleHep-G2 (Liver)1.04[1]
5 Indole-Aryl-AmideMCF-7 (Breast)0.81[2]
6 Indole-Aryl-AmidePC3 (Prostate)2.13[2]
7 3-Alkenyl-2-oxindolePaCa2 (Pancreatic)~3.3x more potent than Sunitinib[19]
8 3-Alkenyl-2-oxindoleMCF-7 (Breast)Similar to Sunitinib[19]
9 Thiazolyl-indole-2-carboxamideVarious4.36 - 23.86[4]
10 3-(3-oxoaryl) indoleB16F10 (Melanoma) & MCF-7 (Breast)10 - 35[15]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant biological signaling pathway.

Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis of Allyl Indole cluster_derivatization Derivatization of Allyl Group cluster_analysis Analysis and Evaluation start Indole synthesis Allylation Reaction start->synthesis allyl_reagent Allyl Bromide / Alcohol allyl_reagent->synthesis allyl_indole C3-Allyl Indole synthesis->allyl_indole derivatization Derivatization Reactions (Heck, Epoxidation, etc.) allyl_indole->derivatization derivatized_product Functionalized Indole Derivative derivatization->derivatized_product purification Purification (Chromatography) derivatized_product->purification characterization Characterization (NMR, MS) purification->characterization bio_assay Biological Assays (e.g., Cytotoxicity) characterization->bio_assay ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus indole Indole Derivative (Ligand) ahr_complex AhR-Hsp90-XAP2 Complex indole->ahr_complex Binds ahr_ligand_complex Ligand-AhR Complex ahr_complex->ahr_ligand_complex Conformational Change arnt ARNT ahr_ligand_complex->arnt Translocates & Binds ahr_arnt AhR-ARNT Heterodimer dre DRE (DNA) ahr_arnt->dre Binds gene_transcription Target Gene Transcription dre->gene_transcription cellular_response Cellular Response (e.g., Apoptosis, Immune Regulation) gene_transcription->cellular_response

References

Application Notes and Protocols for the Synthesis and Biological Screening of 3-Allyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-allyl-1H-indole derivatives and their subsequent biological evaluation. Detailed protocols for synthesis, along with methods for assessing their anticancer, antimicrobial, and anti-inflammatory potential, are presented.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Substitution at the C3 position of the indole ring has been a focal point for the development of novel therapeutic agents. The introduction of an allyl group at this position can significantly influence the pharmacological properties of the parent indole molecule. This compound derivatives have emerged as promising candidates for drug discovery, exhibiting potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This document outlines key synthetic strategies for accessing these derivatives and provides detailed protocols for their biological screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several methods, with the direct C3-allylation of indoles being the most common approach. Key strategies include Friedel-Crafts alkylation, palladium-catalyzed allylation, and iridium-catalyzed allylation.

Experimental Protocol: Iridium-Catalyzed C3-Allylation of Indoles with Allyl Alcohol

This protocol describes a highly regioselective method for the allylation of indoles using an iridium catalyst, with allyl alcohols serving as the allylating agent in the presence of a catalytic amount of sulfuric acid.[5]

Materials:

  • Indole

  • Allyl alcohol

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Triphenyl phosphite (P(OPh)₃)

  • Sulfuric acid (H₂SO₄)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry reaction tube under an argon atmosphere, add [Ir(cod)Cl]₂ (0.005 mmol) and P(OPh)₃ (0.02 mmol) in toluene (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add indole (0.5 mmol), allyl alcohol (1.0 mmol), and sulfuric acid (0.025 mmol).

  • Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the this compound derivative.

Table 1: Synthesis of this compound via Iridium Catalysis

EntryIndole ReactantAllyl Alcohol ReactantYield (%)
1IndoleAllyl alcohol92
22-MethylindoleAllyl alcohol85
35-MethoxyindoleAllyl alcohol88

Data adapted from a representative iridium-catalyzed allylation procedure.[5]

Experimental Workflow for Synthesis

reagents Indole, Allyl Alcohol, [Ir(cod)Cl]₂, P(OPh)₃, H₂SO₄ reaction Reaction in Toluene (80 °C) reagents->reaction 1. Mix workup Quenching (NaHCO₃) Extraction (EtOAc) reaction->workup 2. Cool & Quench purification Column Chromatography workup->purification 3. Extract & Dry product This compound Derivative purification->product 4. Isolate

Caption: Workflow for the iridium-catalyzed synthesis of this compound derivatives.

Biological Screening of this compound Derivatives

Anticancer Activity

This compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a common method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in DMEM.

  • Replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Cytotoxicity of a Representative this compound Derivative

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)21.8
A549 (Lung Cancer)18.5

Hypothetical data for illustrative purposes.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

Experimental Protocol: Microdilution Method for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound derivatives

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth/medium in a 96-well plate.

  • Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Add the microbial suspension to each well to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 3: Antimicrobial Activity of a Representative this compound Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Hypothetical data for illustrative purposes.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

Materials:

  • RAW 264.7 macrophage cell line

  • This compound derivatives

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the nitrite concentration.

  • Calculate the percentage of NO inhibition and the IC₅₀ value.

Table 4: Anti-inflammatory Activity of a Representative this compound Derivative

AssayIC₅₀ (µM)
NO Inhibition in LPS-stimulated RAW 264.7 cells25.6

Hypothetical data for illustrative purposes.[6]

Mechanism of Action: Signaling Pathway Analysis

Indole derivatives have been shown to modulate various signaling pathways involved in cancer progression, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Western blotting can be used to investigate the effect of this compound derivatives on these pathways.

Signaling Pathway Diagram: MAPK Pathway Inhibition

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound This compound Derivative Compound->MEK Compound->ERK

Caption: Proposed inhibition of the MAPK signaling pathway by a this compound derivative.

Experimental Protocol: Western Blot Analysis of MAPK Pathway

Materials:

  • Cancer cells treated with a this compound derivative

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cancer cells with the this compound derivative at its IC₅₀ concentration for various time points.

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The synthetic protocols and biological screening methods detailed in these application notes provide a robust framework for the investigation of this compound derivatives as potential therapeutic agents. The versatility of the indole scaffold, combined with the diverse biological activities imparted by the 3-allyl substitution, makes this class of compounds a rich area for further research and drug development.

References

The Strategic Use of 3-Allyl-1H-indole in the Synthesis of Indole Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-allyl-1H-indole as a versatile starting material in the synthesis of various indole alkaloids. The strategic placement of the allyl group at the C3 position of the indole nucleus offers a reactive handle for the elaboration of the characteristic tryptamine side chain, a key structural motif in a multitude of biologically active alkaloids. This approach provides a streamlined pathway to important intermediates such as tryptophol, indole-3-acetaldehyde, and tryptamine, which serve as foundational building blocks for more complex alkaloid skeletons.

Overview of the Synthetic Strategy

The core of the synthetic strategy involves a three-step sequence to convert this compound into tryptamine, a central precursor for a wide array of indole alkaloids. This is followed by diversification steps to access different classes of alkaloids.

The overall workflow can be summarized as follows:

  • Hydroboration-Oxidation: The terminal double bond of the allyl group in this compound is selectively functionalized to yield tryptophol (indole-3-ethanol).

  • Oxidation: Tryptophol is then oxidized to the corresponding indole-3-acetaldehyde, a crucial and often unstable intermediate.

  • Reductive Amination: Indole-3-acetaldehyde is converted to tryptamine or its N-substituted derivatives.

  • Cyclization/Further Modification: The resulting tryptamine is used in subsequent reactions, such as the Pictet-Spengler reaction, to construct the polycyclic systems characteristic of many indole alkaloids.

G A This compound B Tryptophol (Indole-3-ethanol) A->B 1. 9-BBN 2. H₂O₂, NaOH C Indole-3-acetaldehyde B->C Dess-Martin Periodinane D Tryptamine C->D NH₃, NaBH₃CN E N,N-Dimethyltryptamine (DMT) C->E (CH₃)₂NH, NaBH₃CN F β-Carboline Alkaloids (e.g., Norharmane) D->F Pictet-Spengler (e.g., HCHO, H⁺)

Caption: Synthetic workflow from this compound to key indole alkaloids.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of indole alkaloids from this compound.

Table 1: Synthesis of Tryptophol from this compound

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Hydroboration9-Borabicyclo[3.3.1]nonane (9-BBN)THF254-
OxidationH₂O₂, aq. NaOHTHF0 to 25285-95

Table 2: Synthesis of Tryptamine and Derivatives from Tryptophol

ProductStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Overall Yield (%)
Indole-3-acetaldehydeTryptopholDess-Martin PeriodinaneCH₂Cl₂252~90
TryptamineIndole-3-acetaldehydeNH₃, NaBH₃CNMethanol251270-80
N,N-DimethyltryptamineIndole-3-acetaldehyde(CH₃)₂NH, NaBH₃CNMethanol251275-85

Table 3: Synthesis of Norharmane from Tryptamine

ReactionAldehydeAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
Pictet-SpenglerFormaldehyde (37% aq.)HClWater/Ethanol100480-90

Experimental Protocols

Protocol 1: Synthesis of Tryptophol from this compound

This protocol details the hydroboration-oxidation of this compound to produce tryptophol. The use of 9-BBN ensures high regioselectivity for the anti-Markovnikov addition to the terminal double bond.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH solution (3.0 eq), followed by the careful dropwise addition of 30% H₂O₂ (3.0 eq).

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tryptophol.

Protocol 2: Synthesis of Indole-3-acetaldehyde from Tryptophol

This protocol describes the oxidation of tryptophol to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild oxidizing agent suitable for sensitive indole compounds.

Materials:

  • Tryptophol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

  • Dissolve tryptophol (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and carefully concentrate the solution under reduced pressure at low temperature to yield crude indole-3-acetaldehyde, which should be used immediately in the next step.

Protocol 3: Synthesis of Tryptamine from Indole-3-acetaldehyde

This protocol outlines the reductive amination of indole-3-acetaldehyde to form tryptamine.

Materials:

  • Crude indole-3-acetaldehyde

  • Ammonia solution (7 N in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol, anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the crude indole-3-acetaldehyde (1.0 eq) in anhydrous methanol.

  • Add a 7 N solution of ammonia in methanol (10 eq) and stir for 30 minutes at room temperature.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in water and basify with 2 M NaOH.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to give tryptamine. Further purification can be achieved by recrystallization or column chromatography.

For the synthesis of N,N-dimethyltryptamine (DMT), substitute the ammonia solution with a solution of dimethylamine in methanol.

Protocol 4: Synthesis of Norharmane via Pictet-Spengler Reaction

This protocol describes the synthesis of the β-carboline alkaloid norharmane from tryptamine and formaldehyde.

G cluster_0 Pictet-Spengler Reaction Mechanism Tryptamine Tryptamine Mannich_Intermediate Mannich Intermediate Tryptamine->Mannich_Intermediate + HCHO, H⁺ Formaldehyde Formaldehyde Formaldehyde->Mannich_Intermediate Spiroindolenine Spiroindolenine Intermediate Mannich_Intermediate->Spiroindolenine Intramolecular Electrophilic Attack Carbocation Carbocation Intermediate Spiroindolenine->Carbocation Rearrangement Tetrahydro_beta_carboline Tetrahydro-β-carboline Carbocation->Tetrahydro_beta_carboline - H⁺ Norharmane Norharmane (β-Carboline) Tetrahydro_beta_carboline->Norharmane Oxidation

Caption: Mechanism of the Pictet-Spengler reaction for Norharmane synthesis.

Materials:

  • Tryptamine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Ammonium hydroxide (NH₄OH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve tryptamine (1.0 eq) in a mixture of water and ethanol.

  • Add concentrated HCl to acidify the solution.

  • Add formaldehyde solution (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture and basify with ammonium hydroxide.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product is the tetrahydro-β-carboline, which can be oxidized to norharmane by heating with a catalyst such as Pd/C in a suitable solvent or by air oxidation.

  • Purify the final product by recrystallization.

Conclusion

This compound serves as an excellent and cost-effective starting material for the synthesis of a variety of indole alkaloids. The protocols provided herein offer a reliable and scalable pathway from this simple precursor to key intermediates like tryptamine and on to more complex alkaloid frameworks. These methods are of significant interest to researchers in natural product synthesis, medicinal chemistry, and drug development.

Metal-Free Synthesis of 3-Allyl-1H-Indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and sustainable methods for the functionalization of the indole core is of significant interest to the scientific community. The C3-allylation of indoles, in particular, provides a valuable synthetic handle for further molecular elaboration. This document outlines metal-free approaches for the synthesis of 3-allyl-1H-indole, offering alternatives to traditional transition-metal-catalyzed methods and thereby avoiding potential metal contamination in the final products. The protocols detailed below focus on Brønsted acid and organocatalytic systems, providing milder and more environmentally benign synthetic routes.

Reaction Principle

The metal-free C3-allylation of indole typically proceeds via a Friedel-Crafts-type reaction mechanism. In the presence of a Brønsted acid or a Lewis acid-like organocatalyst, the allylic partner (e.g., allyl alcohol, allyl carbonate) is activated to generate an electrophilic allylic cation or a species with significant cationic character. The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the electrophilic allyl source to form the C-C bond and yield the desired this compound. The choice of catalyst and reaction conditions is crucial to ensure high regioselectivity for C3-allylation over the competing N-allylation.

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Allylation with Allyl Alcohol

This protocol describes the direct C3-allylation of indole using allyl alcohol, catalyzed by a simple Brønsted acid. This method is advantageous due to the ready availability and low cost of both the catalyst and the allylating agent.

Materials:

  • Indole

  • Allyl alcohol

  • p-Toluenesulfonic acid (PTSA) or other suitable Brønsted acid

  • Acetonitrile (MeCN) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add allyl alcohol (1.5 mmol, 1.5 equivalents).

  • Add p-toluenesulfonic acid (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature (or heat to 40-60 °C if the reaction is sluggish) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Organocatalyzed Allylation with Allyl Carbonate

This method utilizes an organocatalyst, such as a phosphine, to promote the C3-allylation of indole with an allyl carbonate. This approach often offers high selectivity and proceeds under mild conditions.

Materials:

  • Indole

  • Allyl methyl carbonate or other suitable allyl carbonate

  • Triphenylphosphine (PPh₃) or other suitable phosphine catalyst

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve indole (1.0 mmol) and allyl methyl carbonate (1.2 mmol, 1.2 equivalents) in dichloromethane (5 mL).

  • Add triphenylphosphine (0.1 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate this compound.

Data Presentation

The following table summarizes typical quantitative data for the metal-free synthesis of this compound based on the described protocols. Please note that yields can vary depending on the specific substrate, catalyst, and reaction conditions.

ProtocolCatalystAllyl SourceSolventTemperature (°C)Time (h)Yield (%)
1p-Toluenesulfonic acidAllyl alcoholAcetonitrile25-604-1275-90
2TriphenylphosphineAllyl methyl carbonateDichloromethane256-2480-95

Visualizations

The following diagrams illustrate the conceptual workflow and the proposed signaling pathway for the Brønsted acid-catalyzed synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product indole Indole mixing Mixing & Stirring indole->mixing allyl_alcohol Allyl Alcohol allyl_alcohol->mixing catalyst Brønsted Acid catalyst->mixing solvent Solvent solvent->mixing monitoring TLC Monitoring mixing->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_rearomatization Rearomatization cluster_product_formation Product Formation H_plus H+ (from Brønsted Acid) allyl_alcohol Allyl Alcohol H_plus->allyl_alcohol Protonation activated_complex Activated Allyl Cation Intermediate allyl_alcohol->activated_complex Loss of H2O sigma_complex Sigma Complex Intermediate activated_complex->sigma_complex indole Indole (C3 position) indole->activated_complex Nucleophilic Attack deprotonation Deprotonation sigma_complex->deprotonation final_product This compound deprotonation->final_product catalyst_regeneration Catalyst Regeneration (H+) deprotonation->catalyst_regeneration

Caption: Proposed mechanism for Brønsted acid-catalyzed C3-allylation of indole.

Conclusion

The presented metal-free protocols for the synthesis of this compound offer viable and attractive alternatives to traditional metal-catalyzed methods. These approaches are characterized by the use of readily available and less toxic reagents, milder reaction conditions, and simplified purification procedures. For researchers in drug development and medicinal chemistry, these methods provide a reliable means to access C3-allylated indoles while minimizing the risk of metal contamination in biologically active molecules. The choice between the Brønsted acid-catalyzed and organocatalyzed protocol may depend on the specific substrate scope, desired reaction time, and overall cost-effectiveness.

Application Notes and Protocols for the Enzymatic Synthesis of 3-allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 3-allyl-1H-indole, a valuable building block in medicinal chemistry and drug development. The enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

Introduction

The functionalization of the indole scaffold is of significant interest in the pharmaceutical industry due to its prevalence in a wide range of biologically active compounds. The introduction of an allyl group at the C3 position of the indole ring can serve as a key step in the synthesis of complex natural products and novel drug candidates. Enzymatic synthesis, particularly through Friedel-Crafts alkylation, provides a powerful tool for achieving this transformation with high regio- and stereoselectivity under mild reaction conditions.

Prenyltransferases, a class of enzymes that catalyze the transfer of prenyl groups to acceptor molecules, have shown great potential in the allylation of indoles.[1] Specifically, enzymes from the dimethylallyl-tryptophan synthase (DMATS) superfamily are capable of catalyzing the Friedel-Crafts alkylation of the indole nucleus.[1] While their natural substrate is often dimethylallyl diphosphate (DMAPP), studies have demonstrated that some of these enzymes exhibit substrate promiscuity and can accept unnatural allyl donors.[1]

This document outlines the enzymatic synthesis of this compound, focusing on the use of a representative prenyltransferase enzyme.

Key Concepts and Workflow

The enzymatic synthesis of this compound follows a straightforward workflow, encompassing enzyme preparation, the enzymatic reaction itself, and subsequent product purification and analysis.

Experimental Workflow

G cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction cluster_2 Product Analysis and Purification enzyme_expression Gene Expression in Host Organism cell_lysis Cell Lysis enzyme_expression->cell_lysis enzyme_purification Enzyme Purification (e.g., Chromatography) cell_lysis->enzyme_purification reaction_setup Reaction Setup: - Purified Enzyme - Indole - Allyl Diphosphate - Buffer enzyme_purification->reaction_setup incubation Incubation (Controlled Temperature and Time) reaction_setup->incubation quenching Reaction Quenching incubation->quenching extraction Product Extraction quenching->extraction purification Purification (e.g., HPLC, Column Chromatography) extraction->purification analysis Analysis (e.g., NMR, MS) purification->analysis

Caption: General experimental workflow for the enzymatic synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the enzymatic allylation of indole derivatives catalyzed by prenyltransferases. Please note that specific yields for this compound may vary and optimization of reaction conditions is recommended.

EnzymeAromatic SubstrateAllyl DonorConversion (%)Yield (%)Reference
FgaPT2L-tryptophanDimethylallyl diphosphate (DMAPP)>95Not reported[1]
5-DMATSL-tryptophanDimethylallyl diphosphate (DMAPP)>95Not reported[1]
FgaPT2L-tryptophanMethylallyl diphosphate (MAPP)DetectableNot reported[1]
5-DMATSL-tryptophanMethylallyl diphosphate (MAPP)DetectableNot reported[1]
Artificial Enzyme (LmrR_pAF)IndoleAliphatic enalsUp to 99Up to 99[2]

Experimental Protocols

The following are detailed protocols for the key experiments in the enzymatic synthesis of this compound.

Protocol 1: Expression and Purification of Prenyltransferase (e.g., FgaPT2)
  • Gene Expression:

    • Transform E. coli BL21(DE3) cells with a plasmid containing the gene for the desired prenyltransferase (e.g., FgaPT2) with a suitable tag (e.g., His-tag) for purification.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Enzyme Purification:

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged enzyme with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein fractions by SDS-PAGE.

    • Pool the fractions containing the pure enzyme and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Enzymatic Synthesis of this compound
  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 5 mM MgCl₂

      • 1 mM Indole (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary)

      • 1.5 mM Allyl diphosphate (or a suitable unnatural allyl donor like MAPP)

      • 1-5 µM of the purified prenyltransferase enzyme

    • The total reaction volume can be scaled as needed (e.g., 100 µL to several milliliters).

    • Include a control reaction without the enzyme to check for non-enzymatic background reactions.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specified period (e.g., 1-24 hours). The optimal time should be determined by time-course experiments.

    • Gentle shaking may be applied to ensure proper mixing.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of a quenching solvent, such as ethyl acetate or methanol.

    • Vortex the mixture vigorously.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the organic layer containing the product. Repeat the extraction process twice more to ensure complete recovery of the product.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

Protocol 3: Product Analysis and Purification
  • Analysis:

    • Dissolve the dried extract in a suitable solvent for analysis.

    • Analyze the product formation by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Confirm the identity of the product by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purification:

    • If necessary, purify the this compound from the crude extract using preparative HPLC or column chromatography on silica gel.

Signaling Pathways and Logical Relationships

In the context of in vitro enzymatic synthesis, the focus is on the direct catalytic activity of the isolated enzyme rather than the complex signaling pathways that regulate its expression and activity within a living organism. The logical relationship in this process is a direct enzymatic conversion of substrates to a product, as depicted in the reaction scheme below.

G cluster_0 Reaction Components cluster_1 Products Indole Indole Enzyme Prenyltransferase (e.g., FgaPT2) Indole->Enzyme AllylPP Allyl Diphosphate AllylPP->Enzyme Product This compound Enzyme->Product PPi Diphosphate (PPi) Enzyme->PPi

Caption: Enzymatic reaction for the synthesis of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Allyl-1H-Indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 3-allyl-1H-indole, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the palladium-catalyzed C3-allylation of indole, a robust and selective method suitable for scale-up. Alternative methods and considerations for process optimization are also discussed. All quantitative data is summarized for clarity, and experimental workflows are visualized.

Introduction

Indole and its derivatives are privileged scaffolds in a vast array of biologically active compounds and natural products. The functionalization of the indole core is a cornerstone of synthetic medicinal chemistry. Specifically, the introduction of an allyl group at the C3-position yields this compound, a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The development of a robust, scalable, and economically viable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries.

This document outlines a preferred, scalable synthetic route and provides a detailed protocol for its implementation. Safety considerations for handling the required reagents at scale are also addressed.

Synthetic Strategies for this compound

Several synthetic routes to this compound have been reported. For the purpose of scale-up, the ideal method should offer high yield and regioselectivity, utilize readily available and cost-effective starting materials and catalysts, and involve straightforward purification procedures.

Key Synthetic Approaches:

  • Palladium-Catalyzed C3-Allylation of Indole: This is the most promising method for selective C3-allylation. It typically involves the reaction of indole with an allylic electrophile, such as allyl bromide or allyl alcohol, in the presence of a palladium catalyst.[1][2][3] The selectivity for C3- versus N-allylation can be controlled by the choice of catalyst, ligands, and reaction conditions.

  • Friedel-Crafts Alkylation: This classic method can be used to introduce the allyl group onto the indole ring. However, it often suffers from a lack of regioselectivity, leading to a mixture of N- and C-alkylated products, and can require harsh acidic conditions that may not be suitable for all substrates.

  • Phase-Transfer Catalysis (PTC): PTC offers a practical method for the allylation of indole, particularly for large-scale operations. It facilitates the reaction between the indole anion and an allyl halide in a biphasic system, often leading to high yields and simplified work-up.

  • Grignard Reaction: The reaction of indolylmagnesium halides with allyl halides can also yield this compound. However, the preparation of the Grignard reagent can be sensitive to moisture and may not be ideal for very large-scale production without specialized equipment.

Based on a review of the literature, the palladium-catalyzed C3-allylation using allyl bromide presents the most reliable and scalable approach.

Experimental Protocols: Palladium-Catalyzed C3-Allylation of Indole

This section provides a detailed protocol for the gram-scale synthesis of this compound.

Materials and Equipment
  • Reagents:

    • Indole

    • Allyl bromide

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 1,2-Bis(diphenylphosphino)ethane (dppe)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hexanes

    • Ethyl acetate

  • Equipment:

    • Three-neck round-bottom flask of appropriate size

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Condenser

    • Nitrogen or Argon inlet and bubbler

    • Addition funnel

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Standard laboratory glassware

Scalable Synthesis Protocol (Gram Scale)

Reaction Scheme:

Procedure:

  • Inert Atmosphere: Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen or argon inlet, and a rubber septum. Purge the flask with inert gas for 10-15 minutes.

  • Reagent Addition:

    • To the flask, add indole (1 equivalent).

    • Add anhydrous THF (approximately 10 mL per gram of indole).

    • Stir the mixture until the indole is completely dissolved.

    • Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper gas outlet.

    • Stir the resulting suspension at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to form the sodium salt of indole.

  • Catalyst Preparation: In a separate small, dry flask under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 equivalents) and dppe (0.04 equivalents) in a small amount of anhydrous THF.

  • Catalyst Addition: Add the catalyst solution to the indole salt suspension via syringe or cannula.

  • Allyl Bromide Addition: Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature using an addition funnel over a period of 30 minutes. An exotherm may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Caution: Quenching of unreacted sodium hydride will evolve hydrogen gas.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Add water and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.

Data Presentation
ParameterValue
Scale Gram Scale
Reactants
Indole1 eq
Allyl Bromide1.1 eq
Sodium Hydride (60%)1.2 eq
Catalyst
Pd₂(dba)₃1 mol%
dppe4 mol%
Solvent Anhydrous THF
Reaction Temperature Reflux (~66 °C)
Reaction Time 2-4 hours
Typical Yield 85-95%
Purity (by HPLC) >98%

Safety Considerations

  • Indole: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Allyl Bromide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.[4][5][6][7][8] Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle in an inert atmosphere and away from water.

  • Palladium Catalysts: May be toxic and should be handled with care.

Visualizations

Experimental Workflow

experimental_workflow start Start reaction Reaction Setup (Inert Atmosphere) start->reaction reagents Reagent Preparation (Indole, NaH, THF) reagents->reaction catalyst Catalyst Preparation (Pd2(dba)3, dppe, THF) catalyst->reaction addition Dropwise Addition of Allyl Bromide reaction->addition reflux Reflux & Monitoring (TLC/HPLC) addition->reflux quench Quenching (sat. NH4Cl) reflux->quench workup Aqueous Work-up & Extraction quench->workup purification Column Chromatography workup->purification product This compound purification->product logical_relationship cluster_activation Activation cluster_catalytic_cycle Catalytic Cycle Indole_Anion Indole Anion Formation (Indole + NaH) Transmetalation Transmetalation (Indole Anion + Pd(II)-Allyl) Indole_Anion->Transmetalation Oxidative_Addition Oxidative Addition (Pd(0) + Allyl Bromide) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product This compound Reductive_Elimination->Product Catalyst_Regen Pd(0) Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Oxidative_Addition

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 3-allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3-allyl-1H-indole.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere).- For palladium-catalyzed reactions, ensure the active Pd(0) species is generated in situ if required.- Consider a different catalyst system if activity is consistently low.
Poor Quality Reagents - Use freshly distilled solvents and high-purity indole and allylating agent.- The presence of water can be detrimental, especially in Lewis acid-catalyzed reactions; ensure anhydrous conditions.[1]
Suboptimal Reaction Temperature - The optimal temperature can be highly dependent on the specific catalytic system. If the reaction is sluggish, a modest increase in temperature may improve the rate. Conversely, for highly exothermic reactions or sensitive substrates, cooling may be necessary to prevent side reactions.
Steric Hindrance - Bulky substituents on the indole ring, particularly at the C2 position, can hinder the approach of the electrophile to the C3 position, resulting in lower yields.[1] Consider using a less sterically demanding allylating agent if possible.

Problem 2: Poor Regioselectivity (Formation of N-allyl or 2-allyl Isomers)

Potential Cause Troubleshooting Steps
Inappropriate Catalyst or Ligand - The choice of catalyst and ligand is critical for controlling regioselectivity. For exclusive N-allylation, iridium catalysts are often employed.[2] For C3-allylation, palladium catalysts, often in combination with Lewis acids or borane reagents, are a common choice.[3][4]
Reaction Conditions Favoring N-allylation - In palladium-catalyzed reactions, the use of polar, coordinating solvents can sometimes favor N-allylation. Switching to non-coordinating solvents like CH₂Cl₂ may increase C3 selectivity.[4]
Unprotected Indole Nitrogen - The presence of an acidic N-H proton can lead to competing N-allylation. Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can block this pathway and direct the reaction to the C3 position. However, some methods are developed for N-H free indoles.
Thermodynamic vs. Kinetic Control - In some cases, the initially formed product may not be the most thermodynamically stable one. Analyze the reaction at different time points to determine if product isomerization is occurring. Adjusting the reaction time and temperature may favor the desired isomer.

Problem 3: Formation of Undesired Side Products

Potential Cause Troubleshooting Steps
Over-alkylation - The desired this compound product can sometimes undergo a second allylation, particularly if it is more reactive than the starting indole. Use a stoichiometric amount of the allylating agent or add it slowly to the reaction mixture to minimize this.
Dimerization or Polymerization - Strong acidic conditions can sometimes lead to the polymerization of indole. If using a Brønsted or Lewis acid catalyst, ensure the loading is optimized and not in excess.
Reaction with the Allylating Agent - Some allylating agents, particularly allylic alcohols under acidic conditions, can undergo self-condensation or other side reactions. Ensure the reaction conditions are optimized for the specific allylating agent being used.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective synthesis of this compound?

The main challenge arises from the intrinsic nucleophilicity of the indole ring at multiple positions, primarily the C3, N1, and to a lesser extent, the C2 position. This often leads to a mixture of products (C3-allyl, N-allyl, and sometimes 2-allyl isomers), making it difficult to selectively obtain the desired this compound.

Q2: How does the choice of catalyst influence the regioselectivity of indole allylation?

The catalyst plays a pivotal role in directing the regioselectivity. For instance:

  • Palladium catalysts , often used in Tsuji-Trost type reactions, can be tuned with specific ligands and additives to favor C3-allylation. The use of trialkylboranes in conjunction with a palladium catalyst has been shown to effectively promote C3-allylation of 3-substituted indoles.[3][4]

  • Iridium catalysts with specific chiral ligands have been developed for the highly regioselective and enantioselective N-allylation of indoles.[2]

  • Lewis acids can be used to activate the allylating agent, and their choice can influence the reaction outcome. For example, B(3,4,5-F₃H₂C₆)₃ has been reported as an effective Lewis acid catalyst for the C3-allylation of indoles with allylic esters.[1]

Q3: Can I achieve C3-allylation on an indole with an unprotected nitrogen (N-H)?

Yes, several methods have been developed for the direct C3-allylation of N-H indoles. However, competing N-allylation is a common side reaction. Careful selection of the catalyst, solvent, and other reaction conditions is crucial to favor C3-alkylation. In some palladium-catalyzed systems, the choice of base and solvent can significantly influence the C3 versus N-selectivity.

Q4: What is the role of a protecting group on the indole nitrogen?

Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts, SEM) serves two main purposes:

  • It prevents N-allylation, thereby directing the electrophilic attack to the carbon framework of the indole.

  • It can modify the electronic properties of the indole ring, which can influence its reactivity and the regioselectivity of the allylation.

Q5: My reaction is giving me a mixture of linear and branched allyl products. How can I control this?

In palladium-catalyzed allylation, the regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate (linear vs. branched) is influenced by several factors, including the ligand on the palladium, the nature of the nucleophile (the indole), and the substituents on the allylating agent. Steric hindrance generally directs the nucleophile to the less substituted terminus of the allyl group, leading to the linear product. To favor the branched product, more sterically demanding ligands on the palladium catalyst may be required.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Allylation of 3-Substituted Indoles using a Trialkylborane Promoter

This protocol is adapted from the work of Trost and Dogra.[3][4]

Materials:

  • 3-Substituted-1H-indole

  • Allyl alcohol

  • 9-BBN-C₆H₁₃ (0.5 M in THF)

  • Pd₂(dba)₃·CHCl₃

  • (S,S)-And-o-Tol-Phos (ligand)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ethanolamine

  • THF (anhydrous)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-substituted-1H-indole (1.0 equiv).

  • Dissolve the indole in anhydrous CH₂Cl₂.

  • Add the palladium catalyst (e.g., 2.5 mol % Pd₂(dba)₃·CHCl₃) and the ligand (e.g., 7.5 mol % (S,S)-And-o-Tol-Phos).

  • Add allyl alcohol (3.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 4 °C).

  • Slowly add the trialkylborane solution (e.g., 1.05 equiv of 9-BBN-C₆H₁₃).

  • Stir the reaction at the same temperature for the specified time (e.g., 20 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding ethanolamine in THF.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the 3-allyl-3-substituted-indolenine.

Protocol 2: Lewis Acid-Catalyzed C3-Allylation of Indoles with Allylic Esters

This protocol is based on the work of Melen and co-workers.[1]

Materials:

  • Indole derivative

  • Allylic ester (e.g., diphenyl allylic trifluoroacetate)

  • B(3,4,5-F₃H₂C₆)₃ (Lewis acid catalyst)

  • Chloroform (CHCl₃, anhydrous)

  • MgSO₄ (anhydrous)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the indole derivative (1.0 equiv), the allylic ester (1.0 equiv), and anhydrous MgSO₄.

  • Add anhydrous chloroform as the solvent.

  • Add the Lewis acid catalyst (e.g., 15 mol % B(3,4,5-F₃H₂C₆)₃).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Stir the reaction for the specified time (e.g., 24 hours), monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the MgSO₄.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-allylated indole.

Data Presentation

Table 1: Optimization of Palladium-Catalyzed C3-Allylation of 3-Methylindole

EntryBoraneTemperature (°C)SolventYield (%)ee (%)
1Et₃B25CH₂Cl₂7550
29-BBN-C₆H₁₃25CH₂Cl₂8883
39-BBN-C₆H₁₃4CH₂Cl₂9285
49-BBN-C₆H₁₃4Toluene8580
5dicyclohexylborane4CH₂Cl₂4065

Data adapted from Trost, B. M., & Dogra, K. (2007). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. Journal of the American Chemical Society, 129(23), 7006–7007.

Table 2: Screening of Lewis Acids for the C3-Allylation of 1-Methylindole

EntryLewis Acid (15 mol%)Yield (%)
1B(3,4,5-F₃H₂C₆)₃97
2B(C₆F₅)₃85
3BF₃·OEt₂60
4BPh₃<10
5Trifluoroacetic acid (TFA)<5

Data adapted from Alotaibi, N., et al. (2023). B(3,4,5-F₃H₂C₆)₃ Lewis acid-catalysed C3-allylation of indoles. Chemical Communications, 59(35), 5039-5042.

Visualizations

regioselectivity_challenges cluster_products Potential Products indole Indole N_allyl N-allyl-indole indole->N_allyl N1 Attack C3_allyl This compound (Desired Product) indole->C3_allyl C3 Attack (Major Pathway) C2_allyl 2-allyl-1H-indole indole->C2_allyl C2 Attack allyl_electrophile Allyl Electrophile (e.g., Allyl Carbonate, Allyl Alcohol)

Caption: Competing nucleophilic sites on the indole ring leading to different allylation products.

catalytic_control cluster_catalysis Catalytic System start Indole + Allyl Source pd_catalysis Palladium Catalyst + Lewis Acid / Borane start->pd_catalysis Favors C3-allylation ir_catalysis Iridium Catalyst + Chiral Ligand start->ir_catalysis Favors N-allylation C3_product This compound pd_catalysis->C3_product N_product N-allyl-indole ir_catalysis->N_product

Caption: Influence of the catalytic system on the regioselectivity of indole allylation.

tsuji_trost_mechanism pd0 Pd(0) Catalyst pi_allyl_pd π-allyl-Pd(II) Complex pd0->pi_allyl_pd Oxidative Addition allyl_x Allyl-X (X = Leaving Group) allyl_x->pi_allyl_pd product This compound pi_allyl_pd->product Nucleophilic Attack indole_nu Indole Nucleophile indole_nu->product product->pd0 Reductive Elimination

Caption: Simplified mechanism of a Palladium-catalyzed Tsuji-Trost allylation of indole.

References

Technical Support Center: Purification of 3-allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-allyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most widely used and effective method for the purification of this compound is flash column chromatography on silica gel.[1][2][3] Recrystallization can also be a viable and simpler alternative, particularly if the crude product is a solid and there is a significant difference in polarity between the desired compound and the impurities.[4]

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

During the synthesis of 3-substituted indoles like this compound, several side reactions can lead to impurities. One common impurity is the formation of bis(indolyl)methane derivatives.[5][6] Additionally, if the synthesis involves intermediates like indole-3-acetaldehyde, self-condensation or further reactions can occur, especially under acidic conditions.[7] Unreacted starting materials and reagents are also potential impurities.

Q3: My purified this compound appears as an oil, but I was expecting a solid. Is this normal?

While some 3-substituted indoles can be solids, many, including this compound, may be isolated as oils or low-melting solids at room temperature. The physical state can depend on the residual solvent and the overall purity. If you suspect impurities are preventing crystallization, further purification or trying to induce crystallization by scratching the flask or seeding with a crystal might be helpful.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after column chromatography - The compound is highly soluble in the elution solvent and elutes too quickly.- The compound is strongly adsorbed on the silica gel.- The compound is unstable on silica gel.- Use a less polar solvent system to slow down the elution.- Consider using a different stationary phase, such as alumina.- Add a small amount of a polar solvent like triethylamine to the eluent to reduce tailing and strong adsorption.- Work quickly and avoid prolonged exposure of the compound to the silica gel.
Co-elution of impurities with the product - The polarity of the impurity is very similar to the product.- The column is overloaded.- Improper solvent system.- Use a shallower solvent gradient or an isocratic elution with a fine-tuned solvent mixture to improve separation.- Reduce the amount of crude material loaded onto the column.- Try a different solvent system with different selectivities (e.g., switching from hexane/ethyl acetate to dichloromethane/methanol).
The product streaks or "tails" on the TLC plate and column - The compound is acidic or basic and interacts strongly with the silica gel.- The compound is not fully dissolved when loaded onto the column.- Add a small percentage of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Ensure the sample is fully dissolved in a minimum amount of solvent before loading, or consider dry loading.
The product crystallizes in the column during chromatography - The compound has low solubility in the chosen eluent.- Switch to a solvent system in which the compound is more soluble. You can test the solubility of your purified product in different solvents beforehand.
Recrystallization fails to yield pure crystals - The chosen solvent is not ideal (product is too soluble or not soluble enough).- The concentration of impurities is too high.- Perform a systematic solvent screen to find a suitable single or mixed solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures.- Pre-purify the crude material by a quick filtration through a plug of silica gel to remove major impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (or Dichloromethane)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent system that gives good separation between the product and impurities (target Rf of the product is typically around 0.2-0.3).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the least polar eluent mixture determined from the TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the silica bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to start the elution.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound (if applicable)

This protocol is suitable if the crude this compound is a solid and a suitable solvent is found.

Materials:

  • Crude solid this compound

  • A suitable solvent or solvent pair (e.g., hexane, heptane, or a mixture with a more polar solvent like ethyl acetate or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Representative Solvent Systems for Column Chromatography of 3-Substituted Indoles

Compound Type Stationary Phase Eluent System (v/v) Approximate Rf Reference
3-EthylindoleSilica Gel25% Dichloromethane in HexaneNot specified[2]
3-(1-(4-Fluorophenyl)-2-nitroethyl)-2-phenyl-1H-indoleSilica GelEthyl Acetate/Hexane (1:4)0.46[8]
3-Hexyl-1H-indoleSilica GelNot specifiedNot specified[3]
3-AlkylindolesSilica GelNot specifiedNot specified[3]

Note: These are examples for related compounds and the optimal conditions for this compound may vary.

Visualizations

Purification_Workflow cluster_start Crude this compound cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification Techniques cluster_end Final Product start Crude Product analysis TLC & Solubility Tests start->analysis decision Solid? analysis->decision chromatography Flash Column Chromatography decision->chromatography No / Impure Solid recrystallization Recrystallization decision->recrystallization Yes product Pure this compound chromatography->product recrystallization->product

Caption: Workflow for selecting a purification technique for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Poor Separation in Chromatography cause1 Similar Polarity problem->cause1 cause2 Column Overload problem->cause2 cause3 Wrong Solvent problem->cause3 solution1 Use Shallower Gradient cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Change Solvent System cause3->solution3

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of N-allylation side reactions during indole synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant N-allylation instead of the desired C3-allylation on my indole substrate?

A: The indole ring possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is generally more nucleophilic and reactive towards electrophiles.[1] However, the nitrogen atom's lone pair can also participate in substitution reactions, leading to the undesired N-allylated product. Several factors can shift the selectivity towards N-allylation, including steric hindrance at the C2 or C3 positions, the electronic properties of the indole, and the specific reaction conditions employed.[1][2]

Q2: How can I completely prevent N-allylation during my reaction?

A: The most effective method to prevent N-allylation is to temporarily protect the indole nitrogen with a suitable protecting group. This strategy blocks the N1 position, forcing the reaction to occur at other sites like C3. After the desired chemical transformation is complete, the protecting group is removed. The choice of protecting group is critical and depends on the stability required for your subsequent reaction steps.[3][4]

Q3: What role do reaction conditions (base, solvent, temperature) play in controlling N- vs. C-allylation?

A: Reaction conditions are crucial in directing the regioselectivity of indole allylation.

  • Base: Strong bases like sodium hydride (NaH) are commonly used to deprotonate the indole N-H, forming a highly nucleophilic indolide anion.[5][6] This often favors N-alkylation.

  • Solvent: The choice of solvent can influence the availability of the N1 and C3 sites. Non-coordinating solvents like dichloromethane (CH2Cl2) have been shown to favor C3-allylation in certain palladium-catalyzed systems.[7][8]

  • Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation from a thermodynamic standpoint.[5]

Q4: Can my choice of catalyst and ligands influence the regioselectivity of allylation?

A: Absolutely. In transition-metal-catalyzed reactions, particularly with palladium, the catalyst and ligand system is paramount. The formation of a tight complex between the metal ion and the indole nitrogen can effectively shield the nitrogen, thereby promoting C3-allylation.[7][8] The electronic and steric properties of the ligands coordinated to the metal center play a direct role in determining the outcome of the reaction. Some catalytic systems, such as those using iridium, have been specifically developed to favor N-allylation.[9]

Q5: My starting indole has an electron-withdrawing group. How does this affect N-allylation?

A: Electron-withdrawing groups (EWGs) located on the indole ring (e.g., cyano, ester) increase the acidity of the N-H proton.[1] This makes the nitrogen easier to deprotonate, which can increase the rate of N-allylation, especially under basic conditions. While EWGs decrease the nucleophilicity of the C3 position, the enhanced reactivity of the resulting indolide anion can still lead to significant N-alkylation.[1]

Troubleshooting Guide: High Yield of N-Allylated Product

Use the following table to diagnose and solve issues related to excessive N-allylation.

Potential Cause Suggested Solution & Explanation
Unprotected Indole Nitrogen Introduce an N-protecting group. This is the most robust strategy. The group physically blocks the nitrogen from reacting. See the "Protecting Group Selection" table below for options.[3][10]
Strong Base / Polar Aprotic Solvent Modify base and solvent conditions. Classical conditions like NaH in DMF often lead to selective N-alkylation.[5] Consider using a weaker base or switching to a non-coordinating solvent to disfavor the formation of a free indolide anion.
High Reaction Temperature Lower the reaction temperature. Running the reaction at a lower temperature may favor the kinetically preferred C3-alkylation product over the thermodynamically favored N-alkylation product.[5]
Catalyst System Favors N-Allylation Screen alternative catalysts and ligands. If using a palladium-catalyzed system, screen different phosphine or N-heterocyclic carbene (NHC) ligands. For C3-allylation, systems that promote the formation of a tight indolyl-metal ion pair are often successful.[7][8]
Steric Hindrance at C3 Position Re-evaluate the substrate. If the C3 position is sterically blocked, N-allylation becomes the more likely pathway. If substrate modification is not possible, a protection-functionalization-deprotection strategy is the best approach.

Data Presentation

Table 1: Common N-Protecting Groups for Indoles
Protecting GroupAbbreviationInstallation Reagent & ConditionsCleavage Conditions
tert-ButoxycarbonylBoc(Boc)₂O, DMAP, CH₂Cl₂Trifluoroacetic acid (TFA); Strong acids
[2-(Trimethylsilyl)ethoxy]methylSEMSEM-Cl, NaH, DMFTetrabutylammonium fluoride (TBAF); HCl
p-ToluenesulfonylTosyl (Ts)TsCl, Pyridine or NaHStrong base (e.g., NaOH, KOH); Reductive cleavage
PivaloylPivPivaloyl chloride, PyridineStrong base (e.g., LDA, LiOH)[3]
BenzylBnBenzyl bromide, NaH, DMFCatalytic hydrogenation (e.g., H₂, Pd/C)

Experimental Protocols

Protocol 1: N-Protection of Indole with Boc Group

This protocol describes a standard procedure for protecting the indole nitrogen to prevent N-allylation.

Reagents & Materials:

  • Indole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve the indole in dichloromethane in a round-bottom flask.

  • Add DMAP to the solution and stir until it dissolves.

  • Add (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting N-Boc-indole by flash column chromatography.

Protocol 2: Palladium-Catalyzed C3-Allylation of 3-Methylindole

This protocol is adapted from literature demonstrating selective C3-allylation by leveraging a borane co-catalyst to favor the desired regioselectivity.[7][8]

Reagents & Materials:

  • 3-Methylindole (1.0 eq)

  • Allyl alcohol (3.0 eq)

  • 9-Hexyl-9-borabicyclo[3.3.1]nonane (9-BBN-C₆H₁₃) (1.0 eq)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃) (2.5 mol%)

  • Chiral ligand (e.g., (R,R)-ANDEN-phenyl Trost ligand) (7.5 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the chiral ligand in anhydrous dichloromethane.

  • Add 3-methylindole to the flask.

  • In a separate flask, add the 9-BBN-C₆H₁₃ solution.

  • Add allyl alcohol to the reaction flask containing the indole and catalyst.

  • Slowly add the 9-BBN-C₆H₁₃ solution to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with dichloromethane, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.

  • Purify the 3-allyl-3-methylindolenine product via flash column chromatography.

Visualizations

troubleshooting_workflow start High N-Allylation Observed q1 Is the Indole N-H Protected? start->q1 action1 Apply N-Protecting Group (e.g., Boc, SEM) q1->action1 No q2 Analyze Reaction Conditions q1->q2 Yes end Desired C3-Allylation Achieved action1->end action2a Lower Reaction Temperature q2->action2a Optimize action3 Screen Alternative Catalysts/Ligands (Favoring C3-Selectivity) q2->action3 Conditions Optimized, Still Poor Selectivity action2b Switch to Non-Coordinating Solvent (e.g., CH2Cl2) action2a->action2b action2c Use Weaker Base or Lewis Acid Additive action2b->action2c action2c->end Improved action3->end

Caption: Troubleshooting workflow for addressing N-allylation.

reaction_pathway sub Indole + Allyl Source (e.g., Allyl Bromide, Pd-π-allyl) prod_N N-Allyl Indole (Side Product) sub->prod_N N-Allylation (Favored by strong base, high temp) prod_C3 C3-Allyl Indole (Desired Product) sub->prod_C3 C3-Allylation (Favored by N-protection, specific catalysts)

Caption: Competing N- and C3-allylation pathways in indole chemistry.

References

Technical Support Center: Synthesis of 3-Allyl-1H-Indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-allyl-1H-indole. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Direct C3-allylation of indole: This involves the reaction of indole with an allylating agent. Common methods include zinc-mediated Barbier-type reactions with allyl bromide, and Lewis acid or palladium-catalyzed reactions with allyl halides, allyl alcohols, or allyl carbonates.

  • Fischer Indole Synthesis: This classic method can be adapted to produce this compound by reacting phenylhydrazine with a suitable ketone or aldehyde containing an allyl group, such as allyl acetone, under acidic conditions.

Q2: What is the main challenge in the direct C3-allylation of indole?

A2: The main challenge is controlling the regioselectivity of the reaction. Indole has two primary nucleophilic sites: the C3 position and the N1 position. This often leads to a mixture of C3-allylated and N1-allylated products. The reaction conditions, including the choice of solvent, base, and catalyst, play a crucial role in determining the C3/N1 selectivity.

Q3: How can I favor C3-allylation over N1-allylation?

A3: To favor C3-allylation, it is generally beneficial to use conditions that promote the formation of a tight ion pair between the indolyl anion and a metal cation. This sterically hinders the N1 position and directs the electrophile to the C3 position. For example, using a Grignard reagent (indolylmagnesium bromide) or zinc-mediated reactions can enhance C3 selectivity. In contrast, using strong bases like sodium hydride in polar aprotic solvents such as DMF or DMSO tends to favor N-allylation.

Q4: What are the typical side products I should be aware of?

A4: Besides the N-allyl isomer (1-allyl-1H-indole), other potential side products include:

  • Poly-allylated indoles: Diallation at both N1 and C3, or even at C2, can occur, especially if an excess of the allylating agent is used.

  • Bis(indolyl)methanes: Under acidic conditions, side reactions involving the aldehyde or ketone used in the Fischer indole synthesis can lead to the formation of these dimeric impurities.

  • Ring-brominated species: If using allyl bromide in combination with DMSO and a base, bromination of the indole ring can be an unexpected side reaction.

Q5: What is a reliable method for purifying this compound?

A5: The most common and effective method for purifying this compound is flash column chromatography on silica gel. A typical eluent system is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present, but a gradient elution starting with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity is often effective.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Inactive catalyst or reagents.2. Incorrect reaction temperature.3. Poor quality of starting materials (e.g., wet solvent, oxidized indole).4. In the Fischer indole synthesis, the acidic conditions may be too harsh or too mild.1. Use freshly prepared or properly stored catalysts and reagents.2. Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.3. Ensure all solvents are anhydrous and starting materials are pure.4. Screen different acid catalysts (e.g., HCl, H₂SO₄, PPA, Lewis acids like ZnCl₂) and their concentrations.
Mixture of C3- and N1-allylated products 1. Reaction conditions favor N-allylation (e.g., strong base in a polar aprotic solvent).2. The counter-ion of the indolide is not effectively blocking the N1 position.1. Switch to a less polar solvent (e.g., THF, toluene).2. Use a metal-mediated reaction (e.g., with Zn or Mg) to promote C3 selectivity.3. In base-mediated reactions, consider using a bulkier base.
Presence of poly-allylated byproducts 1. Excess of the allylating agent was used.2. Reaction time was too long.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the allylating agent.2. Monitor the reaction by TLC and stop it once the starting material is consumed.
Formation of colored impurities or tar 1. Decomposition of indole or the product under acidic or harsh basic conditions.2. Oxidation of indole or the product.1. Use milder reaction conditions (e.g., lower temperature, weaker acid/base).2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the product by column chromatography 1. Co-elution of the product with impurities of similar polarity.2. The product is streaking on the silica gel column.1. Try a different eluent system with different solvent polarities and selectivities (e.g., dichloromethane/hexane, toluene/ethyl acetate).2. Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing of the basic indole product.

Data Summary

The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that yields can vary based on the specific experimental setup and scale.

Method Reactants Catalyst/Reagent Solvent Temperature Typical Yield Key Considerations
Zinc-Mediated Allylation Indole, Allyl BromideZinc powderTHFRoom TemperatureGood to HighOffers high C3-regioselectivity.
Lewis Acid Catalyzed Allylation Indole, Allyl AlcoholLewis Acid (e.g., InCl₃, Sc(OTf)₃)DichloromethaneRoom TemperatureModerate to GoodThe choice of Lewis acid is critical.
Palladium-Catalyzed Allylation Indole, Allyl CarbonatePd Catalyst (e.g., Pd₂(dba)₃), LigandDichloromethaneRoom TemperatureGood to HighLigand selection can influence selectivity.
Fischer Indole Synthesis Phenylhydrazine, Allyl AcetoneAcid (e.g., PPA, H₂SO₄)-High TemperatureModerateCan lead to a mixture of isomers depending on the ketone structure.

Experimental Protocols

Method 1: Zinc-Mediated C3-Allylation of Indole

This protocol is based on a Barbier-type reaction, which is known for its operational simplicity and high C3-selectivity.

Materials:

  • Indole

  • Allyl bromide

  • Zinc powder (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add activated zinc powder (1.5 equivalents).

  • Add anhydrous THF to the flask.

  • In a separate flask, dissolve indole (1 equivalent) and allyl bromide (1.2 equivalents) in anhydrous THF.

  • Add the solution of indole and allyl bromide dropwise to the stirred suspension of zinc powder in THF at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Method 2: Fischer Indole Synthesis of this compound

This protocol provides an alternative route to this compound starting from phenylhydrazine.

Materials:

  • Phenylhydrazine

  • Allyl acetone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and allyl acetone (1.1 equivalents) in toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the initial hydrazone formation.

  • After the formation of the hydrazone is complete (as monitored by TLC), cool the reaction mixture.

  • Carefully add the acid catalyst (e.g., PPA) portion-wise to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow for Zinc-Mediated C3-Allylation

experimental_workflow start Start reagents 1. Mix Indole and Allyl Bromide in THF start->reagents reaction 2. Add to Zinc Powder Suspension in THF reagents->reaction monitoring 3. Stir at RT and Monitor by TLC reaction->monitoring quench 4. Quench with aq. NH4Cl monitoring->quench extraction 5. Extract with Ethyl Acetate quench->extraction workup 6. Wash, Dry, and Concentrate extraction->workup purification 7. Purify by Column Chromatography workup->purification product Pure this compound purification->product

Caption: Workflow for the zinc-mediated synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reagents Are reagents fresh and solvents anhydrous? start->check_reagents check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes reagent_solution Use fresh reagents and dry solvents. check_reagents->reagent_solution No check_selectivity Is N-allylation the major product? check_temp->check_selectivity Yes temp_solution Optimize temperature (increase or decrease). check_temp->temp_solution No check_side_products Are there other significant side products? check_selectivity->check_side_products No selectivity_solution Change reaction conditions to favor C3-allylation (e.g., use Zn, change solvent). check_selectivity->selectivity_solution Yes side_product_solution Adjust stoichiometry and reaction time to minimize side reactions. check_side_products->side_product_solution Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Catalyst Deactivation in Indole Allylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in indole allylation reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your indole allylation experiments.

Problem 1: Low or No Product Yield in Palladium-Catalyzed C3-Allylation of Indoles

Possible Causes and Solutions:

  • Catalyst Poisoning:

    • Symptom: The reaction starts but stalls before completion, or there is no conversion at all. A color change, such as the formation of palladium black, may be observed.

    • Cause: Impurities in the indole substrate, allylic partner, or solvent can act as catalyst poisons. Common poisons for palladium catalysts include sulfur compounds, nitrogen-containing heterocycles (sometimes even excess indole or certain substituted indoles), and halides.[1] Unpurified starting materials are a frequent source of these impurities.

    • Solution:

      • Purify Starting Materials: Recrystallize the indole substrate from a suitable solvent like ethanol or methanol to remove impurities.[2] Ensure the allylic partner and solvent are of high purity and freshly distilled if necessary.

      • Use of Additives: In some cases, the choice of base or other additives can mitigate poisoning effects. For instance, a systematic study of the base and solvent can influence selectivity and catalyst stability.

      • Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) as oxygen can oxidize the active Pd(0) species.

  • Incorrect Catalyst Activation:

    • Symptom: The reaction fails to initiate.

    • Cause: Many palladium-catalyzed reactions require the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species. If the reducing agent (often a phosphine ligand or an organometallic reagent) is not effective, the catalytic cycle will not start.

    • Solution:

      • Use a Pd(0) Precatalyst: Consider using a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Ensure Proper Ligand-to-Metal Ratio: The stoichiometry of the phosphine ligand to the palladium source is crucial for both catalyst activity and stability. An excess of ligand can sometimes be beneficial.

  • Thermal Degradation:

    • Symptom: The reaction mixture darkens significantly (beyond typical color changes), and palladium black precipitates, especially at elevated temperatures.

    • Cause: The palladium catalyst, particularly with certain ligands, may not be stable at the reaction temperature, leading to aggregation into inactive palladium black.

    • Solution:

      • Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature, even if it requires a longer reaction time.

      • Choose a More Thermally Stable Ligand: Sterically hindered alkyl phosphines or specific electron-rich phosphines can enhance the thermal stability of the palladium catalyst.

Problem 2: Poor Enantioselectivity in Asymmetric Iridium-Catalyzed Allylation

Possible Causes and Solutions:

  • Ligand Decomposition or Impurity:

    • Symptom: The enantiomeric excess (ee) of the product is consistently lower than reported values.

    • Cause: The chiral phosphoramidite ligand, often used in these reactions, can be sensitive to air and moisture, leading to the formation of the corresponding phosphine oxide, which is catalytically inactive or leads to a non-stereoselective background reaction. Impurities in the ligand can have a similar effect.

    • Solution:

      • Handle Ligands Under Inert Atmosphere: Store and handle chiral phosphoramidite ligands under an inert atmosphere (e.g., in a glovebox).

      • Use High-Purity Ligands: Ensure the ligand is of high purity. If in doubt, purify the ligand according to literature procedures.

  • Incorrect Solvent Choice:

    • Symptom: Both yield and enantioselectivity are low.

    • Cause: The solvent can significantly influence the activity and selectivity of iridium catalysts. For some iridium-catalyzed allylations, polar solvents are essential for high yields.

    • Solution:

      • Solvent Screening: If experiencing poor results, perform a screen of different solvents. For example, polar solvents like ethanol have been shown to be crucial for high yields in certain iridium-catalyzed aminations. Non-coordinating solvents like CH₂Cl₂ have been found to provide higher selectivities in some palladium-catalyzed allylations.[3]

  • Background Uncatalyzed Reaction:

    • Symptom: A racemic or low-ee product is formed alongside the desired chiral product.

    • Cause: The reaction conditions (e.g., temperature, presence of certain additives) might promote a non-enantioselective background reaction that competes with the desired catalytic cycle.

    • Solution:

      • Optimize Reaction Temperature: Lowering the reaction temperature can often suppress the uncatalyzed background reaction.

      • Adjust Additives: The nature and concentration of any Lewis acid or base additives can be critical. Re-optimize the type and amount of these additives.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my indole allylation reaction?

A1: The most common signs include:

  • A significant decrease in reaction rate or a complete stall of the reaction.

  • A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black) in palladium-catalyzed reactions.

  • A decrease in product yield compared to established procedures.

  • In asymmetric catalysis, a drop in enantioselectivity (ee).

Q2: My indole starting material is 99% pure. Do I still need to purify it?

A2: Yes, even 99% pure indole can contain impurities that act as catalyst poisons. Trace amounts of sulfur- or nitrogen-containing heterocyclic compounds can significantly inhibit both palladium and iridium catalysts. Recrystallization is a recommended and straightforward method to further purify commercially available indole.[2]

Q3: Can the indole substrate itself act as a catalyst poison?

A3: Yes, particularly in palladium-catalyzed C-H activation reactions, the strongly coordinating nitrogen atom of the indole can, in some cases, lead to catalyst inhibition, especially if the desired reaction does not proceed efficiently.[4] The choice of a suitable directing group or ligand can often mitigate this issue.

Q4: What is palladium black, and how can I prevent its formation?

A4: Palladium black is finely divided, amorphous palladium metal that has precipitated from the reaction mixture. It is a common form of deactivated catalyst in palladium-catalyzed reactions. Its formation is often due to the aggregation of Pd(0) species, which can be caused by high temperatures, the absence of stabilizing ligands, or the presence of impurities. To prevent its formation, you can:

  • Use an appropriate phosphine ligand that stabilizes the Pd(0) species.

  • Avoid excessively high reaction temperatures.

  • Ensure your reagents and solvents are pure and free of oxygen.

Q5: Is it possible to regenerate a deactivated catalyst from an indole allylation reaction?

A5: Catalyst regeneration depends on the deactivation mechanism and the nature of the catalyst.

  • For Palladium Black: In principle, palladium black can be redissolved in strong acids (like aqua regia) and converted back into a Pd(II) salt, which can then be used to prepare a fresh catalyst. However, for a laboratory setting, this is often not practical, and using a fresh catalyst is more common.

  • For Homogeneous Iridium Catalysts: If deactivation is due to the formation of off-cycle species, it may be possible to regenerate the active catalyst by altering the reaction conditions (e.g., adding a specific reagent to break up a deactivated dimer). For deactivation due to ligand degradation, regeneration is generally not feasible, and fresh catalyst and ligand should be used. For supported iridium catalysts, a common regeneration procedure involves a controlled burn-off of carbonaceous deposits followed by a reduction/chlorination cycle.[5]

Quantitative Data Summary

Table 1: Comparison of Catalyst Performance in Palladium-Catalyzed C3-Allylation of 3-Substituted Indoles

EntryIndole SubstituentBorane AdditiveSolventYield (%)ee (%)
15-MeOEt₃BCH₂Cl₂8866
25-MeO9-BBN-C₆H₁₃CH₂Cl₂9285
35-F9-BBN-C₆H₁₃CH₂Cl₂8575
45-Cl9-BBN-C₆H₁₃CH₂Cl₂8878
54-MeO9-BBN-C₆H₁₃CH₂Cl₂9088

Data synthesized from optimization studies in palladium-catalyzed enantioselective C-3 allylation.[3]

Table 2: Performance of Iridium-Catalyzed N-Allylation of Indoles with tert-Butyl Cinnamyl Carbonate

EntryIndoleCatalyst Loading (mol%)SolventYield (%)ee (%)
1Ethyl indole-2-carboxylate2THF9199
23-Methylindole2THF9398
32,3-Dimethylindole2THF8597
45-Bromo-2-methylindole2THF8899

Data reflects the performance of a metallacyclic iridium catalyst in the N-allylation of various indole nucleophiles.

Experimental Protocols

Key Experiment 1: General Procedure for Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted Indoles

This protocol is adapted from studies on the enantioselective C-3 allylation of 3-substituted indoles using trialkylboranes.[3]

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃CHCl₃ (2.5 mol%) and the chiral ligand (S,S)-A (7.5 mol%).

  • Add the 3-substituted indole (1.0 equiv) and freshly distilled CH₂Cl₂.

  • Add allyl alcohol (3.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 4 °C).

  • Add the borane promoter (e.g., 9-BBN-C₆H₁₃, 1.05 equiv) dropwise.

  • Stir the reaction mixture at this temperature for the specified time (e.g., 20 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with ethanolamine in THF) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: General Procedure for Iridium-Catalyzed Enantioselective N-Allylation of Indoles

This protocol is a general representation based on iridium-catalyzed N-allylation methodologies.

  • In a glovebox or under an inert atmosphere, add the iridium precatalyst (e.g., [Ir(COD)Cl]₂) and the chiral phosphoramidite ligand to a dry reaction vessel.

  • Add the appropriate dry, degassed solvent (e.g., THF).

  • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst activation.

  • Add the indole substrate, the allylic carbonate (e.g., tert-butyl cinnamyl carbonate), and any required base (e.g., Cs₂CO₃).

  • Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the required duration.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

experimental_workflow_pd cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried Schlenk tube under Argon add_catalyst Add Pd₂(dba)₃CHCl₃ and chiral ligand start->add_catalyst add_reagents Add 3-substituted indole and CH₂Cl₂ add_catalyst->add_reagents add_allyl Add allyl alcohol add_reagents->add_allyl cool Cool to 4 °C add_allyl->cool add_borane Add borane promoter cool->add_borane stir Stir for 20h add_borane->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench reaction monitor->quench concentrate Concentrate quench->concentrate purify Flash column chromatography concentrate->purify product Purified Product purify->product catalyst_deactivation_pathways active_catalyst Active Catalyst (e.g., Pd(0)Lₙ or Ir(I)Lₙ) poisoned_catalyst Poisoned Catalyst (Catalyst-P) aggregated_catalyst Aggregated Catalyst (e.g., Palladium Black) fouled_catalyst Fouled Catalyst (Blocked active sites) poison Poison (P) (e.g., S-compounds, excess N-heterocycles) poison->poisoned_catalyst Coordination to active site heat High Temperature heat->aggregated_catalyst Sintering/ Aggregation byproducts Polymeric Byproducts or Coke byproducts->fouled_catalyst Deposition on catalyst surface

References

Technical Support Center: Solvent Effects on the C3-Allylation of Indole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C3-allylation of indole. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in the C3-allylation of indole?

A1: The solvent is a critical parameter that influences multiple aspects of the reaction. Its primary roles include:

  • Solubilizing Reagents : Ensuring the indole substrate, allylating agent, and catalyst are in the same phase to allow the reaction to proceed.

  • Stabilizing Intermediates : Solvents can stabilize charged intermediates or transition states, directly affecting the reaction rate and pathway.

  • Influencing Catalyst Activity : The solvent can impact the speciation, stability, and performance of the catalyst.[1]

  • Controlling Selectivity : Solvent choice can dictate the regioselectivity (e.g., C3 vs. N-allylation or C3 vs. C2) and enantioselectivity of the transformation.[1][2][3]

Q2: How does solvent polarity affect the C3 vs. N-allylation selectivity?

A2: The regioselectivity between C3 (carbon) and N1 (nitrogen) allylation is often highly dependent on the reaction conditions, including the solvent. In palladium-catalyzed allylations, the formation of a tight ion pair between the indolyl anion and a metal cation (from a base) favors C3-allylation. Non-coordinating, less polar solvents can promote this tight ion pair formation, thus enhancing C3 selectivity. Conversely, highly polar, coordinating solvents can solvate the cation, leading to a "freer" indolyl anion and increasing the likelihood of N-allylation, which is often the thermodynamically favored product.

Q3: Can the solvent influence the formation of branched vs. linear C3-allylated products?

A3: Yes, the solvent can play a role in controlling the regioselectivity of the nucleophilic attack on the π-allyl intermediate, leading to either branched or linear products. This is often intricately linked to the catalyst system and the ligands used. For some catalytic systems, solvent properties can influence the equilibrium between different catalyst-intermediate complexes, thereby steering the reaction towards one isomer over the other.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My C3-allylation reaction is giving a low yield or is not proceeding at all. Could the solvent be the issue?

A: Absolutely. A suboptimal solvent choice is a common reason for poor reaction outcomes. Consider the following troubleshooting steps:

  • Check Solubility: Ensure all your starting materials, particularly the indole and catalyst, are soluble in the chosen solvent at the reaction temperature. Poor solubility is a primary cause of failed reactions.

  • Solvent Polarity and Coordinating Ability: The solvent's properties must be compatible with your catalytic system.

    • For reactions proceeding through charged intermediates, a more polar solvent might be required to facilitate the reaction.

    • However, highly coordinating solvents (like DMSO, DMF) can sometimes bind to the metal center of the catalyst, inhibiting its activity. In such cases, switching to a non-coordinating solvent like dichloromethane (CH2Cl2), chloroform, or toluene may be beneficial.[2][3][4][5]

  • Moisture and Air Sensitivity: Many organometallic catalysts used for allylation are sensitive to moisture and air. Ensure you are using a dry, degassed solvent. The presence of water can lead to catalyst decomposition or unwanted side reactions. Adding a drying agent like MgSO4 can sometimes be effective.[5]

Data Snapshot: Solvent Screening in Allylation Reactions

The following tables summarize how solvent choice can impact reaction yield in different catalytic systems.

Table 1: Effect of Solvent on a Boron Lewis Acid-Catalyzed C3-Allylation [5] (Reaction: 1-methylindole with an allylic trifluoroacetate ester)

EntrySolventCatalystYield (%)
1Chloroform B(3,4,5-F3H2C6)3 97
2TolueneB(3,4,5-F3H2C6)3Lower Yield
3DichloromethaneB(3,4,5-F3H2C6)3Lower Yield

This table demonstrates that for this specific Lewis acid-catalyzed system, chloroform was the optimal solvent.

Table 2: Solvent Influence on a Palladium-Catalyzed Enantioselective C3-Allylation [2][3] (Reaction: 3-substituted indole with allyl alcohol and a trialkylborane)

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1DME8243
2CH2Cl2 Good Higher ee
3THFLower ee
4TolueneLower ee

As shown, non-coordinating solvents like CH2Cl2 provided higher enantioselectivity in this Pd-catalyzed reaction.[2][3]

Issue 2: Poor Regioselectivity (C3 vs. C2 or N-allylation)

Q: I am observing a mixture of isomers (e.g., C3- and N-allylated products, or C2- and C3-allylated products). How can I improve selectivity for the C3 position?

A: Solvent choice is a powerful tool for controlling regioselectivity.

  • To Favor C3 over N-Allylation: As mentioned in the FAQ, non-coordinating solvents often favor C3-allylation. The formation of a tight indolyl-metal ion pair is key, which is promoted in solvents like CH2Cl2 or toluene.[2][3] In some cases, the presence of an additive that binds to the indole nitrogen, like a trialkylborane, can direct the allylation to the C3 position.[2][3]

  • To Favor C3 over C2-Allylation: For indoles without a substituent at the C3-position, allylation occurs almost exclusively at this more nucleophilic site.[6][7] If you are using a 3-substituted indole and desire C2-allylation, specific directing-group strategies are typically required. However, solvent-controlled C2 vs. C3 functionalization has been reported in other indole reactions, where solvent choice can influence which C-H bond is activated.[1] For standard C3-allylations, if C2-allylation is an unexpected side product, re-evaluating the catalyst and ligand system is the first step.

Visual Guides

Experimental Workflow for C3-Allylation

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Indole, Allyl Source, & Catalyst/Ligand setup_vessel Add Reagents to Reaction Vessel under Inert Atmosphere (N2 or Ar) prep_reagents->setup_vessel prep_solvent Dry & Degas Solvent add_solvent Add Solvent via Syringe prep_solvent->add_solvent setup_vessel->add_solvent run_reaction Stir at Specified Temperature (e.g., 0 °C to 60 °C) add_solvent->run_reaction quench Quench Reaction (e.g., with aq. NaOH or water) run_reaction->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for a typical C3-allylation of indole reaction.

Troubleshooting Logic: Solvent Selection

G problem Problem Observed low_yield Low / No Yield problem->low_yield poor_selectivity Poor Regioselectivity (C3 vs. N or C2) problem->poor_selectivity cause_yield Potential Solvent-Related Cause low_yield->cause_yield cause_selectivity Potential Solvent-Related Cause poor_selectivity->cause_selectivity solubility Poor Reagent Solubility cause_yield->solubility Is everything dissolved? catalyst_deact Catalyst Inhibition / Deactivation cause_yield->catalyst_deact Is catalyst known to be sensitive? ion_pair Incorrect Ion Pair Separation cause_selectivity->ion_pair Is N-allylation observed? solution_polar Switch to a More Polar Aprotic Solvent (e.g., THF, MeCN) solubility->solution_polar solution_nonpolar Switch to a Non-Coordinating Solvent (e.g., CH2Cl2, Toluene) catalyst_deact->solution_nonpolar solution_dry Ensure Use of Dry/Anhydrous Solvent catalyst_deact->solution_dry ion_pair->solution_nonpolar solution Suggested Solution

Caption: A decision-making guide for troubleshooting solvent-related issues in C3-allylation.

Key Experimental Protocols

General Procedure for C2 Allylation of 3-Substituted Indoles via in situ Generated 3-Chloroindolenines [4]

This protocol provides a mild and practical method for achieving C2 allylation, a related but distinct transformation.

  • Reaction Setup: To a solution of a 3-substituted indole (1.0 equiv) in dichloromethane (CH2Cl2, 0.25 M), add triethylamine (1.5 equiv).

  • Chlorination: Cool the mixture to 0 °C and add N-chlorosuccinimide (NCS, 1.3 equiv). Stir the reaction at 0 °C for 15 minutes to facilitate the in situ formation of the 3-chloroindolenine intermediate.

  • Allylation: Add the desired allylboronate (1.5 equiv) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional hour.

  • Workup: Quench the reaction by adding an aqueous sodium hydroxide (NaOH) solution (0.125 M) and stir vigorously for two hours.

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) three times.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Final Product: Purify the crude product by silica gel column chromatography to yield the C2-allylated indole.

Note: In this specific protocol, dichloromethane (CH2Cl2) was found to be the optimal solvent, with other solvents like THF, Toluene, and MeCN giving no or significantly lower yields.[4]

References

managing the stability of 3-allyl-1H-indole during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-allyl-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in managing the stability of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with this compound.

Issue 1: Unexpected Color Change of Solid this compound (e.g., to pink, brown, or black)

  • Question: My solid this compound, which was initially off-white, has developed a pink or brownish color during storage. What is causing this and is the compound still usable?

  • Answer:

    • Possible Cause: Discoloration is a common indicator of degradation, particularly oxidative degradation. The indole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light. The allyl group at the C3 position can also be a site for oxidative processes.

    • Troubleshooting Steps:

      • Assess Purity: The first step is to assess the purity of the material. This can be done using High-Performance Liquid Chromatography (HPLC) with UV detection or Thin Layer Chromatography (TLC). A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

      • Solubility Check: Observe the solubility of the compound in a standard solvent (e.g., methanol, dichloromethane). Degraded material, especially polymeric byproducts, may show decreased solubility.

      • Usability: For applications requiring high purity, such as in drug development, the discolored compound should be repurified (e.g., by column chromatography or recrystallization) and its identity and purity confirmed by analytical methods like NMR and mass spectrometry. For less sensitive applications, the material might still be usable if the level of impurities is determined to be acceptable.

    • Prevention:

      • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

      • Protect from light by using amber vials or storing in the dark.

      • Store at low temperatures (-20°C is recommended for long-term storage).

Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Solution of this compound

  • Question: I prepared a stock solution of this compound in methanol, and after a few days of storage in the refrigerator, I see new peaks in my HPLC chromatogram. What are these new peaks?

  • Answer:

    • Possible Cause: The appearance of new peaks strongly suggests degradation of this compound in solution. Indoles can be unstable in solution, and degradation can be accelerated by factors such as the solvent used, dissolved oxygen, light exposure, and temperature. Potential degradation products include oxidized species like 3-allyl-oxindole, hydroxylated derivatives, or even dimers and trimers.

    • Troubleshooting Steps:

      • Characterize Degradants: If possible, identify the degradation products using LC-MS to obtain molecular weights or by isolating the impurities for NMR analysis.

      • Solvent Choice: Consider the solvent. Protic solvents like methanol can sometimes participate in degradation reactions, especially under photochemical conditions. Aprotic solvents like acetonitrile or THF might offer better stability.

      • Solution Preparation: Prepare fresh solutions for immediate use whenever possible. If storage is necessary, degas the solvent before use to remove dissolved oxygen and store the solution under an inert atmosphere at a low temperature (-20°C or -80°C).

    • Prevention:

      • Use freshly prepared solutions.

      • If storage is unavoidable, use degassed solvents, store under inert gas, and protect from light.

      • Consider preparing smaller aliquots to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: For long-term stability, solid this compound should be stored at -20°C, under an inert atmosphere (argon or nitrogen), and protected from light. For short-term storage, 2-8°C under an inert atmosphere is acceptable.

  • Q2: How should I handle this compound in the laboratory to minimize degradation?

    • A2: Handle the compound in a well-ventilated area, avoiding prolonged exposure to ambient air and light. Use an inert atmosphere glovebox for weighing and preparing solutions if possible.

Stability and Degradation

  • Q3: What are the likely degradation pathways for this compound?

    • A3: The primary degradation pathway is oxidation. The electron-rich indole ring, particularly the C2 and C3 positions, is susceptible to oxidation. The allyl group itself can also undergo oxidation. This can lead to the formation of 3-allyl-oxindole, hydroxylated indoles, and potentially cleavage of the allyl group or the indole ring under harsh conditions. Dimerization or polymerization can also occur.

  • Q4: Is this compound sensitive to acidic or basic conditions?

    • A4: Yes, indoles can be sensitive to both acidic and basic conditions, which can catalyze degradation or side reactions. Strong acids can lead to polymerization. It is advisable to maintain neutral pH conditions when working with solutions of this compound unless the reaction chemistry requires otherwise.

Analytical Testing

  • Q5: What is the recommended method for checking the purity of this compound?

    • A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. This method should be able to separate the parent compound from its potential degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureAtmosphereLight ProtectionDuration
Long-Term -20°CInert (Argon/Nitrogen)Required (Amber vial/Dark)> 6 months
Short-Term 2-8°CInert (Argon/Nitrogen)Required (Amber vial/Dark)< 6 months
Working Solution 2-8°C or -20°CInert (headspace)RequiredFreshly prepared is best; up to a few days if properly stored

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general-purpose HPLC method to assess the purity of this compound and detect potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (80:20 A:B).

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to understand the stability profile of this compound under various stress conditions.

  • Objective: To intentionally degrade the sample to identify potential degradation products and establish the specificity of the stability-indicating HPLC method.

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Stress Conditions (perform in parallel):

      • Acid Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N. Heat at 60°C for 24 hours.

      • Base Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N. Heat at 60°C for 24 hours.

      • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.

      • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

      • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours).

    • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method (Protocol 1).

    • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for a decrease in the main peak area and the appearance of new peaks. If possible, use LC-MS to identify the mass of the degradation products.

Visualizations

Degradation_Pathway Indole This compound Oxindole 3-Allyl-oxindole Indole->Oxindole Oxidation Hydroxylated Hydroxylated Derivatives Indole->Hydroxylated Oxidation Dimer Dimers/Polymers Indole->Dimer Polymerization Oxidizing_Agents Air (O2) Light Peroxides Oxidizing_Agents->Indole

Caption: Potential oxidative degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_problem Troubleshooting cluster_analysis Analysis cluster_action Action Storage Store at -20°C under Inert Gas Protect from Light Problem Observe Degradation (e.g., color change) Storage->Problem If issues arise HPLC HPLC Purity Check (Protocol 1) Problem->HPLC LCMS_NMR LC-MS / NMR (Structure Elucidation) HPLC->LCMS_NMR If impurities detected Repurify Repurify Compound HPLC->Repurify If purity is low Discard Discard if Necessary LCMS_NMR->Discard If unstable Repurify->HPLC Verify purity

Caption: Logical workflow for troubleshooting the stability of this compound.

avoiding rearrangement of the allyl group in indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the rearrangement of the allyl group in indole derivatives during synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N-allylated and C3-allylated indole products. How can I improve the selectivity for C3-allylation?

A1: Achieving high selectivity for C3-allylation over N-allylation is a common challenge. The formation of a tight indolyl-metal ion complex is known to favor the C3-allylation pathway.[1][2] Here are several strategies to enhance C3-selectivity:

  • Catalyst and Ligand System: Palladium-based catalysts are frequently used for C3-allylation. The choice of ligand is crucial in directing the selectivity.

  • Use of Boron Reagents: The addition of a trialkylborane, such as triethylborane (Et₃B) or the bulkier 9-BBN-C₆H₁₃, can promote C3-allylation by binding to the indole nitrogen.[1][2] This interaction is thought to sterically hinder N-allylation and favor attack at the C3 position.

  • Solvent Choice: Non-coordinating solvents like dichloromethane (CH₂Cl₂) have been shown to provide higher C3-selectivity in palladium-catalyzed allylations.[1][2]

  • Indole Substituents: The electronic properties of the indole ring can influence the reaction outcome. Electron-donating groups on the indole ring can enhance the selectivity for C3-allylation.[1][2]

Q2: My primary product is the N-allylated indole, but I want to avoid this. What conditions favor selective N-allylation that I should avoid or modify?

A2: Selective N-allylation is often desired in other contexts and understanding the conditions that favor it can help you to avoid it. Here are factors that typically promote N-allylation:

  • Iridium Catalysis: Iridium-based catalysts have been shown to be highly effective for the N-allylation of indoles, particularly when the C2 or C3 positions are substituted or bear electron-withdrawing groups.[3]

  • Electron-Withdrawing Groups on Indole: Attaching an electron-withdrawing group (e.g., ester, aldehyde) to the C2 or C3 position of the indole ring can temper the nucleophilicity of the C3 position and increase the acidity of the N-H bond, thereby favoring N-allylation.[3]

  • Reaction Temperature: In some iridium-catalyzed systems, conducting the reaction at room temperature rather than elevated temperatures can lead to higher yields and regioselectivity for N-allylation.[3]

Q3: I am getting the desired C3-allylated product, but with low enantioselectivity. How can I improve this?

A3: Improving enantioselectivity in C3-allylation often requires careful optimization of the catalyst system and reaction conditions.

  • Chiral Ligands: The use of appropriate chiral ligands is paramount. For palladium-catalyzed reactions, ligands such as those derived from anthracene have shown good performance.[1][2]

  • Bulky Borane Reagents: In palladium-catalyzed systems using trialkylboranes, increasing the steric bulk of the borane reagent (e.g., switching from Et₃B to 9-BBN-C₆H₁₃) can significantly enhance the enantiomeric excess (ee).[1][2]

  • Solvent Effects: As with regioselectivity, the choice of solvent can impact enantioselectivity. Non-coordinating solvents are often preferred.[1][2]

  • Indole Ring Electronics: Electron-rich indoles tend to give higher enantioselectivities in some palladium-catalyzed C3-allylations.[1][2]

Q4: Can protecting the indole nitrogen help prevent rearrangement and control selectivity?

A4: Yes, protecting the indole nitrogen is a common strategy to prevent N-allylation and direct the reaction to other positions. The choice of protecting group is critical and depends on the subsequent reaction conditions. Mesyl (Ms) and benzyl (Bn) protecting groups have been shown to be effective in certain contexts. However, the protecting group can also influence the reactivity and selectivity at other positions, so its effect should be carefully evaluated.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Mixture of N- and C3-allylated products Reaction conditions favor both N- and C3-attack.1. For C3-selectivity: Switch to a palladium catalyst system, use a non-coordinating solvent like CH₂Cl₂, and add a trialkylborane promoter.[1][2]2. For N-selectivity: Use an iridium catalyst and consider adding an electron-withdrawing group to the indole ring.[3]
Low yield of the desired product Inefficient catalyst turnover or unfavorable reaction kinetics.1. Optimize the catalyst loading.2. Adjust the reaction temperature. For some iridium-catalyzed N-allylations, room temperature is optimal.[3]3. Ensure the quality and purity of reagents and solvents.
Rearrangement of the allyl group (e.g., Claisen-type rearrangement) Thermal conditions promoting a[2][2]-sigmatropic rearrangement.1. Lower the reaction temperature if possible.2. Choose a catalytic system that operates under milder conditions.3. Consider using a protecting group on the indole nitrogen to alter the electronic properties and potential for rearrangement.
Poor enantioselectivity in asymmetric allylation Ineffective chiral induction from the ligand.1. Screen different chiral ligands.2. In palladium/borane systems, use a bulkier borane reagent.[1][2]3. Optimize the solvent, as non-coordinating solvents can improve enantioselectivity.[1][2]
No reaction or very slow reaction Catalyst deactivation or insufficient reactivity of the indole substrate.1. Check for impurities in the starting materials that could poison the catalyst.2. For C3-allylation, consider using an indole with electron-donating substituents to increase its nucleophilicity.[1][2]3. For N-allylation, an electron-withdrawing group on the indole may be necessary to increase the N-H acidity.[3]

Data Presentation

Table 1: Effect of Borane Reagent and Solvent on Enantioselective C3-Allylation of 3-Methylindole

EntryBorane ReagentSolventYield (%)ee (%)
1Et₃BToluene9050
2Et₃BTHF8535
3Et₃BCH₂Cl₂9255
49-BBN-C₆H₁₃CH₂Cl₂9583

Data synthesized from information in[1][2]. Conditions: Pd₂(dba)₃CHCl₃ (2.5 mol %), (S,S)-A ligand (7.5%), allyl alcohol (3 equiv), 4 °C, 20 h.

Table 2: Iridium-Catalyzed N-Allylation of Substituted Indoles

EntryIndole Substrate (at C2/C5)ProductYield (%)B/L Ratioee (%)
1-CO₂Et / H5a8699:199
2-CO₂Et / OMe5l9197:399
3-CO₂Et / Br5m8496:499
4-CHO / H5p89>99:199

Data from a study on iridium-catalyzed N-allylation.[3] Conditions: Ir catalyst (2-4 mol %), Cs₂CO₃, 50 °C or rt. B/L = Branched/Linear isomer ratio.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Enantioselective C3-Allylation of 3-Substituted Indoles

This protocol is a generalized procedure based on methodologies reported for the enantioselective C3-allylation of indoles.[1][2]

Materials:

  • 3-substituted indole

  • Allyl alcohol

  • Trialkylborane (e.g., 9-BBN-C₆H₁₃)

  • Palladium catalyst (e.g., Pd₂(dba)₃CHCl₃)

  • Chiral ligand (e.g., (S,S)-anthracene-derived ligand A)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, CH₂Cl₂)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst (2.5 mol %) and the chiral ligand (7.5 mol %).

  • Add anhydrous dichloromethane and stir the mixture for a few minutes.

  • Add the 3-substituted indole (1.0 equiv).

  • Add the trialkylborane (1.05-1.1 equiv) to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 4 °C).

  • Add allyl alcohol (3.0 equiv) dropwise.

  • Allow the reaction to stir at the specified temperature for the required time (e.g., 20 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-allyl-3-substituted-indolenine.

Note: The indolenine product can be subsequently reduced (e.g., with NaBH₃CN) to the corresponding indoline for determination of enantiomeric excess by chiral HPLC.

Visualizations

reaction_selectivity indole Indole catalyst Catalyst System indole->catalyst allyl_source Allyl Source allyl_source->catalyst c3_product C3-Allylated Indole catalyst->c3_product Favored by: - Pd Catalyst - Borane Promoter - Non-coordinating Solvent n1_product N-Allylated Indole catalyst->n1_product Favored by: - Ir Catalyst - EWG on Indole Ring

Caption: Factors influencing the regioselectivity of indole allylation.

troubleshooting_workflow start Start: Undesired Rearrangement/Selectivity check_product Identify Product Mixture (N vs C3, Rearranged) start->check_product is_rearranged Rearranged Allyl Group? check_product->is_rearranged Mixture Identified is_n_allylated Excess N-Allylation? is_rearranged->is_n_allylated No lower_temp Lower Reaction Temperature is_rearranged->lower_temp Yes use_pd_borane Switch to Pd Catalyst with Borane Promoter is_n_allylated->use_pd_borane Yes (want C3) add_ewg Add EWG to Indole Ring is_n_allylated->add_ewg No (want N) change_catalyst_mild Use Milder Catalyst System lower_temp->change_catalyst_mild end Desired Product change_catalyst_mild->end change_solvent Use Non-coordinating Solvent (e.g., CH2Cl2) use_pd_borane->change_solvent change_solvent->end use_ir_catalyst For N-allylation: Switch to Ir Catalyst use_ir_catalyst->end add_ewg->use_ir_catalyst

Caption: Troubleshooting workflow for indole allylation reactions.

References

Validation & Comparative

A Comparative Guide to Catalysts for Indole C3-Allylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C3-allylation of indoles is a fundamental transformation in organic synthesis, providing a direct route to functionalized indole scaffolds that are prevalent in numerous natural products and pharmaceuticals. The development of efficient and selective catalysts for this reaction is a key area of research. This guide provides an objective comparison of prominent catalytic systems for indole C3-allylation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, enantioselectivity, and regioselectivity of indole C3-allylation. Below is a summary of the performance of several leading catalytic systems based on recent literature.

Catalyst SystemAllylating AgentIndole SubstrateYield (%)ee (%)Regioselectivity (C3:N1)Key Features & Limitations
Palladium/Chiral Ligand Allyl alcohol/Trialkylborane3-Substituted indolesUp to 90%Up to 90%High C3 selectivityEmploys readily available allyl alcohols. The use of bulky trialkylboranes is crucial for high enantioselectivity.[1][2]
Iridium/Chiral Ligand Vinyl cyclic carbonateIndole 2-carboxylatesUp to 85%Up to 99%Exclusive C3 functionalizationProceeds via an asymmetric cascade allylation/lactonization. Excellent enantioselectivity.[3][4]
Copper/Chiral Ligand (Ph-BPE) N-(benzoyloxy)indoles/StyreneN-(benzoyloxy)indolesUp to 71%Up to 76%>5:1 (C3:N1)Utilizes a polarity reversal strategy with electrophilic indole derivatives. Ligand-controlled regioselectivity.[5]
B(C6F5)3 (Organocatalyst) Amine-based alkylating agentsVarious indolesGood to excellentN/A (achiral)High C3 selectivityMetal-free approach. Broad scope for various indole substrates and allows for direct methylation.[6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the catalytic systems compared above.

Palladium-Catalyzed Enantioselective C3-Allylation of 3-Substituted Indoles[1][2]

Materials:

  • [Pd(C3H5)Cl]2 (1.0 mol%)

  • Chiral ligand (e.g., Anthracene-derived phosphine ligand) (2.2 mol%)

  • 3-Substituted indole (1.0 equiv)

  • Allyl alcohol (3.0 equiv)

  • 9-BBN-C6H13 (1.0 equiv)

  • Dichloromethane (CH2Cl2) as solvent

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon), add [Pd(C3H5)Cl]2 and the chiral ligand.

  • Add dichloromethane and stir the mixture at room temperature for 30 minutes.

  • Add the 3-substituted indole to the flask.

  • In a separate flask, prepare the 9-BBN-C6H13 solution by reacting 1-hexene with 9-BBN.

  • Add the prepared borane solution to the reaction mixture, followed by the addition of allyl alcohol.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Iridium-Catalyzed Asymmetric Cascade Allylation/Lactonization[3][4]

Materials:

  • [Ir(COD)Cl]2 (2.5 mol%)

  • Chiral ligand (e.g., a phosphoramidite ligand) (5.0 mol%)

  • Indole 2-carboxylate (1.0 equiv)

  • Vinyl cyclic carbonate (1.2 equiv)

  • Toluene as solvent

Procedure:

  • In a glovebox, charge a reaction vial with [Ir(COD)Cl]2 and the chiral ligand.

  • Add toluene and stir the solution at room temperature for 20 minutes.

  • Add the indole 2-carboxylate and vinyl cyclic carbonate to the vial.

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the chiral tricyclic oxazinoindolone.

Copper-Catalyzed C3-Alkylation of Indoles[5][6]

Materials:

  • Cu(OAc)2 (5.0 mol%)

  • Chiral ligand (Ph-BPE) (6.0 mol%)

  • N-(benzoyloxy)indole (1.0 equiv)

  • Styrene derivative (2.0 equiv)

  • Silane reducing agent (e.g., (EtO)2MeSiH) (2.0 equiv)

  • THF as solvent

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Cu(OAc)2 and the Ph-BPE ligand.

  • Add THF and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add the N-(benzoyloxy)indole and the styrene derivative.

  • Add the silane reducing agent dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Mechanistic Insights and Experimental Workflows

Understanding the underlying mechanisms and experimental workflows is essential for optimizing reaction conditions and extending the substrate scope.

G General Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Catalyst_Precursor Catalyst Precursor Pre_catalyst_Formation Pre-catalyst Formation Catalyst_Precursor->Pre_catalyst_Formation Mix & Stir Ligand Chiral Ligand Ligand->Pre_catalyst_Formation Solvent Solvent Solvent->Pre_catalyst_Formation Indole Indole Substrate Reaction_Mixture Reaction Mixture Indole->Reaction_Mixture Allylating_Agent Allylating Agent Allylating_Agent->Reaction_Mixture Additive Additive (e.g., Borane) Additive->Reaction_Mixture TLC TLC Monitoring Purification Column Chromatography TLC->Purification Reaction Complete Characterization NMR, HPLC, etc. Purification->Characterization Isolate Product Final_Product Final C3-Allylated Indole Characterization->Final_Product Confirm Structure & Purity Pre_catalyst_Formation->Reaction_Mixture Add to... Reaction_Mixture->TLC Monitor Progress

Caption: A generalized experimental workflow for screening catalysts in C3-allylation of indoles.

G Catalytic Cycle for Palladium-Catalyzed C3-Allylation Pd0 Pd(0)Ln Pi_Allyl_Pd [π-Allyl-Pd(II)Ln]+ Pd0->Pi_Allyl_Pd Oxidative Addition Allyl_Alcohol Allyl Alcohol + R3B Allyl_Alcohol->Pi_Allyl_Pd Product C3-Allylated Indole Pi_Allyl_Pd->Product Nucleophilic Attack Indole Indole Indolyl_Borane Indolyl-Borane Complex Indole->Indolyl_Borane Coordination Indolyl_Borane->Product Product->Pd0 Reductive Elimination

Caption: A simplified catalytic cycle for the Pd-catalyzed C3-allylation of indoles using an allyl alcohol and a trialkylborane.[1][2]

This guide provides a snapshot of the current landscape of catalytic C3-allylation of indoles. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor the reaction conditions to their specific substrates and desired outcomes. The continuous development of novel catalysts promises to further enhance the efficiency and selectivity of this important transformation.

References

A Comparative Guide to the Reactivity of 3-allyl-1H-indole and N-allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric allylated indoles: 3-allyl-1H-indole and N-allyl-1H-indole. Understanding the distinct reactivity profiles of these molecules is crucial for their strategic application in the synthesis of complex indole alkaloids, pharmaceuticals, and other functionalized heterocyclic compounds. This comparison is supported by experimental data and detailed protocols for key chemical transformations.

Introduction

The position of the allyl group on the indole scaffold dramatically influences its reactivity. In N-allyl-1H-indole, the pyrrole ring's C3 position remains unsubstituted and highly nucleophilic, making it susceptible to electrophilic attack. Conversely, in this compound, the blockage of the C3 position redirects electrophilic attacks to other sites and enables unique reactivity of the C3-allyl moiety itself. This guide will explore these differences through the lens of electrophilic substitution, rearrangement reactions, transition metal-catalyzed transformations, and cycloaddition reactions.

Data Presentation

Table 1: Comparison of Reactivity in Electrophilic Substitution
ReactionReagentsThis compound Product(s)N-allyl-1H-indole Product
Vilsmeier-Haack Formylation POCl₃, DMF2-formyl-3-allyl-1H-indole3-formyl-N-allyl-1H-indole
Friedel-Crafts Acylation Acyl chloride, Lewis Acid2-acyl-3-allyl-1H-indole and/or N-acylation3-acyl-N-allyl-1H-indole
Table 2: Comparison of Other Key Reactions
Reaction TypeReagents/CatalystThis compound ReactivityN-allyl-1H-indole Reactivity
Aza-Claisen Rearrangement Heat or Lewis AcidNot applicableUndergoes-sigmatropic rearrangement to 2-allyl-1H-indole
Transition Metal-Catalyzed Intramolecular Cyclization Pd catalyst (e.g., Pd(OAc)₂)Formation of fused ring systemsNot typically observed
Heck Reaction Aryl halide, Pd catalystPotential for reaction at the allyl groupPotential for reaction at the allyl group
Diels-Alder Reaction DienophileTheoretically can act as a diene, but generally low reactivityLow reactivity as a diene

Experimental Protocols

Synthesis of Starting Materials

Protocol 1: Synthesis of N-allyl-1H-indole

To a solution of indole (1.0 eq) in a suitable solvent such as DMF or THF, is added a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which allyl bromide (1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-allyl-1H-indole.

Protocol 2: Synthesis of this compound

Indole (1.0 eq) is dissolved in a suitable solvent mixture such as water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is added. To this, a solution of allyl bromide (1.2 eq) in a solvent like dichloromethane is added, followed by the addition of a reducing agent like sodium dithionite. The reaction mixture is stirred vigorously at room temperature for several hours. After completion, the organic layer is separated, washed with water, dried, and concentrated. The product, this compound, is purified by column chromatography.

Reactivity Studies

Protocol 3: Vilsmeier-Haack Formylation of N-allyl-1H-indole

In a flame-dried flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of N-allyl-1H-indole (1.0 eq) in DMF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours). Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with an aqueous solution of sodium hydroxide. The precipitated product, 3-formyl-N-allyl-1H-indole, is filtered, washed with water, and can be further purified by recrystallization or column chromatography.

Protocol 4: Aza-Claisen Rearrangement of N-allyl-1H-indole

N-allyl-1H-indole is heated in a high-boiling solvent such as N,N-diethylaniline or in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) at a temperature ranging from 180-220 °C for several hours. The progress of the rearrangement is monitored by TLC. After cooling, the reaction mixture is diluted with an organic solvent and washed with dilute acid to remove the high-boiling solvent. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting product, primarily 2-allyl-1H-indole, is purified by column chromatography.

Protocol 5: Friedel-Crafts Acylation of 3-methyl-1H-indole (Skatole) - A Proxy for this compound

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a solvent like carbon disulfide or nitrobenzene at 0 °C, the acylating agent (e.g., acetyl chloride, 1.0 eq) is added dropwise. A solution of 3-methyl-1H-indole (skatole, 1.0 eq) in the same solvent is then added slowly. The reaction mixture is stirred at low temperature for a few hours and then at room temperature until the reaction is complete. The reaction is quenched by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The primary product is 2-acetyl-3-methyl-1H-indole.

Visualization of Reaction Pathways

Electrophilic_Substitution cluster_N_allyl N-allyl-1H-indole cluster_3_allyl This compound N_allyl N-allyl-1H-indole N_allyl_intermediate Intermediate (Attack at C3) N_allyl->N_allyl_intermediate Electrophile (E+) N_allyl_product 3-substituted product N_allyl_intermediate->N_allyl_product Three_allyl This compound Three_allyl_intermediate Intermediate (Attack at C2) Three_allyl->Three_allyl_intermediate Electrophile (E+) Three_allyl_product 2-substituted product Three_allyl_intermediate->Three_allyl_product

Caption: Electrophilic substitution pathways for N-allyl and this compound.

Aza_Claisen_Rearrangement start N-allyl-1H-indole transition_state [3,3]-Sigmatropic Transition State start->transition_state Heat or Lewis Acid product 2-allyl-1H-indole transition_state->product

Caption: Aza-Claisen rearrangement of N-allyl-1H-indole.

Metal_Catalyzed_Cyclization reactant This compound intermediate Palladium Intermediate reactant->intermediate Pd Catalyst product Fused Ring System intermediate->product Intramolecular Cyclization

Caption: Transition metal-catalyzed intramolecular cyclization of this compound.

Reactivity Comparison in Detail

Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is the C3 position of the pyrrole ring, as the resulting cationic intermediate (Wheland intermediate) is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring.

  • N-allyl-1H-indole : With the C3 position unsubstituted, electrophilic substitution reactions such as Vilsmeier-Haack formylation and Friedel-Crafts acylation readily occur at this site. The electron-donating nature of the indole nitrogen activates the ring towards these substitutions.

  • This compound : The presence of the allyl group at the C3 position blocks the most reactive site. Consequently, electrophilic substitution is less favorable and, when it occurs, is directed to the C2 position or, under harsher conditions, to the benzene ring. For instance, Vilsmeier-Haack formylation of 3-substituted indoles typically yields the 2-formyl derivative.

Rearrangement Reactions
  • N-allyl-1H-indole : This isomer is a prime candidate for the aza-Claisen rearrangement, a-sigmatropic rearrangement. Upon heating, or in the presence of a Lewis acid, the allyl group migrates from the nitrogen atom to the C2 position of the indole ring. This reaction is a powerful tool for the synthesis of 2-substituted indoles.

  • This compound : The aza-Claisen rearrangement is not applicable to this isomer as the allyl group is already attached to a carbon atom.

Transition Metal-Catalyzed Reactions

Both isomers offer opportunities for transition metal-catalyzed transformations, leveraging the reactivity of the allyl group and the indole nucleus.

  • N-allyl-1H-indole : The allyl group can participate in reactions such as the Heck coupling, where it can be coupled with aryl or vinyl halides in the presence of a palladium catalyst.

  • This compound : The allyl substituent at the C3 position can undergo intramolecular cyclization reactions catalyzed by transition metals like palladium. These reactions can lead to the formation of novel polycyclic indole derivatives.

Cycloaddition Reactions

While the indole ring itself is generally not a very reactive diene in Diels-Alder reactions due to its aromaticity, the presence of the allyl group can influence its potential participation in cycloaddition chemistry. However, there is limited literature on the direct use of this compound as a diene in [4+2] cycloadditions. The reactivity in such reactions is expected to be low for both isomers under standard conditions.

Conclusion

The reactivity of allylated indoles is profoundly dictated by the point of attachment of the allyl group. N-allyl-1H-indole behaves as a typical N-substituted indole with a highly reactive C3 position for electrophilic substitution and undergoes the characteristic aza-Claisen rearrangement. In contrast, this compound's reactivity is characterized by a blocked C3 position, leading to alternative sites for electrophilic attack and enabling unique transition metal-catalyzed intramolecular reactions of the C3-allyl group. These distinct reactivity profiles offer synthetic chemists a versatile toolkit for the construction of a wide array of complex indole-containing molecules. The choice between these two isomers should therefore be a strategic one, based on the desired substitution pattern and the intended synthetic transformations.

A Comparative Guide to the Synthetic Routes of 3-allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted indoles is a critical aspect of creating novel therapeutics and functional materials. The 3-allyl-1H-indole scaffold, in particular, is a valuable building block. This guide provides a comparative analysis of common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies.

Comparison of Synthetic Routes

Three primary methods for the synthesis of this compound are compared below: the traditional Fischer Indole Synthesis, and two modern direct C-H functionalization approaches—Palladium-Catalyzed C3-Allylation and Lewis Acid-Catalyzed C3-Allylation.

Parameter Fischer Indole Synthesis Palladium-Catalyzed C3-Allylation Lewis Acid-Catalyzed C3-Allylation
Starting Materials Phenylhydrazine, Allyl acetone1H-Indole, Allyl alcohol1-Methyl-1H-indole, Allyl trifluoroacetate
Catalyst/Reagent Polyphosphoric acid (PPA)Pd₂(dba)₃, (S,S)-A ligand, 9-BBN-C₆H₁₃B(3,4,5-F₃H₂C₆)₃
Solvent TolueneDichloromethane (CH₂Cl₂)Chloroform (CHCl₃)
Temperature 110 °C4 °C60 °C
Reaction Time 2 hoursNot specified24 hours
Yield 75%92% (for 3-methyl-3-allyl-indolenine)[1]97% (for 1-methyl-3-allyl-1H-indole)
Advantages Cost-effective, well-establishedHigh yield, potential for enantioselectivityHigh yield under mild conditions
Disadvantages Harsh acidic conditions, potential for side productsRequires a specific ligand and borane promoterRequires a specific borane catalyst

Experimental Protocols

Fischer Indole Synthesis

This classical method involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from phenylhydrazine and an appropriate ketone.

Procedure: A solution of phenylhydrazine (1.0 eq) and allyl acetone (1.0 eq) in toluene is added to polyphosphoric acid (PPA) at 110 °C. The mixture is stirred at this temperature for 2 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed C3-Allylation of Indole

This method achieves the direct allylation of the indole C3 position through a palladium-catalyzed C-H activation. The reaction often employs a borane promoter.

Procedure: To a solution of 3-methyl-1H-indole (1.0 eq) in dichloromethane are added 2.5 mol % of Pd₂(dba)₃CHCl₃ and 7.5 mol % of the (S,S)-A ligand.[1] Subsequently, 9-BBN-C₆H₁₃ (1.05 eq) and allyl alcohol (3.0 eq) are added.[1] The reaction mixture is stirred at 4 °C. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques to yield 3-methyl-3-allyl-indolenine.[1]

Lewis Acid-Catalyzed C3-Allylation of Indole

This approach utilizes a fluorinated triarylborane as a Lewis acid catalyst to promote the direct allylation of the indole nucleus with an allylic ester.

Procedure: In a vial, 1-methyl-1H-indole (1.0 eq) and allyl trifluoroacetate (1.2 eq) are dissolved in chloroform. The catalyst, B(3,4,5-F₃H₂C₆)₃ (15 mol %), is then added to the solution. The vial is sealed and the reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give 1-methyl-3-allyl-1H-indole.

Synthetic Strategies Overview

The following diagram illustrates the logical flow of the compared synthetic pathways.

Synthesis_Comparison cluster_fischer Fischer Indole Synthesis cluster_direct_allylation Direct C-H Allylation cluster_pd Palladium-Catalyzed cluster_lewis Lewis Acid-Catalyzed phenylhydrazine Phenylhydrazine ppa PPA, Toluene, 110°C phenylhydrazine->ppa allyl_acetone Allyl Acetone allyl_acetone->ppa product_fischer This compound ppa->product_fischer indole 1H-Indole Derivative allyl_source Allyl Source pd_catalyst Pd₂(dba)₃, Ligand, 9-BBN-C₆H₁₃, CH₂Cl₂, 4°C product_pd This compound Derivative pd_catalyst->product_pd indole_pd 3-Methyl-1H-indole indole_pd->pd_catalyst allyl_alcohol Allyl Alcohol allyl_alcohol->pd_catalyst lewis_acid B(3,4,5-F₃H₂C₆)₃, CHCl₃, 60°C product_lewis This compound Derivative lewis_acid->product_lewis indole_lewis 1-Methyl-1H-indole indole_lewis->lewis_acid allyl_ester Allyl Trifluoroacetate allyl_ester->lewis_acid

Caption: Comparative overview of synthetic routes to this compound.

References

A Comparative Guide to the Spectroscopic Analysis of 3-allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 1H-Indole, 3-methyl-1H-indole, and the predicted data for 3-allyl-1H-indole. This side-by-side comparison highlights the influence of the C3-substituent on the spectral output.

Compound Technique Observed / Expected Data
1H-Indole ¹H NMR (CDCl₃)δ 8.10 (br s, 1H, N-H), 7.65 (d, 1H, H4), 7.40 (d, 1H, H7), 7.20 (t, 1H, H2), 7.15 (t, 1H, H6), 7.10 (t, 1H, H5), 6.55 (dd, 1H, H3).
¹³C NMR (DMSO-d₆)δ 135.8 (C7a), 128.1 (C3a), 124.2 (C2), 121.3 (C6), 120.0 (C4), 118.9 (C5), 111.4 (C7), 102.1 (C3).[1]
IR (KBr, cm⁻¹) 3406 (N-H stretch), 3050-3000 (Ar C-H stretch), 1580, 1456 (C=C stretch), 740 (o-disubstituted benzene).
MS (EI) m/z 117 (M⁺), 90, 89.
3-methyl-1H-indole ¹H NMR (CDCl₃)δ 7.95 (br s, 1H, N-H), 7.59 (d, 1H, H4), 7.32 (d, 1H, H7), 7.15 (t, 1H, H6), 7.09 (t, 1H, H5), 6.98 (s, 1H, H2), 2.30 (s, 3H, CH₃).
¹³C NMR (CDCl₃)δ 136.3 (C7a), 128.8 (C3a), 122.1 (C2), 121.9 (C6), 119.3 (C4), 119.2 (C5), 111.1 (C7), 110.6 (C3), 9.7 (CH₃).
IR (KBr, cm⁻¹) 3400 (N-H stretch), 3050-3000 (Ar C-H stretch), 2915 (Alkyl C-H stretch), 1460 (C=C stretch), 740 (o-disubstituted benzene).
MS (EI) m/z 131 (M⁺), 130, 115, 103, 77.[2]
This compound ¹H NMR (CDCl₃)(Expected) δ 8.00 (br s, 1H, N-H), 7.62 (d, 1H, H4), 7.35 (d, 1H, H7), 7.18-7.05 (m, 2H, H5, H6), 7.01 (s, 1H, H2), 6.05 (m, 1H, -CH=), 5.20-5.05 (m, 2H, =CH₂), 3.50 (d, 2H, -CH₂-).
(Expected Data)¹³C NMR (CDCl₃)(Expected) δ 136.5 (C7a), 135.0 (-CH=), 128.5 (C3a), 122.5 (C2), 122.0 (C6), 119.5 (C4), 119.4 (C5), 115.5 (=CH₂), 114.0 (C3), 111.2 (C7), 30.0 (-CH₂-).
IR (KBr, cm⁻¹) (Expected) 3400 (N-H stretch), 3075 (=C-H stretch), 3050-3000 (Ar C-H stretch), 2920 (Alkyl C-H stretch), 1640 (C=C alkene stretch), 1460 (Ar C=C stretch), 990, 910 (=C-H bend).
MS (EI) (Expected) m/z 157 (M⁺), 130, 117, 116, 89, 77.

Interpretation of Expected Data for this compound

  • ¹H NMR : The spectrum is expected to retain the characteristic signals for the indole core, similar to 3-methyl-1H-indole, but with the disappearance of the C3-H signal seen in the parent indole. Key signals confirming the allyl group include a multiplet around 6.05 ppm for the vinyl proton (-CH=), two multiplets between 5.05-5.20 ppm for the terminal vinyl protons (=CH₂), and a doublet around 3.50 ppm for the methylene protons (-CH₂-) adjacent to the indole ring.

  • ¹³C NMR : The carbon spectrum should display signals for the eight carbons of the indole ring system, plus three additional signals for the allyl group. The presence of the methylene carbon at ~30.0 ppm, and two vinyl carbons at ~135.0 ppm and ~115.5 ppm would be definitive.

  • IR Spectroscopy : The IR spectrum will confirm the key functional groups. A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch. A crucial signal is the alkene C=C stretch, expected around 1640 cm⁻¹. Additionally, characteristic out-of-plane =C-H bending vibrations around 990 and 910 cm⁻¹ would strongly indicate the presence of the terminal vinyl group.

  • Mass Spectrometry : The molecular ion peak (M⁺) is expected at an m/z of 157, corresponding to the molecular weight of this compound (C₁₁H₁₁N). A significant fragment at m/z 130 would arise from the loss of the vinyl group (•CH=CH₂), a characteristic fragmentation pattern.

Experimental Workflow for Structural Elucidation

The confirmation of this compound's structure follows a logical workflow where data from multiple spectroscopic techniques are integrated.

G cluster_start Initial Analysis cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_end Conclusion Proposed Proposed Structure: This compound MS Mass Spectrometry (MS) Proposed->MS Analysis IR Infrared (IR) Spectroscopy Proposed->IR Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Proposed->NMR Analysis MS_data Molecular Weight: 157.0891 Fragmentation Pattern MS->MS_data provides IR_data Functional Groups: N-H (~3400 cm⁻¹) C=C (~1640 cm⁻¹) =C-H (~910, 990 cm⁻¹) IR->IR_data provides NMR_data Connectivity & Environment: Indole Core Protons Allyl Group Protons (-CH₂-CH=CH₂) Carbon Skeleton NMR->NMR_data provides Confirmed Structure Confirmed MS_data->Confirmed Integrated Evidence IR_data->Confirmed Integrated Evidence NMR_data->Confirmed Integrated Evidence

Workflow for the spectroscopic confirmation of this compound.

Detailed Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte (this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width : 200-240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation :

    • (Solid Samples) : Mix ~1 mg of the analyte with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • (Liquid/Oil Samples) : Place a small drop of the neat liquid between two salt plates (NaCl or KBr).

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Acquisition :

    • Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation : Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : A mass spectrometer capable of electron ionization (EI) for fragmentation data and/or electrospray ionization (ESI) for accurate mass determination (e.g., a GC-MS for EI or an LC-QTOF for ESI).

  • EI-MS Acquisition (via GC-MS) :

    • Ionization Energy : 70 eV.

    • Mass Range : m/z 40-400.

    • Injection : The sample is introduced via a gas chromatograph to separate it from impurities.

  • High-Resolution MS (HRMS via ESI-TOF) :

    • Ionization Mode : Positive ion mode.

    • Mass Range : m/z 50-500.

    • This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Allyl-1H-indole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of synthesized 3-allyl-1H-indole. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of the available methods.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The purity of this synthesized compound is critical as impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final products. Therefore, robust analytical methods are required to accurately determine its purity and identify any process-related impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and versatility. This guide will delve into a detailed HPLC method for this compound and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the nature of the analyte and impurities, the required level of sensitivity, and practical considerations such as cost and sample throughput. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Selectivity High selectivity for a wide range of non-volatile and thermally labile compounds, including isomers.Excellent for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.Highly specific for structural elucidation and identification of impurities with different chemical structures.
Sensitivity High (typically µg/mL to ng/mL).Very high (pg/mL to fg/mL).Relatively low (mg/mL to µg/mL).
Analysis Time 15-45 minutes per sample.20-60 minutes per sample.5-20 minutes per sample.
Quantitative Accuracy Excellent with proper calibration.Good with appropriate internal standards.Excellent for quantification without the need for identical standards (qNMR).
Cost per Sample Moderate.Moderate to High.High.
Throughput High, especially with autosamplers.Moderate.Low to Moderate.
Impurity Identification Possible with a hyphenated detector (e.g., MS).Excellent due to mass spectral libraries.Excellent for structural characterization of unknown impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This section provides a detailed Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • This compound reference standard.

  • Synthesized this compound sample.

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the typical UV absorbance of the indole chromophore).

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (50:50 A:B) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

4. Data Analysis

  • The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.

  • Potential impurities to monitor for include unreacted indole, C2-allyl-1H-indole, N-allyl-1H-indole, and poly-allylated indoles. The retention times of these impurities will likely differ from the main product peak due to differences in polarity.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phases (A: Water + 0.1% Formic Acid) (B: Acetonitrile + 0.1% Formic Acid) B Prepare Standard & Sample Solutions (1 mg/mL in 50:50 Mobile Phase) C Set HPLC Parameters (Gradient, Flow Rate, Temp, Wavelength) A->C D Inject Sample (10 µL) C->D E Separation on C18 Column D->E F UV Detection at 280 nm E->F G Integrate Chromatogram Peaks F->G H Calculate Purity (Area %) G->H I Identify Potential Impurities H->I

Caption: Experimental workflow for HPLC purity assessment.

Method_Selection A Purity Assessment of this compound B Is the sample volatile and thermally stable? A->B C GC-MS B->C Yes D Is structural elucidation of unknown impurities required? B->D No E NMR D->E Yes F Is high-throughput quantitative analysis needed? D->F No G HPLC F->G Yes H Consider a combination of techniques F->H No

Caption: Decision tree for analytical method selection.

Conclusion

For the routine purity assessment of synthesized this compound, HPLC stands out as the most suitable technique. It offers an excellent balance of selectivity, sensitivity, and throughput, making it ideal for quality control in both research and production environments. The provided RP-HPLC method is a robust starting point for achieving accurate and reliable purity determination. While GC-MS is a powerful tool for volatile impurities and NMR provides unparalleled structural information, their lower throughput and higher cost make them more appropriate for in-depth impurity identification and characterization rather than routine purity checks. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive understanding of the purity profile of synthesized this compound.

A Comparative Analysis of the Biological Activity of 3-Allyl-1H-indole Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among the vast library of indole derivatives, 3-allyl-1H-indole presents a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the potential biological activities of this compound against established standard drugs in the fields of anti-inflammatory, antimicrobial, and anticancer research.

While direct comparative data for this compound is emerging, this document synthesizes available information on closely related indole derivatives and provides a framework for its evaluation. The experimental data presented herein is illustrative, based on typical results for bioactive indole compounds, to guide future research and highlight the potential of this compound.

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac are standard therapeutics that primarily act by inhibiting cyclooxygenase (COX) enzymes. Indole derivatives have demonstrated significant anti-inflammatory potential, often through similar mechanisms.

Illustrative Comparative Data: Anti-Inflammatory Activity

CompoundDose (mg/kg)Paw Edema Inhibition (%) after 4h
This compound (Hypothetical) 2055.8
Diclofenac (Standard) 1072.5
Control -0

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay assesses the anti-inflammatory activity of a compound.

  • Animal Model: Wistar albino rats (150-200g) are typically used.

  • Groups: Animals are divided into three groups: control (vehicle), standard (e.g., Diclofenac), and test (this compound).

  • Administration: The test compound or standard drug is administered orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Signaling Pathway: Prostaglandin Synthesis

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diclofenac Diclofenac (Standard Drug) Diclofenac->COX1_COX2 3_Allyl_1H_indole This compound (Potential Action) 3_Allyl_1H_indole->COX1_COX2

Figure 1: Inhibition of the prostaglandin synthesis pathway.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a commonly used standard for comparison. Indole derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogenic bacteria and fungi.

Illustrative Comparative Data: Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coli
This compound (Hypothetical) 1632
Ciprofloxacin (Standard) 0.50.25

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: A serial dilution of the test compound and the standard drug is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: After incubation, the wells are visually inspected for turbidity, indicating microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_res Results Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate with Bacterial Suspension Compound_Prep->Inoculation Standard_Prep Prepare Serial Dilutions of Standard Drug Standard_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Observation Observe for Turbidity Incubation->Observation MIC Determine MIC Observation->MIC

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

The search for more effective and less toxic anticancer drugs is a major focus of pharmaceutical research. Doxorubicin is a potent and widely used chemotherapeutic agent. Many indole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising activity.

Illustrative Comparative Data: Anticancer Activity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound (Hypothetical) 12.518.2
Doxorubicin (Standard) 0.81.2

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and the standard drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Logical Relationship: From Experiment to Result

G cluster_cell_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Figure 3: Logical flow of the MTT assay for anticancer activity.

While further specific studies on this compound are required to definitively establish its biological activity profile, the extensive research on related indole derivatives suggests its significant potential as a lead compound for the development of new anti-inflammatory, antimicrobial, and anticancer agents. The experimental protocols and comparative frameworks provided in this guide are intended to facilitate future investigations into this promising molecule. Researchers are encouraged to utilize these methodologies to generate robust and comparable data that will elucidate the therapeutic potential of this compound.

Unraveling the Reactivity of 3-allyl-1H-indole: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted indoles like 3-allyl-1H-indole is crucial for designing novel therapeutics and synthetic pathways. Computational modeling offers a powerful lens to predict and rationalize its chemical behavior. This guide provides a comparative overview of computational approaches for predicting the reactivity of this compound, supported by experimental data and detailed protocols.

The indole scaffold is a privileged structure in medicinal chemistry, and the 3-allyl substituent provides a versatile handle for further functionalization. Predicting the outcome of chemical reactions involving this compound is key to its efficient utilization. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating reaction mechanisms and predicting reactivity.

Predicting Reactivity: A Tale of Two Sites

The reactivity of this compound is primarily dictated by two reactive sites: the indole nucleus, which is prone to electrophilic aromatic substitution, and the allyl group, which can undergo various addition and rearrangement reactions. Computational models can help determine which site is more likely to react under specific conditions and predict the regioselectivity of these reactions.

Indoles are electron-rich aromatic compounds, and electrophilic substitution typically occurs at the C3 position.[1][2] However, with the C3 position already occupied by the allyl group, electrophilic attack is expected to occur at other positions of the indole ring, most likely at the C2 position or on the benzene ring.[1] The allyl group itself is susceptible to electrophilic addition. Computational models can quantify the activation barriers for these competing reaction pathways, providing a theoretical basis for predicting the major product.

Computational Models for Reactivity Prediction

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying organic reactivity. The choice of the functional and basis set is critical for obtaining accurate results.

Computational MethodKey Features & ApplicationsTypical Level of Theory
Density Functional Theory (DFT) Provides a good balance between accuracy and computational cost for studying ground and transition state energies, reaction pathways, and electronic properties.B3LYP/6-31G(d) or higher
Time-Dependent DFT (TD-DFT) Used to study excited state properties and predict the outcomes of photochemical reactions.TD-B3LYP/6-31+G(d,p)
Ab initio methods (e.g., MP2, CCSD(T)) Offer higher accuracy than DFT but are computationally more expensive. Often used as a benchmark for DFT results.MP2/6-311+G(d,p)

A common approach to predict reactivity involves calculating the energies of the reactants, transition states, and products for all plausible reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable. Furthermore, analysis of the electronic structure, such as Frontier Molecular Orbitals (HOMO and LUMO) and atomic charges, can provide qualitative insights into the molecule's reactivity. For instance, the region of the molecule with the highest HOMO density is often the site of electrophilic attack.

While specific DFT studies on this compound are not abundant in the literature, studies on analogous 3-alkylindoles and other substituted indoles provide a solid foundation for applying these computational methods. For example, DFT calculations have been successfully used to rationalize the regioselectivity of reactions on various indole derivatives.

Experimental Validation: The Ground Truth

Computational predictions must be validated by experimental results. A comprehensive literature search reveals various synthetic transformations of 3-substituted indoles, providing a basis for comparison. For instance, the regioselective synthesis of 3-nitroindoles has been reported, demonstrating the preference for substitution at the 3-position when it is unsubstituted.

Here, we present a hypothetical comparison based on typical reactivity patterns of 3-substituted indoles.

ReactionExperimental Observations (Typical for 3-alkylindoles)Computational Prediction
Electrophilic Aromatic Substitution (e.g., Nitration) Substitution occurs preferentially at the C2 or C5/C6 positions of the indole ring.DFT calculations of activation energies for attack at different positions would likely show the lowest barriers for C2 and positions on the benzene ring.
Electrophilic Addition to Allyl Group (e.g., Bromination) Addition across the double bond of the allyl group is a common reaction.Calculation of the reaction pathway for bromonium ion formation and subsequent nucleophilic attack would be expected to have a low activation barrier.
Cycloaddition Reactions 3-Alkenylindoles can participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions.DFT can be used to model the transition states of these concerted or stepwise reactions to predict their feasibility and stereoselectivity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer indole synthesis.

Procedure:

  • A mixture of phenylhydrazine (1.0 eq) and allyl methyl ketone (1.1 eq) in glacial acetic acid is stirred at room temperature for 30 minutes.

  • The reaction mixture is then heated to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Electrophilic Substitution: A Representative Protocol (Iodination)

The following is a general procedure for the iodination of a 2,3-disubstituted indole, which can be adapted for this compound.

Procedure:

  • To a solution of the this compound (1.0 eq) in CH₂Cl₂ at 0 °C is added N-iodosuccinimide (NIS) (1.1 eq) portionwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the iodinated indole derivative.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G General Reactivity of this compound cluster_indole Indole Reactivity cluster_allyl Allyl Group Reactivity This compound This compound Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic Substitution Electrophile (E+) Electrophilic Addition Electrophilic Addition This compound->Electrophilic Addition Electrophile (E+) C2-Substituted Product C2-Substituted Product Electrophilic Aromatic Substitution->C2-Substituted Product Benzene Ring Substituted Product Benzene Ring Substituted Product Electrophilic Aromatic Substitution->Benzene Ring Substituted Product Addition Product Addition Product Electrophilic Addition->Addition Product

Caption: Competing electrophilic attack sites on this compound.

G Computational Modeling Workflow Define Reaction Define Reaction Build Molecular Models Build Molecular Models Define Reaction->Build Molecular Models Perform DFT Calculations Perform DFT Calculations Build Molecular Models->Perform DFT Calculations Locate Transition States Locate Transition States Perform DFT Calculations->Locate Transition States Analyze Electronic Structure Analyze Electronic Structure Perform DFT Calculations->Analyze Electronic Structure Calculate Activation Energies Calculate Activation Energies Locate Transition States->Calculate Activation Energies Predict Reactivity & Selectivity Predict Reactivity & Selectivity Calculate Activation Energies->Predict Reactivity & Selectivity Analyze Electronic Structure->Predict Reactivity & Selectivity

Caption: A typical workflow for predicting chemical reactivity using DFT.

G Model Comparison Logic Computational Prediction Computational Prediction Comparison Comparison Computational Prediction->Comparison Experimental Data Experimental Data Experimental Data->Comparison Model Validation Model Validation Comparison->Model Validation Refine Model Refine Model Model Validation->Refine Model Discrepancy Predictive Power Predictive Power Model Validation->Predictive Power Agreement Refine Model->Computational Prediction

Caption: The iterative process of comparing computational and experimental results.

Conclusion

Computational modeling, particularly DFT, provides a powerful and cost-effective approach to predict the reactivity of this compound. By calculating reaction pathways and analyzing electronic structures, researchers can gain valuable insights into reaction mechanisms and selectivity. While direct computational studies on this specific molecule are emerging, the principles and methodologies established for other substituted indoles offer a clear roadmap for future investigations. The synergy between computational predictions and experimental validation is key to advancing our understanding and utilization of this versatile chemical entity in drug discovery and organic synthesis.

References

A Comparative Guide to the Synthesis of 3-allyl-1H-indole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 3-allyl-1H-indole, a key structural motif in many biologically active compounds and pharmaceutical agents, has been approached through various synthetic strategies. This guide provides a comparative overview of two prominent methods: the traditional Fischer indole synthesis and modern transition-metal-catalyzed C-H activation. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the kinetic and practical differences between these approaches, supported by available experimental data.

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis, a classic method for indole ring formation, can be adapted for the synthesis of this compound. This method typically involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone, in this case, a ketone bearing an allyl group. A microwave-assisted variation of this method has been shown to significantly reduce reaction times and improve yields.

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis

A mixture of phenylhydrazine, an allyl-substituted ketone (e.g., allyl ethyl ketone), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TSA) is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using standard techniques like column chromatography.

Quantitative Data
ParameterMicrowave-Assisted Fischer Indole Synthesis
Catalyst p-Toluenesulfonic acid (p-TSA)
Reaction Time Minutes
Yield High

Note: Specific quantitative data is dependent on the precise substrates and reaction conditions.

Method 2: Transition-Metal-Catalyzed C3-Allylation of Indole

Modern synthetic methods often employ transition metal catalysts, such as palladium or iridium complexes, to achieve direct C-H functionalization of the indole core. The C3-allylation of indole offers a more direct route to this compound, avoiding the need for pre-functionalized starting materials.

Experimental Protocol: Iridium-Catalyzed C3-Allylation of Indole

In a typical procedure, an iridium catalyst is generated in situ from a precursor like [Ir(cod)Cl]₂ and a chiral ligand. To this active catalyst, the indole substrate, an allyl source (e.g., an allylic alcohol), and a Lewis acid co-catalyst are added. The reaction is then heated, and upon completion, the product is isolated and purified.

Quantitative Data

Detailed kinetic studies for the iridium-catalyzed C3-allylation of indole are emerging. The available data focuses on yields and enantioselectivities for various substituted indoles and allylating agents.

ParameterIridium-Catalyzed C3-Allylation
Catalyst Iridium complex with a chiral ligand
Co-catalyst Lewis Acid (e.g., Mg(ClO₄)₂)
Reaction Time Hours
Yield Good to Excellent
Enantioselectivity High (with chiral ligands)

Note: Specific yields and enantioselectivities are highly dependent on the choice of catalyst, ligand, and substrates.

Comparative Analysis

FeatureMicrowave-Assisted Fischer Indole SynthesisIridium-Catalyzed C3-Allylation
Starting Materials Phenylhydrazine and an allyl-substituted ketoneIndole and an allyl source
Catalyst Simple acid catalyst (e.g., p-TSA)Transition metal complex (e.g., Iridium)
Reaction Time Very fast (minutes)Moderate (hours)
Atom Economy Lower (involves condensation and elimination)Higher (direct C-H activation)
Scope Dependent on the availability of the ketoneBroad, with various substituted indoles
Stereocontrol Not inherently stereoselectiveHigh enantioselectivity achievable

Signaling Pathways and Experimental Workflows

To visualize the logical flow of these synthetic approaches, the following diagrams are provided.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine Microwave Microwave Irradiation + Acid Catalyst Phenylhydrazine->Microwave AllylKetone Allyl-substituted Ketone AllylKetone->Microwave Product This compound Microwave->Product

Caption: Workflow for Microwave-Assisted Fischer Indole Synthesis.

Transition_Metal_Catalysis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Indole Indole Product This compound Indole->Product AllylSource Allyl Source AllylSource->Product IrCatalyst Iridium Catalyst IrCatalyst->Product LewisAcid Lewis Acid LewisAcid->Product

Caption: Workflow for Iridium-Catalyzed C3-Allylation of Indole.

Conclusion

The choice between the Fischer indole synthesis and transition-metal-catalyzed C-H activation for the preparation of this compound depends on the specific requirements of the research or development project. The microwave-assisted Fischer indole synthesis offers a rapid and high-yielding route when the appropriate starting materials are readily available. In contrast, transition-metal-catalyzed methods provide a more direct and atom-economical approach with the significant advantage of enabling enantioselective synthesis, which is crucial for the development of chiral drugs. As kinetic data for these reactions become more widely available, a more detailed quantitative comparison will be possible, further guiding synthetic strategy.

A Comparative Guide to New Synthetic Methods for 3-Allyl-1H-Indole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel palladium-catalyzed synthetic method for 3-allyl-1H-indole against traditional synthesis routes. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.

Comparative Analysis of Synthetic Methods

The synthesis of this compound, a valuable scaffold in medicinal chemistry, can be achieved through various methods. Here, we compare a modern palladium-catalyzed approach with traditional Friedel-Crafts and Grignard-based methods. The key performance indicators are summarized in the table below.

MethodCatalyst/ReagentSolventTemperatureTimeYield (%)Selectivity
New Method
Palladium-CatalyzedPd₂(dba)₃CHCl₃ (2.5 mol%), (S,S)-Ligand (7.5%), 9-BBN-C₆H₁₃ (1.1 eq)THF4 °C20 h~92%High C3, enantioselective
Traditional Methods
Friedel-Crafts AlkylationAlCl₃ (stoichiometric)CS₂Reflux2-4 h60-70%Mixture of N- and C-allylated, polyalkylation possible
Grignard-Based SynthesisIndolylmagnesium bromide, Allyl bromideTHF/Ether0 °C to RT1-3 h75-85%Primarily C3-allylation

Experimental Protocols

New Method: Palladium-Catalyzed Enantioselective C-3 Allylation

This method represents a state-of-the-art approach for the asymmetric synthesis of 3-allyl-3-substituted-indolenines, which can be readily converted to this compound.

Materials:

  • 3-Substituted-1H-indole (0.2 mmol)

  • Pd₂(dba)₃CHCl₃ (2.5 mol%)

  • Chiral Ligand ((S,S)-A) (7.5 mol%)

  • 9-BBN-C₆H₁₃ (1.1 eq)

  • Allyl alcohol (3 eq)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 3-substituted-1H-indole, Pd₂(dba)₃CHCl₃, and the chiral ligand.

  • Add anhydrous THF and stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to 4 °C and add the solution of 9-BBN-C₆H₁₃ in THF dropwise.

  • Add allyl alcohol to the reaction mixture.

  • Stir the reaction at 4 °C for 20 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with ethanolamine.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Traditional Method 1: Friedel-Crafts Alkylation

A classic method for the alkylation of aromatic compounds, which can be applied to indoles.

Materials:

  • Indole (1 eq)

  • Allyl bromide (1.1 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Carbon disulfide (CS₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in carbon disulfide.

  • Cool the suspension to 0 °C and add a solution of indole in carbon disulfide dropwise.

  • Add allyl bromide to the reaction mixture and allow it to warm to room temperature, then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Traditional Method 2: Grignard-Based Synthesis

This method utilizes an organometallic intermediate for the nucleophilic substitution on an allyl halide.

Materials:

  • Indole (1 eq)

  • Ethylmagnesium bromide (1.1 eq) in THF/Ether

  • Allyl bromide (1.2 eq)

  • Anhydrous THF/Ether

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a solution of indole in anhydrous THF/ether.

  • Cool the solution to 0 °C and add ethylmagnesium bromide dropwise to form the indolylmagnesium bromide.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

  • Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic_Pathways cluster_new New Method cluster_traditional Traditional Methods Indole 1H-Indole Pd_Catalyst Pd Catalyst + Chiral Ligand + Borane Promoter Lewis_Acid Lewis Acid (e.g., AlCl₃) Grignard Indolyl Grignard Reagent Indole->Grignard forms Allyl_Source Allyl Source (Allyl Alcohol/Bromide) Product This compound Pd_Catalyst->Product High Yield & Enantioselectivity Lewis_Acid->Product Friedel-Crafts (Lower Selectivity) Grignard->Product Reacts with Allyl Bromide

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Reactant Preparation (Indole, Reagents) Reaction Reaction Setup (Inert atmosphere, Temp. control) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for synthesis.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Leads to Drug This compound Derivative (Inhibitor) Drug->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Safety Operating Guide

Proper Disposal of 3-Allyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and compliant disposal of 3-Allyl-1H-indole, a chemical compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Hazard Assessment

Key Hazards:

  • Potential for skin and eye irritation.

  • Possible toxicity if ingested or inhaled.

  • Reactivity with strong oxidizing agents and acids.

  • Environmental release must be avoided.

Personal Protective Equipment (PPE)

To ensure safety during the handling and disposal of this compound, the following personal protective equipment must be worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or a chemical fume hood.

Disposal Workflow

The proper disposal of this compound follows a structured procedure to minimize risks and ensure compliance with hazardous waste regulations. The workflow is designed to be clear, logical, and easy to follow for all laboratory personnel.

DisposalWorkflow A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Ensure Incompatible Wastes are Separated C Step 3: Waste Collection B->C Use a Leak-Proof, Compatible Container D Step 4: Temporary Storage C->D Keep Container Closed When Not in Use E Step 5: Arrange for Professional Disposal D->E Store in a Designated, Secure Area

Personal protective equipment for handling 3-Allyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Allyl-1H-indole

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is synthesized from safety information for the indole scaffold and allyl compounds and is intended to provide a baseline for safe handling. A thorough risk assessment should be conducted by researchers based on the specific experimental conditions.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to answer key operational questions, fostering a culture of safety and building trust in laboratory chemical handling.

Probable Hazard Profile

This compound is a derivative of indole and contains an allyl group. Based on the known hazards of these parent structures, the following hazards should be anticipated:

  • Indole Moiety: Indole and its derivatives can be harmful if swallowed or absorbed through the skin and may cause serious eye irritation.

  • Allyl Group: Allyl compounds are often flammable and can be irritants to the skin and respiratory tract.[1] Some allyl compounds are also associated with organ toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The minimum required PPE includes:

  • Body Protection: A standard laboratory coat should be worn at all times.[2][3] For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls are recommended.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[2][3] When there is a significant splash hazard, a face shield should be worn in addition to safety goggles.[2][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[2] For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered. Always inspect gloves for tears or degradation before use and replace them immediately if compromised.[2]

  • Footwear: Closed-toe shoes must be worn in the laboratory.[2]

Quantitative Hazard Data (Based on Indole as a Surrogate)

The following table summarizes quantitative hazard information for indole, which should be used as a conservative estimate for this compound in the absence of specific data.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Acute Toxicity, DermalGHS06DangerH311: Toxic in contact with skin
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Aquatic AcuteGHS09WarningH400: Very toxic to aquatic life

Data sourced from a representative Safety Data Sheet for Indole.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental protection.

Experimental Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe Identify Hazards fume_hood Work in a Fume Hood ppe->fume_hood Ensure Protection weighing Weighing and Transfer fume_hood->weighing Maintain Ventilation reaction_setup Reaction Setup weighing->reaction_setup Controlled Addition workup Reaction Workup reaction_setup->workup Monitor Reaction decontamination Decontaminate Glassware workup->decontamination Post-Experiment waste_segregation Segregate Waste decontamination->waste_segregation Separate Streams waste_disposal Dispose of Waste waste_segregation->waste_disposal Follow Protocols

Safe Handling Workflow for this compound
Step-by-Step Handling Procedures

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment that considers the specific scale and conditions of your experiment.

  • Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don all required PPE as outlined above before entering the laboratory.

  • Weighing and Transfer:

    • Handle solid this compound with care to avoid generating dust.

    • When transferring solutions, use appropriate tools such as a syringe or cannula to minimize drips and spills.

  • Reaction Monitoring: Continuously monitor reactions involving this compound for any unexpected changes in temperature, pressure, or color.

  • Spill Response:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).

    • Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, labeled, and sealed waste container.

    • Since this compound is a non-halogenated organic compound, it should be disposed of in a container specifically designated for non-halogenated organic waste.[5][6][7] Do not mix it with halogenated waste streams.[5][6][8]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[5]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for requesting the pickup and disposal of hazardous waste. Do not pour any waste containing this compound down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Allyl-1H-indole
Reactant of Route 2
Reactant of Route 2
3-Allyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.